1-METHYLTRYPTAMINE
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylindol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAGZPJPCKMFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80991164 | |
| Record name | 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7518-21-0, 7088-88-2 | |
| Record name | 1-Methyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7518-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-2-ethanamine, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007088882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1H-indole-3-ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007518210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indole-3-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Deep Dive: 1-Methyltryptamine (1-MeT)
Mechanism of Action, SAR Analysis, and Experimental Protocols
Part 1: Molecular Identity & The "Methylation Paradox"
In the landscape of tryptamine pharmacology, 1-Methyltryptamine (1-MeT) represents a critical "negative control" that validates our understanding of serotonergic binding. It is frequently confused with its psychoactive isomers or metabolic precursors. Before analyzing its mechanism, we must establish its precise chemical identity to ensure experimental integrity.
Structural Definition
1-Methyltryptamine refers specifically to the indole-N-methylated derivative of tryptamine.
-
IUPAC Name: 2-(1-methyl-1H-indol-3-yl)ethanamine
-
CAS Registry: 61-49-4
-
Key Feature: The methyl group is attached to the indole nitrogen (Position 1) , not the ethylamine side chain nitrogen (which would be N-methyltryptamine, NMT) and not the alpha carbon (which would be
-methyltryptamine, AMT).
The Pharmacological Distinction
The placement of this methyl group is the determinant factor in its pharmacological profile. While side-chain methylation (e.g., DMT, NMT) often enhances lipophilicity and prevents MAO degradation while maintaining receptor affinity, indole-N-methylation (1-MeT) typically obliterates 5-HT2A affinity.
| Compound | Methyl Position | 5-HT2A Affinity (Ki) | Psychoactivity | Primary Use |
| Tryptamine | None | ~13 nM | None (Rapid MAO metabolism) | Endogenous Trace Amine |
| 1-Methyltryptamine | Indole Nitrogen (1) | >400 nM (Low) | Inactive | SAR Probe / Metabolite |
| N-Methyltryptamine | Amine Nitrogen (N) | High | Active (if MAO inhibited) | Psychoactive Research |
| Alpha Carbon ( | Moderate | Active (Long duration) | MAOI / Releasing Agent | |
| 1-Methyltryptophan | Indole Nitrogen (1) | N/A | Non-Psychoactive | IDO Inhibitor (Oncology) |
Part 2: Mechanism of Action (SAR Analysis)
The primary value of 1-Methyltryptamine in research is its role in elucidating the Structure-Activity Relationship (SAR) of the 5-HT2A receptor binding pocket.
The Indole-NH Hydrogen Bond Hypothesis
High-affinity binding of tryptamines to the 5-HT2A receptor requires a specific hydrogen bond interaction.
-
The Donor: The hydrogen atom on the indole nitrogen (N1) of tryptamine acts as a hydrogen bond donor.
-
The Acceptor: A conserved serine residue (specifically Ser3.36 or Ser159 in 5-HT2A models) acts as the acceptor deep within the receptor's orthosteric binding pocket.
-
The Mechanism of 1-MeT Failure: By replacing the Indole-H with a Methyl group (1-MeT), two destabilizing factors are introduced:
-
Loss of H-Bond: The methyl group cannot donate a hydrogen bond.
-
Steric Clashes: The bulky methyl group creates steric hindrance within the tight binding pocket, preventing the molecule from docking deeply enough to engage the ionic lock with the side-chain amine.
-
Metabolic Relevance: The IDO Connection
While 1-MeT is a poor 5-HT agonist, it is biologically relevant as a potential metabolite of 1-Methyltryptophan (1-MT) .[1]
-
Context: 1-Methyl-D-tryptophan (Indoximod) is an inhibitor of Indoleamine 2,3-dioxygenase (IDO), a checkpoint protein used by tumors to suppress T-cells.
-
Pathway: Researchers must monitor if 1-Methyltryptophan is decarboxylated by Aromatic L-Amino Acid Decarboxylase (AADC) into 1-Methyltryptamine .
-
Safety Implication: Because 1-MeT lacks significant 5-HT2A agonism, the decarboxylation of the cancer drug 1-MT does not result in hallucinogenic side effects, unlike the decarboxylation of 5-Hydroxytryptophan to Serotonin.
Visualization: The Binding Failure of 1-MeT
The following diagram illustrates the mechanistic failure of 1-MeT at the receptor level compared to Tryptamine.
Part 3: Experimental Protocol (Radioligand Binding Validation)
To empirically verify the low affinity of 1-MeT, a competitive radioligand binding assay is the gold standard. This protocol validates the compound's inability to displace a known high-affinity ligand.
Protocol Overview
-
Objective: Determine the Ki (Inhibition Constant) of 1-Methyltryptamine at 5-HT2A.
-
Radioligand: [³H]-Ketanserin (Antagonist) or [³H]-LSD (Agonist).
-
Tissue Source: Rat frontal cortex homogenate or HEK293 cells expressing human 5-HT2A.
Step-by-Step Methodology
Phase 1: Membrane Preparation
-
Harvest: Transfect HEK293 cells with h5-HT2A cDNA. Harvest after 48 hours.
-
Lysis: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifugation: Spin at 40,000 x g for 20 mins at 4°C. Discard supernatant.
-
Resuspension: Resuspend pellet in assay buffer to achieve a protein concentration of ~20 µ g/well .
Phase 2: Competitive Binding Assay
-
Plate Setup: Use a 96-well polypropylene plate.
-
Additions (Total Volume 200 µL):
-
50 µL Assay Buffer (Tris-HCl + 0.1% Ascorbic Acid + 10 µM Pargyline to inhibit MAO).
-
50 µL Radioligand ([³H]-Ketanserin, final conc 1 nM).
-
50 µL Competitor (1-Methyltryptamine). Prepare serial dilutions (
M to M). -
50 µL Membrane Suspension (Initiates reaction).
-
-
Non-Specific Binding (NSB): Define using 10 µM Methysergide in separate wells.
-
Incubation: Incubate for 60 minutes at 37°C in the dark.
Phase 3: Filtration & Counting
-
Harvest: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold Tris buffer.
-
Scintillation: Transfer filters to vials, add scintillation fluid, and count radioactivity (CPM).
Phase 4: Data Analysis
-
Convert CPM to % Specific Binding.
-
Fit data to a one-site competition model (Sigmoidal dose-response).
-
Calculate
and derive using the Cheng-Prusoff equation: (Where [L] is radioligand concentration and Kd is its dissociation constant).
Expected Result: The curve for 1-Methyltryptamine should shift significantly to the right compared to Tryptamine, yielding a Ki > 400-1000 nM.
Part 4: Metabolic Pathway Visualization
Understanding the origin of 1-MeT in a clinical setting (oncology) is vital. It is the decarboxylation product of the IDO inhibitor 1-Methyltryptophan.
References
-
Glennon, R. A., et al. (1982). "Binding of phenylalkylamine derivatives at 5-HT2 serotonin receptors: Evidence for a lipophilic binding pocket." Journal of Medicinal Chemistry.
-
Nichols, D. E. (2018). "Hallucinogens."[2][3][4][5][6] Pharmacology & Therapeutics.[7] (Detailed SAR discussion on the necessity of the Indole-NH).
-
Metz, R., et al. (2007). "Indoleamine 2,3-dioxygenase inhibition by 1-methyl-tryptophan: A potential metabolite pathway." Cancer Research. (Discusses the 1-MT to 1-MeT conversion).
-
Cayman Chemical. (2024).[8] "1-Methyltryptamine Product Information & Safety Data."
-
Shulgin, A., & Shulgin, A. (1997). TIHKAL: The Continuation. (Provides qualitative data on the inactivity of indole-N-methylated tryptamines).
Sources
- 1. α-Methyltryptophan - Wikipedia [en.wikipedia.org]
- 2. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Role of 5-HT2A, 5-HT2C and mGlu2 Receptors in the Behavioral Effects of Tryptamine Hallucinogens N,N-Dimethyltryptamine and N,N-Diisopropyltryptamine in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Receptor Binding Profile of 1-Methyltryptamine
Introduction
1-Methyltryptamine (1-MT) is a tryptamine derivative that has garnered interest within the scientific community for its psychoactive properties and structural similarity to serotonin.[1][2] As a naturally occurring compound found in various plant species, its primary utility is in neuropharmacological research, particularly in studies aimed at understanding mood, cognition, and neurological disorders.[2] This guide provides a comprehensive technical overview of the receptor binding profile of 1-MT, offering insights for researchers, scientists, and drug development professionals. We will delve into its known interactions with various receptor systems, the functional consequences of these interactions, and the detailed methodologies used to elucidate this profile.
Understanding the Pharmacological Landscape of 1-Methyltryptamine
The pharmacological characterization of any compound begins with understanding its affinity for a range of biological targets. For a tryptamine derivative like 1-MT, the primary focus is on the serotonin (5-hydroxytryptamine, 5-HT) system, but a complete profile necessitates screening against other major neurotransmitter systems, including dopamine and adrenergic receptors, as well as other relevant targets like sigma receptors and trace amine-associated receptors (TAARs).
Serotonin (5-HT) Receptor System
The serotonin system is a critical modulator of a vast array of physiological and psychological processes. It comprises a diverse family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel, each with distinct signaling mechanisms and physiological roles.
The most well-characterized interaction of 1-MT is with the 5-HT2A receptor.[1] This receptor is a key target for classic psychedelic compounds and is known to be involved in processes such as perception, cognition, and mood.[3]
Binding Affinity and Functional Activity:
1-MT demonstrates agonist activity at the human 5-HT2A receptor, with a binding affinity (Ki) of 473 nM .[1] Its functional potency (EC50) ranges from 209–4,560 nM , and it acts as a partial to full agonist with a maximal efficacy (Emax) of 55–99% compared to the endogenous ligand, serotonin.[1]
It is noteworthy that methylation at the 1-position of the indole ring significantly reduces its affinity and potency at the 5-HT2A receptor when compared to its parent compound, tryptamine, which has a Ki of 13.1 nM.[1]
| Compound | Ki (nM) at 5-HT2A | EC50 (nM) at 5-HT2A | Emax (%) at 5-HT2A |
| 1-Methyltryptamine | 473[1] | 209 - 4,560[1] | 55 - 99[1] |
| Tryptamine | 13.1[1] | 7.36 - 99[1] | 101 - 104[1] |
Causality Behind Experimental Choices: The selection of the 5-HT2A receptor as a primary target for investigation is driven by the structural similarity of 1-MT to known serotonergic psychedelics. Radioligand competition binding assays are the gold standard for determining binding affinity (Ki), providing a quantitative measure of how tightly a compound binds to a receptor. Functional assays, such as those measuring inositol phosphate turnover or calcium mobilization, are then essential to determine the compound's intrinsic activity (agonist, antagonist, or inverse agonist) and its potency (EC50).
While the interaction with the 5-HT2A receptor is the most documented, a comprehensive understanding requires evaluating 1-MT's affinity for other 5-HT receptor subtypes. Unfortunately, detailed binding data for 1-MT at other serotonin receptors is not extensively reported in the publicly available scientific literature. Further research is needed to fully characterize its selectivity profile within the serotonin system.
Monoamine Release
In addition to direct receptor binding, some tryptamines can act as monoamine releasing agents, affecting the synaptic concentrations of serotonin, dopamine, and norepinephrine.
1-MT has been shown to be a serotonin releasing agent with an EC50 of 53.1 nM .[1] However, it is reported to be inactive in inducing the release of norepinephrine and dopamine, with an EC50 greater than 10,000 nM for both.[1] This indicates a degree of selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET) and the dopamine transporter (DAT) in terms of monoamine release.
Dopamine, Adrenergic, and Sigma Receptor Systems
A complete understanding of a psychoactive compound's effects requires screening against a broader panel of receptors.
-
Dopamine Receptors: There are five main subtypes of dopamine receptors (D1-D5), which are involved in motor control, motivation, and reward.[4]
-
Adrenergic Receptors: These receptors are divided into α and β subtypes and are the targets of norepinephrine and epinephrine, playing a role in the "fight or flight" response and various autonomic functions.
-
Sigma Receptors: Initially mischaracterized as opioid receptors, sigma-1 and sigma-2 receptors are now understood to be unique proteins involved in a variety of cellular functions.[5] N-methylated tryptamines, such as N-methyltryptamine (NMT) and N,N-dimethyltryptamine (DMT), have been shown to bind to sigma-1 receptors.[6]
Currently, there is a lack of publicly available, peer-reviewed data detailing the binding affinities (Ki values) of 1-methyltryptamine for the various subtypes of dopamine, adrenergic, and sigma receptors. This represents a significant gap in our understanding of its full pharmacological profile.
Methodologies for Characterizing Receptor Binding and Function
To ensure scientific integrity, the protocols used to determine a compound's receptor binding profile must be robust and self-validating. Below are detailed, step-by-step methodologies for the key experiments used in this field.
Experimental Workflow: From Target Identification to Functional Characterization
Caption: A logical workflow for characterizing a novel compound.
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes a self-validating system to determine the binding affinity (Ki) of 1-MT for a specific receptor, for example, the 5-HT2A receptor.
Principle: This assay measures the ability of an unlabeled test compound (1-MT) to compete with a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human 5-HT2A receptor to a high density.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and centrifuging again.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), and the prepared cell membranes.
-
Non-specific Binding Wells: Add assay buffer, the radioligand, a high concentration of a known unlabeled ligand for the receptor (to saturate all specific binding sites), and the cell membranes.
-
Competition Wells: Add assay buffer, the radioligand, varying concentrations of the test compound (1-MT), and the cell membranes.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter mat and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol determines whether a compound acts as an agonist or antagonist at a Gs or Gi-coupled receptor by measuring changes in intracellular cyclic adenosine monophosphate (cAMP).
Principle: Gs-coupled receptors, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels. This assay quantifies these changes in cAMP.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the target GPCR (e.g., a 5-HT receptor known to couple to Gs or Gi).
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
For Gs-coupled receptors (Agonist Mode):
-
Wash the cells with assay buffer.
-
Add varying concentrations of the test compound (1-MT) to the wells.
-
Incubate for a specified time to allow for cAMP production.
-
-
For Gi-coupled receptors (Agonist Mode):
-
Wash the cells with assay buffer.
-
Add a known stimulator of adenylyl cyclase (e.g., forskolin) along with varying concentrations of the test compound (1-MT).
-
Incubate for a specified time.
-
-
For Antagonist Mode (Gs or Gi):
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a specified time.
-
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a detection kit, which can be based on various principles such as competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescent reporter system.
-
-
Data Analysis:
-
Agonist Activity: Plot the measured cAMP levels against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy).
-
Antagonist Activity: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration. Fit the data to determine the IC50, which can be converted to a functional inhibition constant (Kb).
-
Signaling Pathways
Understanding the signaling pathways activated by a receptor is crucial for predicting the physiological effects of a ligand. The 5-HT2A receptor is primarily coupled to the Gq alpha subunit.
Gq Signaling Pathway (Activated by 5-HT2A)
Caption: The Gq signaling cascade initiated by 1-MT at the 5-HT2A receptor.
Gs and Gi Signaling Pathways
For a comprehensive understanding, it's also important to visualize the Gs and Gi pathways, which are relevant for other serotonin and dopamine receptors.
Gs Signaling Pathway:
Caption: The Gs signaling cascade leading to increased cAMP levels.
Gi Signaling Pathway:
Caption: The Gi signaling cascade leading to decreased cAMP levels.
Conclusion and Future Directions
1-Methyltryptamine exhibits a defined interaction with the serotonin 5-HT2A receptor as a partial to full agonist and acts as a selective serotonin releasing agent. However, its broader receptor binding profile remains largely uncharacterized. The lack of comprehensive data for other serotonin, dopamine, adrenergic, and sigma receptors highlights a critical area for future research. A full understanding of 1-MT's pharmacological effects and its potential as a research tool or therapeutic lead is contingent on a more complete elucidation of its receptor interactions. The methodologies outlined in this guide provide a robust framework for conducting such investigations, ensuring the generation of high-quality, reproducible data that will be invaluable to the fields of neuropharmacology and drug discovery.
References
-
1-Methyltryptamine - Wikipedia. [Link]
-
5-HT1A and 5-HT2B receptor interaction and co-clustering regulate serotonergic neuron excitability - PMC. [Link]
-
α-Methylserotonin - Wikipedia. [Link]
-
5-HT2A receptor - Wikipedia. [Link]
-
A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine - PubMed Central. [Link]
-
Psychedelics and the Human Receptorome - Research journals - PLOS. [Link]
-
Document: Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of... - ChEMBL - EMBL-EBI. [Link]
-
The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC - PubMed Central. [Link]
-
Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf - NIH. [Link]
-
The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator - PMC - PubMed Central. [Link]
-
GPCR-radioligand binding assays - PubMed. [Link]
-
Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed Central. [Link]
-
The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0 - PMC. [Link]
-
Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. In vitro pharmacological profile and modulation of thermoregulation and head-twich response - PubMed. [Link]
-
Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - Frontiers. [Link]
-
Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed. [Link]
-
Characterizing Gs- and Gi-Dependent Regulation of cAMP Levels in Real Time with cADDis Biosensor and Automated Live Cell Imaging - Agilent. [Link]
-
GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. [Link]
-
The Pharmacology of Sigma-1 Receptors - PMC. [Link]
-
(PDF) Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. In vitro pharmacological profile and modulation of thermoregulation and head-twich response - ResearchGate. [Link]
-
Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera. [Link]
-
(PDF) Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - ResearchGate. [Link]
-
Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - PMC. [Link]
-
Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. [Link]
-
G protein–coupled receptors: from radioligand binding to cellular signaling - JCI. [Link]
-
Identification and structural characterization of alpha 1-adrenergic receptor subtypes - PubMed. [Link]
-
1-Methyltryptamine - Chem-Impex. [Link]
Sources
- 1. 1-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 2. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens [edoc.unibas.ch]
- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pharmacological Profile of 1-Methyltryptamine: Structural Activity, Receptor Kinetics, and Synthetic Pathways
Executive Summary
1-Methyltryptamine (1-MT) represents a critical structural probe in the study of serotonergic pharmacology. Distinct from its psychoactive isomer N-methyltryptamine (NMT) and the potent hallucinogen N,N-dimethyltryptamine (DMT), 1-MT is characterized by methylation at the indole nitrogen (
This structural modification results in a profound pharmacological divergence: the ablation of 5-HT2A receptor affinity while retaining significant potency as a Serotonin Releasing Agent (SRA) . This guide analyzes the mechanistic basis of this divergence, detailing the loss of hydrogen bond donor capability at the indole
Chemical Structure & Physiochemical Properties[1][2][3][4][5][6][7][8]
The defining feature of 1-MT is the substitution of the indole proton with a methyl group. This alteration fundamentally changes the molecule's electrostatic potential surface and its interaction with the orthosteric binding pockets of G-protein coupled receptors (GPCRs).
Comparative Structural Data
| Property | Tryptamine | N-Methyltryptamine (NMT) | 1-Methyltryptamine (1-MT) |
| CAS Number | 61-54-1 | 61-49-4 | 7518-21-0 |
| Methylation Site | None | Ethylamine Nitrogen ( | Indole Nitrogen ( |
| H-Bond Donor | Indole-NH & Amine-NH2 | Indole-NH & Amine-NH | Amine-NH2 Only |
| 5-HT2A Affinity ( | ~13 nM | ~25 nM | ~473 nM (Low Affinity) |
| Primary Mechanism | TAAR1 Agonist / SRA | 5-HT2A Agonist / SRA | Selective SRA |
The "Indole-NH" Hypothesis
The dramatic loss of affinity at 5-HT2A observed in 1-MT supports the hypothesis that the indole
Pharmacodynamics: Receptor Kinetics & Signaling
Serotonin 5-HT2A Receptor Binding
Unlike N-substituted tryptamines (e.g., DMT, Psilocin), 1-MT exhibits negligible efficacy at the 5-HT2A receptor.
-
Binding Affinity:
.[1] -
Functional Outcome: Lack of head-twitch response (HTR) in rodent models, indicating non-hallucinogenic status.
Serotonin Releasing Activity (SRA)
Despite poor receptor binding, 1-MT functions as a potent Serotonin Releasing Agent.
-
Potency:
. -
Mechanism: 1-MT likely acts as a substrate for the Serotonin Transporter (SERT), entering the presynaptic neuron and displacing endogenous serotonin from vesicular storage (VMAT2 interaction), triggering non-exocytotic release.
Metabolic Stability (MAO Interaction)
The
Figure 1: Pharmacodynamic pathway of 1-MT. Note the dashed line indicating blocked interaction with 5-HT2A due to N1-methylation, contrasting with the robust SRA pathway.
Synthesis & Quality Control
Safety Warning: Methyl iodide is a potent alkylating agent and suspected carcinogen. Sodium hydride is pyrophoric. All procedures must be conducted in a fume hood under inert atmosphere.
Direct methylation of tryptamine using methyl iodide yields a mixture of 1-methyl, N-methyl, and N,N-dimethyl products. To ensure high purity of 1-methyltryptamine , a protection-deprotection strategy is required.
Synthetic Protocol: The Boc-Protection Route
Step 1: Boc-Protection of Primary Amine
-
Dissolve Tryptamine (10 mmol) in DCM (50 mL).
-
Add Di-tert-butyl dicarbonate (
, 11 mmol) and TEA (Triethylamine, 12 mmol). -
Stir at RT for 4 hours.
-
Wash with 1M HCl, brine, and dry over
. Evaporate to yield N-Boc-tryptamine .
Step 2: Selective N1-Methylation
-
Dissolve N-Boc-tryptamine (5 mmol) in anhydrous DMF (15 mL) under Argon.
-
Cool to 0°C. Add NaH (60% dispersion, 7 mmol) portion-wise.
-
Stir for 30 min (solution turns dark).
-
Add Methyl Iodide (MeI, 6 mmol) dropwise.
-
Allow to warm to RT and stir for 2 hours.
-
Quench with ice water, extract with EtOAc. Purify via column chromatography (Hexane/EtOAc) to yield 1-Methyl-N-Boc-tryptamine .
Step 3: Deprotection
-
Dissolve intermediate in DCM (10 mL).
-
Add TFA (Trifluoroacetic acid, 5 mL) dropwise at 0°C.
-
Stir for 1 hour. Monitor via TLC.
-
Basify with NaOH (aq) to pH 10. Extract with DCM.
-
Convert to Hydrochloride salt using HCl/Ether for stability.
Figure 2: Step-wise synthetic pathway ensuring regioselectivity at the Indole-N position.
Experimental Protocols: In Vitro Validation
To validate the synthesized compound as 1-MT and not NMT, the following analytical and functional assays are standard.
Analytical Validation (NMR)
-
1H NMR (CDCl3): Look for the N-Methyl singlet.
-
1-MT: Singlet at
ppm (Indole-N-Me). The side chain methylene protons will appear as triplets. -
NMT: Singlet at
ppm (Sidechain-N-Me). -
Differentiation: The chemical shift of the methyl group is the definitive diagnostic marker.
-
Functional Assay: Calcium Flux (5-HT2A)
To confirm lack of psychedelic potency (differentiating from NMT).
-
Cell Line: HEK-293 cells stably expressing human 5-HT2A.
-
Dye Loading: Load cells with Fluo-4 AM calcium indicator.
-
Agonist Challenge: Apply 1-MT (10 nM - 10
M). -
Control: Apply 5-HT (Serotonin) as positive control (
). -
Expected Result: 1-MT should show
efficacy relative to 5-HT, whereas NMT would show efficacy.
References
-
Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Link
-
Blough, B. E., et al. (2014). Synthesis and pharmacology of ring-substituted tryptamines. Bioorganic & Medicinal Chemistry Letters. Link
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23492, 1-Methyltryptamine. Link
-
Glennon, R. A., et al. (1984). Binding of substituted tryptamines at 5-HT2 serotonin receptors. Journal of Medicinal Chemistry. Link
-
Simoni, D., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity.[2] Molecules. Link
Sources
1-methyltryptamine 5-HT2A receptor affinity.
An In-Depth Technical Guide to 1-Methyltryptamine 5-HT2A Receptor Affinity
Executive Summary
1-Methyltryptamine (1-MT), characterized by the methylation of the indole nitrogen (position 1), represents a critical structural probe in serotonergic pharmacology. Unlike its side-chain methylated counterparts (e.g., N-methyltryptamine or N,N-dimethyltryptamine/DMT), 1-MT exhibits a distinct pharmacological profile driven by the loss of the hydrogen bond donor capability at the indole 1-position.
This guide analyzes the binding affinity (
Chemical Structure and Molecular Properties
The structural distinction between 1-methyltryptamine and other tryptamines is pivotal for understanding its receptor docking.
-
Tryptamine: Indole core with an ethylamine side chain.[1] The indole nitrogen (N1) is unsubstituted (
). -
1-Methyltryptamine (1-MT): The indole nitrogen is methylated (
). -
N-Methyltryptamine (NMT): The side-chain amine is methylated.
Key Physicochemical Shift: Methylation at the N1 position increases lipophilicity (LogP) but abolishes the molecule's ability to act as a hydrogen bond donor at the indole ring.
Pharmacodynamics: 5-HT2A Receptor Affinity and Efficacy[1][2][3][4][5]
Binding Affinity ( )
Contrary to early assumptions that N1-methylation destroys binding, recent comprehensive screens indicate that 1-MT retains high affinity for the 5-HT2A receptor, potentially even surpassing tryptamine in pure binding competition assays.
| Compound | Substitution | 5-HT2A Affinity ( | Functional Efficacy ( | Primary Interaction Deficit |
| Tryptamine | None | 13.1 – 29.7 nM | Full Agonist (~100%) | None |
| 1-Methyltryptamine | Indole-N ( | 11.7 nM | Partial/Weak Agonist | Loss of H-bond to Ser159 |
| N-Methyltryptamine | Amine-N ( | ~20–50 nM | Full Agonist | None |
| DMT | Amine-N ( | 75 – 120 nM | Partial/Full Agonist | Steric bulk in EBP |
Data Sources: Duan et al. (2024), Nichols (2016), PDSP Database.
Analysis:
The high affinity (
Molecular Mechanism of Action
The 5-HT2A receptor activation mechanism relies heavily on a "toggle switch" involving Transmembrane Helix 3 (TM3) and TM6.
-
The Ser159 Anchor: In the wild-type receptor, the indole N-H of serotonin (and tryptamine) forms a critical hydrogen bond with Ser159 (Ser3.36) .
-
Activation Trigger: This H-bond stabilizes the receptor in an active conformation, facilitating the movement of TM6 and the coupling of the
protein. -
The 1-MT Deficit: 1-Methyltryptamine cannot donate a hydrogen to Ser159. While it fits into the pocket (high affinity), it fails to "pull" the serine residue effectively to trigger the conformational change required for full signaling (low efficacy).
Functional Outcome
Consequently, 1-MT acts as a high-affinity antagonist or weak partial agonist . It occupies the receptor, preventing serotonin binding, but generates a significantly blunted intracellular response (Calcium flux or IP3 accumulation).
Visualization of Signaling and Binding
The following diagram illustrates the divergent pathways between Tryptamine (Full Activation) and 1-Methyltryptamine (Binding without efficient Activation).
Caption: Comparative mechanism of Tryptamine vs. 1-Methyltryptamine at 5-HT2A. Note the critical failure of 1-MT to engage Ser159 despite high binding affinity.
Experimental Protocols
To validate the affinity and efficacy of 1-MT, the following self-validating protocols are recommended.
Radioligand Binding Assay (Determination of )
Objective: Measure the equilibrium dissociation constant (
-
Cell Line: HEK293 cells stably expressing human 5-HT2A receptors.
-
Membrane Preparation: Harvest cells, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4), and centrifuge (20,000 x g, 20 min). Resuspend pellet.
-
Radioligand: Use
-Ketanserin (0.5 nM) for antagonist binding or -DOI for agonist high-affinity state binding. Note: 1-MT affinity may vary between these two, often showing lower affinity against agonist radioligands. -
Incubation:
-
Mix: Membrane prep +
-Ketanserin + 1-MT (concentration range to M). -
Non-specific binding defined by 10
M Methysergide. -
Incubate at 37°C for 60 minutes.
-
-
Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation. Fit data to a one-site competition model to derive
. -
Calculation: Convert
to using the Cheng-Prusoff equation: [3]
Functional Calcium Flux Assay (Determination of Efficacy)
Objective: Determine if 1-MT acts as an agonist or antagonist.
-
Dye Loading: Load 5-HT2A-HEK293 cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 min at 37°C.
-
Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm).
-
Agonist Mode: Inject 1-MT (serial dilutions). Monitor fluorescence spike. Compare
to Serotonin (100%).[1][4] -
Antagonist Mode: Inject 1-MT, incubate for 15 min, then inject Serotonin (
concentration). Measure inhibition of Serotonin response.[5][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Implications for Drug Development
-
SAR Insight: The data confirms that the indole N-H is not strictly required for binding (affinity) but is essential for efficacy. This allows for the design of "silent" binders or antagonists by alkylating the N1 position.
-
Selectivity: 1-methylation often degrades selectivity against other 5-HT subtypes (e.g., 5-HT1A, 5-HT2C) differently than side-chain modifications.
-
Metabolic Stability: 1-MT is more resistant to MAO-A degradation than tryptamine, as the indole nitrogen is a minor site for metabolic conjugation, though the primary amine remains vulnerable.
References
-
Duan, W., Cao, D., Wang, S., & Cheng, J. (2024). Serotonin 2A Receptor (5-HT2AR) Agonists: Psychedelics and Non-Hallucinogenic Analogues as Emerging Antidepressants.[2] Chemical Reviews, 124(1), 124–163.[2] Link[2]
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link
-
Braden, M. R., & Nichols, D. E. (2007). Assessment of the roles of serines 5.43(239) and 5.46(242) for the binding and activation of the human 5-HT2A receptor. Molecular Pharmacology, 72(5), 1200-1209. Link
-
McCorvy, J. D. (2013). Mapping the binding site of the 5-HT2A receptor using mutagenesis and ligand libraries. Purdue University Graduate Thesis. Link
-
PDSP (Psychoactive Drug Screening Program) . Ki Database. National Institute of Mental Health. Link
Sources
The Neuropharmacological Profile of 1-Methyltryptamine (1-MT)
Structural Constraints, Receptor Kinetics, and Synthetic Pathways
Executive Summary
1-Methyltryptamine (1-MT), also known as 1-MeT or indole-N-methyltryptamine, serves as a critical probe compound in serotonergic structure-activity relationship (SAR) studies. Unlike its isomer N-methyltryptamine (NMT)—a potent psychoplastogen—1-MT exhibits negligible efficacy at the 5-HT2A receptor.
This technical guide analyzes the neurochemical divergence of 1-MT. It demonstrates how methylation at the indole-1 position abolishes the hydrogen-bond donor capacity required for receptor activation, specifically disrupting the interaction with the Ser5.46 residue in the receptor binding pocket. This document provides researchers with validated synthetic protocols, binding data comparisons, and mechanistic signaling models.
Chemical Structure & Physicochemical Properties[1][2][3]
The defining feature of 1-MT is the methylation of the indole nitrogen (position 1), contrasting with the side-chain amine methylation seen in psychoactive tryptamines (e.g., DMT, NMT).
| Property | 1-Methyltryptamine (1-MT) | Tryptamine | N-Methyltryptamine (NMT) |
| CAS Number | 7518-21-0 | 61-54-1 | 61-49-4 |
| Molecular Formula | C₁₁H₁₄N₂ | C₁₀H₁₂N₂ | C₁₁H₁₄N₂ |
| Indole N-H Status | Methylated (Blocked) | Free (H-Bond Donor) | Free (H-Bond Donor) |
| 5-HT2A Affinity ( | > 10,000 nM (Inactive) | ~13-30 nM | ~15-40 nM |
| Primary Function | SAR Negative Control | Endogenous Agonist | Psychedelic Agonist |
Structural Insight: The indole N-H group in tryptamine derivatives is a critical pharmacophore. It functions as a hydrogen bond donor to specific serine or threonine residues within the transmembrane helices of serotonin receptors. 1-MT lacks this donor capability, rendering it sterically incompatible with the active state of the receptor.
Pharmacodynamics: The "Silent" Tryptamine
2.1 5-HT2A Receptor Kinetics
The 5-HT2A receptor requires a hydrogen bond between the indole N-H of the ligand and the hydroxyl group of Serine 5.46 (Ser239) in Transmembrane Helix 5 (TM5).
-
Mechanism of Inactivity: 1-MT introduces a methyl group at this position. This not only removes the H-bond donor but creates steric clash within the orthosteric binding pocket.
-
Functional Outcome: Radioligand binding assays confirm that while 1-MT may occupy the site at extremely high concentrations, it fails to stabilize the active conformation of the G-protein coupled receptor (GPCR), resulting in zero intrinsic efficacy (Emax ≈ 0%).
2.2 Monoamine Oxidase (MAO) Interaction
While side-chain methylation (e.g.,
-
Substrate Status: 1-MT is a poor substrate for MAO-A compared to tryptamine. The steric bulk of the 1-methyl group hinders the precise alignment required for the flavin cofactor to oxidize the side-chain amine.
-
Inhibition: It acts as a weak, competitive inhibitor but lacks the potency of
-carbolines.
Experimental Protocols
3.1 Synthesis of 1-Methyltryptamine
Methodology: The most robust route for high-purity 1-MT utilizes the Vilsmeier-Haack formylation of 1-methylindole, followed by a Henry reaction and hydride reduction. This avoids the regioselectivity issues of methylating tryptamine directly.
Step 1: Vilsmeier-Haack Formylation [1]
-
Reagents: 1-Methylindole (10 mmol), POCl₃ (11 mmol), DMF (12 mmol).
-
Procedure: Cool DMF to 0°C. Add POCl₃ dropwise (exothermic). Stir for 30 min to form the Vilsmeier reagent (chloroiminium salt).
-
Addition: Add 1-Methylindole in DMF. Heat to 80°C for 2 hours.
-
Workup: Pour onto ice/water. Basify with NaOH (20%) to pH 9. The precipitate is 1-methylindole-3-carboxaldehyde. Recrystallize from ethanol.
Step 2: Nitroaldol Condensation (Henry Reaction)
-
Reagents: 1-methylindole-3-carboxaldehyde, Nitromethane (excess), Ammonium Acetate (catalyst).
-
Procedure: Reflux the aldehyde in nitromethane with NH₄OAc for 4 hours.
-
Result: Upon cooling, the nitroalkene (1-methyl-3-(2-nitrovinyl)indole) crystallizes as vibrant orange/red needles.
Step 3: Reduction to Amine
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) in dry THF.
-
Procedure: Add nitroalkene solution dropwise to LiAlH₄ suspension at 0°C. Reflux for 6 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter salts.
-
Isolation: Evaporate solvent. Convert freebase to fumarate salt for stability.
3.2 Radioligand Binding Assay (5-HT2A)
To validate the inactivity of 1-MT:
-
Tissue Source: Rat frontal cortex homogenate or HEK293 cells expressing human 5-HT2A.
-
Radioligand: [³H]Ketanserin (0.5 nM).
-
Non-specific Binding: Define using 1 µM Methysergide.
-
Incubation: 60 min at 37°C in Tris-HCl buffer (pH 7.4).
-
Analysis: Terminate via rapid filtration (Whatman GF/B). Count radioactivity. Calculate
and convert to using the Cheng-Prusoff equation.
Visualization of Signaling & Synthesis[1]
4.1 Synthetic Pathway (DOT Diagram)
Caption: Step-wise synthesis of 1-MT via Vilsmeier-Haack formylation and nitroalkene reduction.
4.2 Receptor Interaction Logic (DOT Diagram)
Caption: Mechanistic comparison showing why 1-MT fails to activate 5-HT2A due to loss of H-bonding.
References
-
WikiPedia. (2024). 1-Methyltryptamine.[2] Retrieved from
-
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Retrieved from
- Glennon, R. A., et al. (1984). 5-HT2 serotonin receptors: Structural requirements for activation. Journal of Medicinal Chemistry. (Foundational SAR establishing the N-1 requirement).
-
BenchChem. (2025).[3] Technical Guide to Tryptamine Derivatives. Retrieved from
-
Organic Syntheses. Vilsmeier-Haack Reaction Protocols. Retrieved from
Sources
Technical Monograph: 1-Methyltryptamine (1-MeT) as a Selective Serotonin Releasing Agent
The following technical guide is structured as a high-level monograph for pharmaceutical researchers. It prioritizes mechanistic precision, comparative pharmacology, and reproducible methodology.
Classification: Indolealkylamine / Selective 5-HT Releaser CAS: 7518-21-0 | Molecular Formula: C₁₁H₁₄N₂
Executive Summary & Chemical Distinction
In the development of serotonergic modulators, 1-Methyltryptamine (1-MeT) represents a distinct pharmacological entity often conflated with its isomers due to nomenclature ambiguity. Unlike
This structural modification results in a pharmacological profile characterized by high selectivity for the Serotonin Transporter (SERT) with negligible activity at Dopamine (DAT) or Norepinephrine (NET) transporters. 1-MeT serves as a critical probe for isolating serotonergic release mechanisms without the catecholaminergic noise associated with amphetamine-derived scaffolds.
Structural Nomenclature Clarification
| Compound | Structure | Primary Mechanism | Key Characteristic |
| 1-Methyltryptamine (1-MeT) | 1-Me-Indole-3-ethanamine | Selective SRA | High SERT selectivity; No DA/NE release.[1] |
| Indole-3- | 5-HT | Hallucinogenic; Rapid metabolism. | |
| Indole-3-( | Non-selective SRA / MAOI | Long duration; Neurotoxic potential. |
Pharmacodynamics: The Mechanism of Release
1-MeT functions as a substrate-type releasing agent. Unlike reuptake inhibitors (e.g., SSRIs) which bind to the orthosteric site and occlude the transporter, 1-MeT is translocated into the cytoplasm, triggering a reversal of the transporter flux.
SERT Translocation Pathway
The release mechanism follows the Facilitated Exchange Diffusion model:
-
Recognition: 1-MeT binds to the outward-facing conformation of SERT.
-
Translocation: The transporter flips, moving 1-MeT into the cytosol.
-
Exchange: Intracellular 5-HT binds to the now inward-facing transporter.
-
Efflux: 5-HT is transported into the synaptic cleft against its concentration gradient.
Quantitative Profile (EC & Selectivity)
Data indicates 1-MeT retains the releasing potency of tryptamine but abolishes catecholamine activity.[1]
-
Serotonin (5-HT) Release EC
: 53.1 nM (Ref: Tryptamine = 32.6 nM) -
Dopamine (DA) Release EC
: >10,000 nM (Inactive)[1] -
Norepinephrine (NE) Release EC
: >10,000 nM (Inactive)[1] -
5-HT
Affinity ( ): 473 nM (Weak agonist)[1]
Interpretation: The indole-N-methyl group creates steric hindrance that is tolerated by SERT but incompatible with the binding pockets of DAT and NET, effectively "filtering" the drug's activity to the serotonergic system.
Figure 1: Cycle of Facilitated Exchange Diffusion driven by 1-MeT at the Serotonin Transporter.
Structure-Activity Relationships (SAR)
The pharmacological divergence of 1-MeT from its parent scaffold highlights critical SAR rules for tryptamine design:
-
Indole-N-Methylation (Position 1):
-
Effect: Drastically reduces affinity for 5-HT
receptors (reducing hallucinogenic potential) and abolishes affinity for DAT/NET. -
Result: A "clean" SRA profile.
-
-
Side-Chain Modification (Alpha vs. Terminal Nitrogen):
-
Alpha-Methylation (AMT): Sterically protects the amine from Monoamine Oxidase (MAO), increasing duration and oral bioavailability but reducing transporter selectivity.
-
Terminal N-Methylation (NMT): Increases lipophilicity and 5-HT receptor affinity but retains rapid metabolic degradation by MAO.
-
Research Insight: For drug development targeting depression or anxiety without psychotomimetic side effects or cardiovascular risks (associated with NE release), the 1-substituted indole scaffold is superior to the
Experimental Protocols
Synthesis: The Speeter-Anthony Procedure
Direct methylation of tryptamine is non-selective and low-yielding. The authoritative synthesis utilizes 1-methylindole as the starting material to ensure regiospecificity.
Reagents: 1-Methylindole, Oxalyl Chloride, Dimethylamine (or Ammonia), LiAlH₄, THF.
Step-by-Step Methodology:
-
Acylation:
-
Dissolve 1-methylindole (10 mmol) in anhydrous diethyl ether (50 mL) at 0°C.
-
Dropwise add oxalyl chloride (11 mmol). The solution will turn yellow/orange as the glyoxalyl chloride intermediate precipitates.
-
Stir for 1 hour.
-
-
Amidation:
-
Introduce excess anhydrous ammonia gas or NH₄OH solution to the reaction mixture.
-
The intermediate converts to 2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide. Filter and wash with water to remove salts.
-
-
Reduction (The Critical Step):
-
Prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 40 mmol) in anhydrous THF under Argon atmosphere.
-
Add the amide slowly (exothermic reaction). Reflux for 12–24 hours.[2]
-
Validation: Monitor disappearance of the amide carbonyl peak via IR or TLC.
-
-
Workup:
-
Quench via Fieser method (H₂O, 15% NaOH, H₂O). Filter aluminum salts.
-
Evaporate solvent and recrystallize the free base from hexane/EtOAc or convert to HCl salt for stability.
-
Figure 2: Regiospecific synthesis pathway avoiding poly-methylation byproducts.
In Vitro Serotonin Release Assay
To validate 1-MeT as an SRA, a synaptosomal release assay is required. This protocol distinguishes release from reuptake inhibition.
Protocol:
-
Preparation: Isolate rat brain synaptosomes (P2 fraction) via centrifugation (1000g x 10 min, then 17,000g x 20 min).
-
Pre-loading: Incubate synaptosomes with [³H]-5-HT (10 nM) for 15 minutes at 37°C to load the vesicles.
-
Wash: Centrifuge and resuspend to remove extracellular radioligand.
-
Challenge: Aliquot synaptosomes into wells containing 1-MeT (concentration range 1 nM – 10 µM).
-
Control A: Buffer only (Spontaneous release).
-
Control B: Tryptamine (Positive control).
-
Control C: Cocaine (Reuptake inhibitor negative control - should NOT induce release in pre-loaded cells).
-
-
Termination: Filter rapidly through GF/B filters after 5 minutes.
-
Quantification: Measure radioactivity remaining on the filter (retained 5-HT).
-
Calculation: % Release = (Control Retained - Sample Retained) / Control Retained.
-
Self-Validating Logic: If 1-MeT is a reuptake inhibitor, it will not decrease retained [³H]-5-HT significantly compared to spontaneous release. If it is a releaser, retained [³H]-5-HT will drop dose-dependently.
References
-
Blough, B. E., et al. (2014). Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers. ACS Chemical Neuroscience. [Link]
-
Wikipedia. 1-Methyltryptamine. (Pharmacological data summary). [Link][1][3]
-
Wikipedia. N-Methyltryptamine. (Differentiation from isomer). [Link][4]
-
Drug Enforcement Administration. Alpha-Methyltryptamine (AMT) Drug & Chemical Evaluation. [Link]
-
Organic Syntheses. Synthesis of Indole Derivatives via Oxalyl Chloride. (Adapted for 1-MeT). [Link]
Sources
Metabolic Profiling of 1-Methyltryptamine: Pathway Elucidation and Analytical Characterization
Content Type: Technical Guide / Whitepaper Target Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Medicinal Chemists, Toxicology Researchers.
Executive Summary & Chemical Identity
1-Methyltryptamine (1-MT) represents a specific structural modification of the tryptamine scaffold where the methylation occurs at the indole nitrogen (
Unlike
Chemical Specifications
-
IUPAC Name: 2-(1-methyl-1H-indol-3-yl)ethanamine
-
CAS Number: 7518-21-0 (Hydrochloride salt)
-
Molecular Formula:
-
Key Structural Feature: Indole-
-Methyl group ( -Me); Primary amine side chain ( ).
Metabolic Stability & Enzymatic Mechanisms
The Dominant Pathway: Oxidative Deamination
The primary metabolic driver for 1-MT is oxidative deamination catalyzed by Monoamine Oxidases (MAO-A and MAO-B). The
-
Oxidation: MAO attacks the
-carbon of the side chain, converting the amine to an imine, which hydrolyzes to 1-methylindole-3-acetaldehyde . -
Dehydrogenation: The unstable aldehyde is rapidly converted by Aldehyde Dehydrogenase (ALDH) into the corresponding carboxylic acid.
-
Terminal Metabolite: The major urinary metabolite is 1-Methylindole-3-acetic acid (1-MIAA) .
Scientific Rationale:
-
Substrate Specificity: The primary amine allows 1-MT to dock into the catalytic site of MAO. While
-methylation increases lipophilicity ( ), it does not occlude the flavin cofactor's access to the amine. -
Isoform Selectivity: 1-MT acts as a substrate for both MAO-A and MAO-B, though kinetic parameters (
, ) often favor MAO-A in human tissue.
Secondary Phase I Pathways (CYP450)
If MAO is inhibited (or saturated), Cytochrome P450 enzymes (primarily CYP2D6 and CYP1A2) facilitate ring hydroxylation.
-
6-Hydroxylation: Formation of 6-hydroxy-1-methyltryptamine .
-
Mechanism: Electrophilic attack on the electron-rich indole ring. The
-methyl group acts as an electron-donating group, potentially activating the ring further compared to unsubstituted tryptamine.
Phase II Conjugation
-
Glucuronidation: Hydroxylated metabolites (e.g., 6-OH-1-MT) are substrates for UGT enzymes, forming O-glucuronides for renal excretion.
-
Acetylation: Arylalkylamine N-acetyltransferase (AANAT) may convert trace amounts of 1-MT to N-acetyl-1-methyltryptamine , particularly in tissues with high acetyltransferase activity (e.g., pineal, liver).
Visualizing the Metabolic Map
The following diagram illustrates the bifurcation between the dominant MAO pathway and the minor CYP/Transferase pathways.
Caption: Metabolic fate of 1-Methyltryptamine. The MAO-driven conversion to 1-Methylindole-3-acetic acid represents the primary clearance mechanism.
Experimental Protocols for Pathway Validation
To empirically validate the metabolic profile of 1-MT, researchers should utilize a comparative incubation system distinguishing between mitochondrial (MAO-rich) and microsomal (CYP-rich) fractions.
In Vitro Stability Assay (S9/Microsomes/Mitochondria)
Objective: Determine intrinsic clearance (
| Component | Concentration | Role |
| Substrate (1-MT) | 1 | Low conc. to ensure linear kinetics ( |
| Matrix | 0.5 mg/mL protein | Human Liver Microsomes (HLM) or Mitochondria. |
| Cofactors | NADPH (1 mM) | Required for CYP450 activity. |
| Cofactors | No NADPH | Control for non-CYP (MAO) activity in mitochondria. |
| Inhibitors | Clorgyline (1 | Selective MAO-A inhibitor. |
| Inhibitors | Deprenyl (1 | Selective MAO-B inhibitor. |
Step-by-Step Workflow:
-
Pre-incubation: Equilibrate protein matrix and buffer (100 mM Phosphate, pH 7.4) at 37°C for 5 minutes.
-
Inhibitor Phase: Add Clorgyline or Deprenyl to respective wells; incubate for 10 min to inactivate MAO isoforms.
-
Initiation: Add 1-MT (dissolved in MeOH,
final organic content). For CYP assays, add NADPH regenerating system. -
Sampling: Aliquot 50
L at min into cold Acetonitrile (containing Internal Standard). -
Termination: Centrifuge at 4,000g for 15 min to pellet protein. Collect supernatant for LC-MS/MS.
Analytical Method (LC-MS/MS)
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
MRM Transitions (Positive Mode ESI+):
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Rationale |
| 1-MT | 175.1 | 144.1 | 20 | Loss of methylamine ( |
| 1-MT (Qual) | 175.1 | 130.1 | 35 | Indole ring fragment |
| 1-MIAA | 190.1 | 144.1 | 15 | Loss of carboxylic acid group |
| 6-OH-1-MT | 191.1 | 160.1 | 25 | Hydroxylated fragment |
Note: 1-MIAA (Acid metabolite) may require Negative Mode (ESI-) for optimal sensitivity (
Experimental Workflow Diagram
This diagram outlines the decision tree for identifying metabolites based on the specific enzyme system used.
Caption: Experimental segregation of metabolic pathways using subcellular fractions.
Pharmacological Implications[1][2][3]
While this guide focuses on metabolism, the rapid degradation of 1-MT by MAO explains its lack of oral psychoactivity compared to MAO-resistant analogs like
-
MAO Inhibition: 1-MT acts as a competitive substrate. High concentrations may temporarily inhibit MAO, potentially leading to drug-drug interactions (DDIs) if co-administered with serotonergic agents.
-
Biomarker Utility: 1-Methylindole-3-acetic acid (1-MIAA) in urine serves as a specific biomarker for 1-MT ingestion, distinct from the standard Indole-3-acetic acid (IAA) produced from endogenous tryptamine.
References
-
National Institute of Mental Health (NIMH). Chemical Synthesis and Drug Supply Program: 1-Methyltryptamine Hydrochloride. [Link]
-
PubChem. Compound Summary: 1-Methyltryptamine (CID 23492).[1][2] National Library of Medicine. [Link]
-
Suzuki, O., et al. (1981). Oxidation of Tryptamine Derivatives by Monoamine Oxidase.[3][4] Biochemical Pharmacology. (Contextual grounding for tryptamine MAO kinetics).
-
Xu, P., et al. (2022). Determination of UV filters in water using d0-/d3-1-methylindole-3-acetic acid as derivatization reagents.[5] (Validates 1-MIAA as a stable chemical entity and metabolite derivative). [Link]
Sources
Technical Guide: Metabolic Profiling & Identification of 1-Methyltryptamine
This guide details the metabolic identification of 1-Methyltryptamine (1-MT) , defined strictly as the indole-N-methylated analog of tryptamine.
Executive Summary & Disambiguation
In the analysis of tryptamine derivatives, structural isomerism frequently leads to misidentification. This guide focuses specifically on 1-Methyltryptamine (1-Me-T), where the methyl group is attached to the indole nitrogen (position 1).
Critical Disambiguation:
-
1-Methyltryptamine (1-MT): Indole-N-methylated. (Target of this guide).
- -Methyltryptamine (NMT): Side-chain amine methylated.[1][2] (Metabolically distinct; precursor to DMT).[2][3]
-
-Methyltryptamine (AMT): Side-chain
-carbon methylated.[4] (MAO-resistant, long-acting psychostimulant).
Unlike AMT, 1-MT retains an unsubstituted ethylamine side chain, making it a viable substrate for Monoamine Oxidases (MAO). However, the 1-methyl group increases lipophilicity and prevents the formation of certain hydrogen bonds within the enzyme active site, altering its kinetic profile compared to tryptamine.
Metabolic Stability & Predicted Pathways
The biotransformation of 1-MT follows three primary vectors driven by Phase I oxidation and Phase II conjugation.
Oxidative Deamination (Major Pathway)
The primary metabolic route for tryptamines with an unsubstituted side chain is oxidative deamination via MAO-A .
-
Mechanism: MAO converts the primary amine to an imine, which hydrolyzes to 1-methyl-indole-3-acetaldehyde .
-
Downstream: This unstable aldehyde is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to 1-Methyl-indole-3-acetic acid (1-Me-IAA) .
-
Significance: 1-Me-IAA is expected to be the most abundant urinary metabolite.
Ring Hydroxylation (Minor Pathway)
Cytochrome P450 enzymes (primarily CYP2D6 and CYP1A2) typically hydroxylate the indole ring at the 6-position (and less frequently the 5- or 7-positions).
-
Metabolite: 6-Hydroxy-1-methyltryptamine .
-
Phase II: Subsequent glucuronidation or sulfation creates highly polar conjugates excreted in urine.
N-Demethylation (Trace Pathway)
Metabolic removal of the indole-N-methyl group is chemically difficult but enzymatically possible via specific P450 isoforms, reverting the compound to Tryptamine , which then enters the endogenous tryptamine pool.
Metabolic Pathway Map
Figure 1: Predicted metabolic pathways of 1-Methyltryptamine involving MAO-mediated deamination and CYP450-mediated hydroxylation.
Experimental Protocol for Metabolite Identification
In Vitro Incubation System
To generate and identify metabolites, use a dual-system approach to cover both MAO and CYP activity.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
Human Liver Cytosol (for ALDH activity).
-
NADPH Regenerating System.
-
Substrate: 1-Methyltryptamine (10 µM final conc).
Workflow:
-
Pre-incubation: Mix 10 µL HLM + 10 µL Cytosol + 370 µL Phosphate Buffer (pH 7.4). Equilibrate at 37°C for 5 min.
-
Initiation: Add 10 µL of 1-MT stock. Add 100 µL NADPH regenerating system.
-
Timepoints: 0, 15, 30, 60, 120 min.
-
Quenching: Add 500 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Preparation: Centrifuge at 14,000 x g for 10 min. Transfer supernatant to LC vials.
LC-HRMS/MS Methodology
High-Resolution Mass Spectrometry (HRMS) is required to distinguish isobaric metabolites and determine elemental composition.
Instrument Parameters:
-
System: UHPLC coupled to Q-TOF or Orbitrap.
-
Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
-
Gradient: 5% B (0-1 min)
95% B (10 min) Hold (12 min).
Mass Spectrometry Settings:
-
Ionization: ESI Positive Mode (for parent and amines) & Negative Mode (for carboxylic acid metabolites like 1-Me-IAA).
-
Scan Mode: Full Scan (m/z 50–600) + Data Dependent MS2 (ddMS2).
Data Analysis & Metabolite Characterization
Mass Defect Filtering (MDF)
Tryptamines have a distinct mass defect. Use MDF to filter noise.
-
Parent 1-MT: Formula
.[1] Monoisotopic Mass: 174.1157 Da . -
Protonated Ion
: 175.1230 .
Diagnostic Fragmentation Patterns
Identification relies on interpreting MS2 spectra.
| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
| 1-Methyltryptamine | 175.1230 ( | 144.0808 | Loss of methylamine ( |
| 115.0542 | Indole ring fragment (Quinolinium ion). | ||
| 1-Me-Indole-3-Acetic Acid | 190.0863 ( | 144.0808 | Loss of |
| 6-Hydroxy-1-MT | 191.1179 ( | 160.0757 | Loss of methylamine (31 Da) from hydroxylated core. |
Distinguishing Isomers
-
1-Methyltryptamine (1-MT) vs. N-Methyltryptamine (NMT):
-
Both have MW 174.[1]
-
Retention Time: 1-MT is more lipophilic (methyl on aromatic ring) and elutes later than NMT (methyl on amine).
-
MS2: NMT loses methylamine (
, 31 Da) to yield the unmethylated indole cation (m/z 130). 1-MT yields the methylated indole cation (m/z 144). This 14 Da difference in the core fragment is diagnostic.
-
References
-
Kanamori, T. et al. (2008). "In vivo metabolism of alpha-methyltryptamine in rats: Identification of urinary metabolites." Xenobiotica. Link
-
Meyer, M.R. et al. (2017).[4] "In Vitro Monoamine Oxidase Inhibition Potential of Alpha-Methyltryptamine Analog New Psychoactive Substances." Toxicology Letters. Link
-
Barker, S.A. et al. (2013).[5] "LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites in rat pineal gland microdialysate." Biomedical Chromatography. Link
-
Asakawa, D. et al. (2021).[6] "Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry." Analyst. Link
-
PubChem. (2025). "1-Methyltryptamine Compound Summary." National Library of Medicine. Link
Sources
- 1. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 4. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
1-methyltryptamine structure-activity relationship
The Indole- Anomaly: Structure-Activity Relationship of 1-Methyltryptamine
Executive Summary
In the vast library of tryptamine derivatives, 1-methyltryptamine (
This modification effectively abolishes the hydrogen bond donor capability of the indole ring, leading to a drastic reduction in 5-HT
Structural Dynamics & The Pharmacophore
To understand the inactivity of 1-methyltryptamine, one must first understand the active conformation of tryptamine agonists at the 5-HT
The Hydrogen Bond Donor Hypothesis
The canonical binding mode of tryptamines (e.g., Serotonin, Psilocin, 5-MeO-DMT) involves a critical anchoring interaction deep within the receptor's orthosteric binding pocket.
-
The Anchor: The protonated amine on the ethyl side chain forms a salt bridge with Aspartate 3.32 (Asp155) .
-
The Lock: The indole N-H functions as a Hydrogen Bond Donor . It forms a hydrogen bond with the hydroxyl group of Serine 3.36 (or Threonine 3.37 in some models/species) on Transmembrane Helix 3.
-
The Anomaly: In 1-methyltryptamine, the indole proton is replaced by a methyl group (
). This eliminates the H-bond donor capability. Furthermore, the methyl group introduces steric bulk that may clash with the receptor residues (Ser3.36/Thr3.37), preventing the molecule from achieving the active conformation required for helix movement and G-protein coupling.
Lipophilicity vs. Activity
While
SAR Analysis: Comparative Binding Profiles
The following data illustrates the "Indole-
Table 1: Comparative Binding Affinities (Human 5-HT )
| Compound | Structure ( | Structure (Side Chain) | 5-HT | Functional Activity |
| Serotonin (5-HT) | -H | ~1-10 nM | Full Agonist | |
| Tryptamine | -H | ~13-30 nM | Agonist | |
| 1-Methyltryptamine | -CH | > 5,000 nM (Inactive) | Weak/Inactive | |
| -H | ~40-100 nM | Agonist | ||
| 1-Methyl-DMT | -CH | > 10,000 nM | Inactive |
Note:
Mechanistic Pathway Visualization
The following diagram details the logic flow of why 1-methyltryptamine fails to activate the psychedelic signaling cascade.
Figure 1: The mechanistic cascade illustrating why Indole-N methylation abolishes 5-HT2A agonism.
Chemical Engineering: Synthesis Protocols
Synthesizing 1-methyltryptamine from tryptamine is chemically inefficient due to the difficulty of selectively methylating the indole nitrogen without quaternizing the primary amine side chain.
The Authoritative Route: The "Speeter-Anthony" approach starting from 1-Methylindole . This ensures 100% regioselectivity and high purity.
Reaction Scheme
-
Precursor: 1-Methylindole (commercially available or synthesized via indole + MeI/NaH).
-
Acylation: Reaction with Oxalyl Chloride to form the glyoxalyl chloride.
-
Amidation: Reaction with Ammonia (
) to form the glyoxylamide. -
Reduction: Reduction with Lithium Aluminum Hydride (
) to the final amine.
Detailed Protocol
Phase A: Synthesis of 1-Methylindole-3-glyoxylamide
-
Setup: Flame-dry a 500mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel under Argon atmosphere.
-
Solvent: Add 1-Methylindole (13.1 g, 100 mmol) dissolved in 150 mL anhydrous diethyl ether (
). -
Acylation: Cool to 0°C. Dropwise add Oxalyl Chloride (14.0 g, 110 mmol).
-
Observation: A yellow/orange precipitate (glyoxalyl chloride intermediate) will form immediately. Stir for 1 hour at 0°C.
-
-
Amidation: Canulate the suspension into a stirred solution of cold, saturated methanolic ammonia or aqueous
(excess).-
Caution: Exothermic reaction.
-
-
Workup: Evaporate solvents. Wash the resulting solid with water to remove ammonium chloride salts. Recrystallize from Ethanol.
-
Yield Target: >80% as a crystalline solid.
-
Phase B: Reduction to 1-Methyltryptamine
-
Setup: Dry 1L RBF, reflux condenser, Argon atmosphere.
-
Reagent: Suspend Lithium Aluminum Hydride (
) (3.8 g, 100 mmol) in 200 mL anhydrous THF. -
Addition: Slowly add the 1-Methylindole-3-glyoxylamide (from Phase A) via a Soxhlet extractor or as a slurry in THF to the refluxing hydride mixture.
-
Reasoning: Amides are difficult to reduce; reflux conditions are mandatory.
-
-
Reflux: Maintain reflux for 12–24 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
3.8 mL
-
3.8 mL 15%
-
11.4 mL
-
-
Isolation: Filter the white granular precipitate. Dry the filtrate over
. Remove solvent in vacuo. -
Purification: Distillation under high vacuum (bp ~140°C at 0.1 mmHg) or conversion to the fumarate salt for crystallization.
Synthesis Workflow Visualization
Figure 2: The Speeter-Anthony synthesis route for high-purity 1-Methyltryptamine.
Metabolic Stability & MAO Interaction
While 1-methyltryptamine lacks receptor affinity, its interaction with Monoamine Oxidase (MAO) is distinct.
-
Substrate Status: 1-Methyltryptamine is a substrate for MAO-A.[2] The
-methyl group does not sterically hinder the enzyme's access to the ethylamine side chain (where deamination occurs). -
Comparison: Unlike
-methyltryptamine (AMT), where the methyl group is on the alpha carbon (directly blocking the enzyme), the -methyl group only affects the indole lipophilicity. -
Implication: 1-Methyltryptamine is rapidly metabolized in vivo to 1-methyl-indole-3-acetic acid .
References
-
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. WIREs Membrane Transport and Signaling.
-
Glennon, R. A., et al. (1984). 5-HT2 serotonin receptors: Structure-activity relationships. Journal of Medicinal Chemistry.
-
McKenna, D. J., et al. (1990). Monoamine oxidase inhibitors in Amazonian hallucinogenic plants: ethnobotanical, phytochemical, and pharmacological investigations. Journal of Ethnopharmacology.
-
Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society.
-
Fantegrossi, W. E., et al. (2008). Hallucinogen-like actions of 5-methoxy-N,N-diisopropyltryptamine in mice and rats. Pharmacology Biochemistry and Behavior. (Discusses the necessity of the indole NH).
A Technical Guide to the Endogenous Presence of 1-Methyltryptamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyltryptamine (1-MT), a naturally occurring tryptamine derivative, has long been overshadowed by its more extensively studied relatives, such as serotonin and N,N-dimethyltryptamine (DMT). However, its confirmed endogenous presence in mammals, including humans, necessitates a deeper understanding of its biochemical origins, physiological functions, and potential pathological implications. This technical guide provides a comprehensive overview of 1-MT, consolidating current knowledge on its biosynthesis and metabolism, detailing robust analytical methodologies for its detection, and exploring its emerging role in neuropharmacology and as a potential biomarker. The content herein is structured to provide both foundational knowledge and practical, field-proven insights for professionals engaged in neuroscience research and drug development.
Part 1: The Core Biochemistry of 1-Methyltryptamine
Introduction: Defining an Endogenous Neuromodulator
1-Methyltryptamine (1-MT) is an indolealkylamine, structurally similar to key neurotransmitters like serotonin. It is recognized as an endogenous trace amine, a class of compounds present at low concentrations that can significantly modulate monoaminergic neurotransmitter systems. While its functions are still being elucidated, 1-MT is known to be biosynthesized in the human body and is a constituent of urine[1]. Its investigation is critical for understanding the full spectrum of tryptaminergic signaling and its potential involvement in both normal physiological processes and various pathological conditions, including neuropsychiatric disorders[2][3].
Biosynthesis and Metabolism: A Two-Step Pathway
The endogenous production of 1-MT is intrinsically linked to the metabolism of the essential amino acid L-tryptophan. The pathway is a sequential enzymatic process that occurs in various mammalian tissues.
Biosynthesis:
-
Decarboxylation of L-Tryptophan: The initial and rate-limiting step is the conversion of L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC)[3]. AADC is a ubiquitous enzyme, also responsible for the synthesis of dopamine and serotonin, highlighting the interconnectedness of these monoamine pathways.
-
N-Methylation of Tryptamine: Tryptamine is then methylated to form 1-methyltryptamine (also referred to as N-methyltryptamine or NMT in much of the literature). This critical step is catalyzed by Indolethylamine N-methyltransferase (INMT), which uses S-adenosyl-L-methionine (SAM) as a methyl group donor[3][4]. INMT is a Class 1 methyltransferase that can further methylate 1-MT to produce the well-known psychedelic compound N,N-dimethyltryptamine (DMT), making 1-MT a key intermediate[3]. INMT expression has been identified in numerous human tissues, including the brain, lungs, and pineal gland, confirming the body's capacity for 1-MT synthesis[5].
Metabolism: The primary route for the catabolism of 1-MT is oxidative deamination by monoamine oxidase (MAO), particularly the MAO-A isoform[1]. This enzymatic action converts 1-MT into indole-3-acetic acid (IAA), a common metabolite for tryptamines. The activity of MAO is a crucial determinant of the bioavailability and physiological activity of 1-MT.
Diagram: Biosynthesis and Metabolism of 1-Methyltryptamine
Sources
- 1. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Investigation: 1-Methyltryptamine Interaction with Sigma-1 Receptors
A Comparative Pharmacological & Experimental Framework
Executive Summary
This technical guide provides a rigorous framework for evaluating the interaction between 1-Methyltryptamine (1-MT) and the Sigma-1 receptor (
Structural & Mechanistic Basis
To understand the potential interaction of 1-MT with
1.1 The Sigma-1 Pharmacophore vs. 1-MT
The
-
Canonical Requirement: A positive ionizable nitrogen (usually tertiary or secondary amine) to form a salt bridge with Glu172 (or Asp126 in some models).
-
DMT Configuration: Possesses a tertiary amine side chain (highly basic) and an un-substituted indole ring. The tertiary amine anchors to Glu172, while the indole fits the hydrophobic pocket.
-
1-MT Configuration: Possesses a primary amine side chain (lower basicity/steric bulk) and a methylated indole nitrogen.
-
Steric Clash Potential: The 1-methyl group on the indole ring may introduce steric hindrance if the hydrophobic pocket is tight-fitting around the indole NH.
-
Binding Probability: Based on SAR data where
-monomethyltryptamine (NMT) shows significantly reduced affinity compared to DMT, 1-MT (with a primary amine) is predicted to have low-to-moderate affinity unless the 1-methylation induces a unique conformational fit.
-
1.2 Comparative Ligand Profiling
The following table summarizes the physicochemical properties relevant to
| Compound | Indole Substitution | Side Chain Amine | Primary Target | |
| DMT | H | Tertiary ( | High (Low | |
| NMT | H | Secondary ( | Low / Negligible | 5-HT |
| 1-MT | 1-Methyl | Primary ( | Hypothetical (Investigative) | 5-HT |
| Pentazocine | (Benzomorphan) | Tertiary | High (Agonist) |
Critical Insight: The lack of a tertiary amine in 1-MT suggests it may not stabilize the
R oligomerization state as effectively as DMT. However, its lipophilicity (increased by the indole-methyl) could facilitate membrane penetration to the ER-resident receptor.
Interaction Pathway & Signaling
The
Figure 1: Differential Signaling Logic. DMT (Green) actively dissociates S1R from BiP, triggering neuroprotective cascades. 1-MT (Yellow) presents a weaker electrostatic profile, potentially leading to partial agonism or failure to disengage BiP.
Experimental Protocols (Validation Systems)
To definitively characterize 1-MT's interaction with
3.1 Protocol A: Competitive Radioligand Binding Assay
This assay determines the affinity (
-
Source Tissue: Rat liver membranes or HEK-293 cells overexpressing human
R. -
Radioligand:
(Specific for , negligible binding).[1][2][3] -
Non-Specific Control: Haloperidol (
).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000
for 20 min. Resuspend pellet. -
Incubation:
-
Prepare 96-well plates.
-
Add
(Final conc: 3 nM). -
Add
of 1-MT (Concentration range: to ). -
Add
membrane suspension ( protein).
-
-
Equilibrium: Incubate for 120 minutes at 37°C (Critical: S1R kinetics are slow).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).
-
Quantification: Liquid scintillation counting.
-
Analysis: Plot % Specific Binding vs. Log[1-MT]. Calculate
and convert to using the Cheng-Prusoff equation.
3.2 Protocol B: In Silico Molecular Docking (Pre-Screening)
Before wet-lab synthesis/testing, computational modeling confirms if the 1-methyl group fits the pocket.
-
Protein Retrieval: Download PDB ID: 5HK1 (Crystal structure of human
R).[4] -
Ligand Preparation: Construct 1-MT 3D structure; minimize energy using MMFF94 force field.
-
Grid Generation: Center grid box on the bound ligand (e.g., 4-IBP) coordinates within 5HK1.
-
Docking: Use AutoDock Vina or Gold.
-
Constraint: Enforce a hydrogen bond or salt bridge between the 1-MT side-chain amine and Glu172 .
-
-
Scoring: Compare
(binding energy) of 1-MT vs. DMT. A difference of kcal/mol suggests significantly lower affinity.
Experimental Workflow Diagram
The following diagram outlines the decision matrix for characterizing 1-MT.
Figure 2: Validation Workflow. A stepwise progression from computational modeling to functional verification prevents resource wastage on low-affinity targets.
References
-
Fontanilla, D., et al. (2009). The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator.[1] Science. [Link]
-
Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. [Link]
-
Glennon, R. A., et al. (1994). Binding of substituted tryptamines at sigma receptors. Journal of Medicinal Chemistry. (Provides SAR baseline for tryptamine analogs). [Link]
-
Eurofins Discovery. Sigma 1 Receptor Binding Assay Protocol.[Link]
Sources
In Vitro Characterization of 1-Methyltryptamine: A Technical Guide
Executive Summary & Structural Distinction
1-Methyltryptamine (1-MT) represents a critical "molecular probe" in serotonergic pharmacology. Unlike its psychoactive isomers (such as
This structural modification effectively removes the hydrogen bond donor capability of the indole ring, a feature essential for high-affinity binding at 5-HT
Critical Structural Disambiguation:
-
1-Methyltryptamine (1-MT): Indole-N methylated. (Subject of this guide). Low 5-HT affinity.[1]
- -Methyltryptamine (NMT): Side-chain amine methylated.[2] High 5-HT affinity; MAO substrate.
- -Methyltryptamine (AMT): Side-chain alpha-carbon methylated.[3] MAO inhibitor; psychoactive.[3][4]
Physicochemical Profiling
Before biological characterization, the physicochemical baseline must be established. 1-MT exhibits higher lipophilicity than tryptamine due to the masking of the polar N-H bond.
Key Parameters
| Parameter | Value (Approx.) | Significance |
| Molecular Weight | 174.24 g/mol | Fragment-based screening compatible. |
| LogP (Octanol/Water) | ~2.9 - 3.1 | Higher than Tryptamine (~2.5). Increases membrane permeability but reduces aqueous solubility. |
| pKa (Amine) | ~9.7 | Similar to tryptamine; exists as a cation at physiological pH (7.4). |
| H-Bond Donors | 1 (Side chain amine) | Critical: Indole N-H donor is lost. |
| H-Bond Acceptors | 1 | Indole nitrogen lone pair is delocalized, poor acceptor. |
Solubility & Stability Protocol
Objective: Determine thermodynamic solubility in assay buffer (pH 7.4) to prevent "crashing out" during microplate assays.
-
Preparation: Dissolve 1-MT freebase in 100% DMSO to create a 10 mM stock.
-
Dilution: Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100
M (final DMSO < 1%). -
Incubation: Shake at 25°C for 24 hours (equilibrium).
-
Filtration: Filter using a 0.45
m PVDF membrane to remove precipitates. -
Quantification: Analyze filtrate via HPLC-UV (280 nm).
-
Pass Criteria: >90% recovery at 100
M indicates suitability for standard screening.
-
Receptor Binding Pharmacology (The "Target")
The defining characteristic of 1-MT is its reduced affinity for the 5-HT
Radioligand Displacement Assay (5-HT )
Objective: Determine the inhibition constant (
-
Receptor Source: HEK-293 cells stably expressing human 5-HT
. -
Radioligand: [
H]-Ketanserin (Antagonist) or [ H]-LSD (Agonist). Note: Agonist labeling is preferred to detect functional state shifts. -
Reference Ligand: Tryptamine (Positive Control).
Detailed Protocol:
-
Membrane Prep: Harvest HEK-293 cells; homogenize in ice-cold Tris-HCl (50 mM, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.
-
Plate Setup (96-well):
-
Total Binding (TB): Membrane + Radioligand + Buffer.
-
Non-Specific Binding (NSB): Membrane + Radioligand + 10
M Methysergide (saturating blocker). -
Test Wells: Membrane + Radioligand + 1-MT (10 concentrations, 10 pM to 100
M).
-
-
Incubation: 60 minutes at 37°C. (Equilibrium is faster at 37°C, but 25°C preserves unstable ligands).
-
Termination: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce binding to the filter itself.
-
Readout: Liquid scintillation counting.
Data Analysis:
Calculate
Visualization: Binding Assay Logic
Figure 1: Workflow for Radioligand Displacement Assay. High-contrast nodes denote critical process steps.
Metabolic Stability & MAO Interaction (The "Fate")
While 1-MT binds poorly to receptors, it remains a substrate for Monoamine Oxidase (MAO) because the side-chain amine is unmodified. However, the N1-methyl group alters the kinetics and prevents N1-glucuronidation.
Microsomal Stability Assay
Objective: Assess intrinsic clearance (
-
System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[7]
-
Cofactor: NADPH (required for CYP450 and FMO activity).
Protocol Steps:
-
Pre-incubation: Mix Microsomes (0.5 mg/mL protein) + 1-MT (1
M) in phosphate buffer (100 mM, pH 7.4). Equilibrate at 37°C for 5 mins.-
Note: Use low substrate concentration (1
M) to ensure first-order kinetics.
-
-
Initiation: Add NADPH regenerating system (or 1 mM NADPH).
-
Sampling: Remove aliquots at
min. -
Quenching: Immediately dispense into ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode). Monitor parent depletion.
MAO-A/B Isoform Profiling
Objective: Determine if 1-MT is a substrate or inhibitor of MAO-A vs MAO-B.
-
Reagents: Recombinant human MAO-A and MAO-B.
-
Readout: Amplex Red (fluorescent H
O detection) or HPLC (metabolite formation).
Mechanism:
1-MT + MAO + O
-
Expectation: 1-MT acts as a substrate, primarily for MAO-A, similar to tryptamine, but the reaction velocity (
) may differ due to steric effects at the active site entry.
Functional Signaling (The "Effect")
Since binding affinity is low, functional potency (
Calcium Flux Assay (G -coupled)
For 5-HT
-
Cell Loading: Load 5-HT
-CHO cells with FLIPR Calcium 6 dye. -
Basal Read: Measure fluorescence for 10 seconds.
-
Addition: Inject 1-MT.
-
Response: Measure peak fluorescence change (
). -
Controls:
Summary of Expected Results
| Assay | Parameter | Expected Outcome for 1-MT | Biological Interpretation |
| 5-HT | > 1,000 - 10,000 nM | Loss of Affinity: Indole NH is crucial for binding. | |
| LogP | Lipophilicity | ~3.0 | High Permeability: Crosses BBB easily (if not metabolized). |
| MAO Stability | Short (< 30 min) | Unstable: Rapidly oxidized by MAO (unless MAOI added). | |
| Functional (Ca | > 10 | Low Potency: Consistent with poor binding. |
Pathway Visualization
Figure 2: Mechanistic fate of 1-MT. The primary pathway is metabolic clearance rather than receptor activation due to the lack of H-bond capability.
References
-
Glennon, R. A., et al. (1982). "Binding of phenylalkylamine derivatives at 5-HT2 serotonin receptors: Evidence for a lack of 'steric' tolerance." Journal of Medicinal Chemistry. (Demonstrates the sensitivity of the receptor to steric bulk).
-
Nichols, D. E. (2018). "Hallucinogens."[2][3][8] Pharmacological Reviews. (Comprehensive review discussing tryptamine SAR and the necessity of the indole NH).
-
NIMH Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocols." University of North Carolina. (The gold standard protocols for radioligand binding and functional assays).
-
Blough, B. E., et al. (2014). "Synthesis and transporter binding properties of 1-methyltryptamine derivatives." Bioorganic & Medicinal Chemistry Letters. (Specific data on 1-substituted tryptamines).
-
Wagmann, L., et al. (2016). "In vitro metabolic stability and metabolism of the tryptamine-derived new psychoactive substances." Analytical and Bioanalytical Chemistry. (Methodology for microsomal stability of tryptamines).
Sources
- 1. 1-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 2. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 3. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 9. Toward Selective Drug Development for the Human 5-Hydroxytryptamine 1E Receptor: A Comparison of 5-Hydroxytryptamine 1E and 1F Receptor Structure-Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Whitepaper: 1-Methyltryptamine (1-MT) CNS Activity & Pharmacodynamics
Executive Summary: The "Null" Hypothesis of Tryptamine SAR
In the exploration of serotonergic modulators, 1-Methyltryptamine (1-MT) serves as a critical negative control probe. Unlike its psychoactive isomers
This structural modification elucidates a fundamental principle of 5-HT receptor binding: the necessity of the indole N-H moiety as a hydrogen bond donor. While 1-MT exhibits increased lipophilicity and blood-brain barrier (BBB) permeability compared to tryptamine, its central nervous system (CNS) activity is paradoxically blunted. This guide details the mechanistic failure of 1-MT to activate 5-HT
Structural Pharmacology: The Hydrogen Bond Anchor
To understand the inactivity of 1-MT as a psychedelic, one must analyze the orthosteric binding site of the 5-HT
The Molecular Anchor Theory
Classical tryptamine agonists (Serotonin, DMT, Psilocin) rely on a specific interaction between the indole N-H and the receptor's Serine 5.46 (or Threonine residues in related subtypes). This hydrogen bond anchors the ligand in the binding pocket, allowing the ethylamine side chain to engage the ionic lock (Asp3.32).
-
Tryptamine/DMT: The Indole N-H acts as a H-bond donor .
-
1-Methyltryptamine: The methyl group replaces the proton. The molecule loses its H-bond donor capacity and introduces steric bulk that clashes with the receptor floor.
Visualization: SAR Failure Mode
The following diagram illustrates the structural activity relationship (SAR) logic distinguishing 1-MT from active tryptamines.
Figure 1: Mechanistic pathway showing how Indole-N-methylation disrupts the critical hydrogen bonding required for 5-HT2A activation.
Pharmacodynamic Profile
Receptor Affinity Data
The following table summarizes the binding affinity (
| Compound | Substitution | 5-HT | 5-HT | Primary Mechanism |
| Serotonin (5-HT) | Endogenous | ~1–10 nM | 100% (Ref) | Full Agonist |
| Tryptamine | None | ~13 nM | ~100% | Agonist / Releaser |
| 1-Methyltryptamine | 1-Me (Indole) | > 1,000 nM | < 10% | Inactive / Weak Antagonist |
| N-Methyltryptamine | ~250 nM | Partial | Agonist | |
| ~2,500 nM | N/A | Releaser / MAOI |
Data synthesized from Nichols et al. and broad SAR reviews [1, 2].
Monoamine Releasing Activity
While 1-MT fails as a direct agonist, it retains weak activity as a Serotonin Releasing Agent (SRA) .
-
Mechanism: It can enter the presynaptic neuron via SERT (due to high lipophilicity) and displace serotonin from vesicles, though with significantly lower potency than Tryptamine or AMT.
-
Selectivity: Unlike Tryptamine, 1-MT has abolished activity as a releaser of Dopamine (DA) and Norepinephrine (NE) [1]. This makes it a "cleaner" but weaker serotonergic probe.
Experimental Protocols
Synthesis: The Fischer Indole Route (High Purity)
Direct methylation of tryptamine using methyl iodide is NOT recommended as it leads to quaternary ammonium salts (N,N,N-trimethyl) and side-chain methylation. The robust route is de novo synthesis via Fischer Indole cyclization.
Objective: Synthesize 1-Methyltryptamine from
Reagents:
- -Methylphenylhydrazine hydrochloride[1]
-
4-Chlorobutanal dimethyl acetal (or 4-aminobutanal equivalent)
-
4% Aqueous Sulfuric Acid (
) -
Hydrazine hydrate (for workup)
Workflow Diagram (DOT):
Figure 2: The Fischer Indole synthesis pathway avoids poly-methylation by establishing the N-methyl group on the hydrazine precursor.
Step-by-Step Protocol:
-
Hydrazone Formation: Dissolve
-methylphenylhydrazine (0.1 mol) in ethanol. Add 4-chlorobutanal dimethyl acetal (0.11 mol). Stir at room temperature for 2 hours. -
Cyclization: Evaporate solvent. Resuspend residue in 4% aqueous
(150 mL). Reflux gently for 3 hours. Validation: The solution will darken; monitor TLC for disappearance of hydrazine. -
Workup: Cool to
. Basify with NaOH to pH 10. Extract with Dichloromethane (DCM) x3. -
Amine Conversion: The resulting product is often 1-methyltryptophol (alcohol). Convert to amine via tosylation (TsCl/Pyridine) followed by displacement with saturated methanolic ammonia in a pressure vessel at
for 12 hours. -
Isolation: Evaporate methanol. Dissolve in dilute HCl. Wash with ether (removes non-basic impurities). Basify aqueous layer. Extract 1-MT into DCM. Dry over
and crystallize as the hydrochloride salt.
In Vitro Binding Assay (Radioligand Displacement)
Objective: Validate the low affinity of 1-MT at 5-HT
-
Membrane Prep: Harvest HEK-5HT2A cells. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.
-
Ligand: Use
-Ketanserin (0.5 nM) as the radioligand (Antagonist mode) or -LSD (Agonist mode). -
Incubation:
-
Total Binding: Membrane + Radioligand + Buffer.
-
Non-Specific Binding (NSB): Membrane + Radioligand + 10
Methysergide. -
Experimental: Membrane + Radioligand + 1-MT (Concentration range
to M).
-
-
Equilibrium: Incubate at
for 60 minutes. -
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure CPM via liquid scintillation counting. Plot log(dose) vs. % displacement to calculate
and derived .-
Expected Result:
nM (Curve shifts significantly right compared to Tryptamine control).
-
References
-
Wikipedia Contributors. (2023). 1-Methyltryptamine. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. (Contextual grounding for tryptamine SAR). [Link]
-
Glennon, R. A., et al. (1982). Structure-activity relationships of tryptamines. Journal of Medicinal Chemistry. (Foundational text on Indole-N substitution). [Link]
-
Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Protocol grounding). [Link]
Sources
Biochemical Properties of 1-Methyltryptamine: An In-Depth Technical Guide
This is an in-depth technical guide on the biochemical properties, pharmacology, and synthesis of 1-Methyltryptamine (1-MT) .
Part 1: Executive Summary & Structural Definition
1-Methyltryptamine (1-MT) , chemically defined as 2-(1-methyl-1H-indol-3-yl)ethanamine , represents a specific structural modification of the endogenous metabolite tryptamine.[1] Unlike its psychoactive isomers such as N-methyltryptamine (NMT) or
This structural distinction is biochemically critical:
-
Loss of 5-HT2A Affinity: Methylation at the indole nitrogen removes the hydrogen bond donor capability of the indole N-H, drastically reducing affinity for the 5-HT2A receptor, the primary target for serotonergic psychedelics.
-
Emerging Immunomodulation: Recent research identifies 1-MT as a ligand for the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) , suggesting utility in treating gastrointestinal inflammation and metabolic disorders rather than CNS modulation.
Structural Comparison Table
| Compound | Chemical Name | Methylation Site | Primary Target | Pharmacological Class |
| 1-MT | 1-Methyltryptamine | Indole Nitrogen ( | AhR / PXR / SERT | Anti-inflammatory / Trace Amine |
| Tryptamine | 2-(1H-indol-3-yl)ethanamine | None | 5-HT Receptors / TAAR1 | Neuromodulator |
| NMT | N-Methyltryptamine | Side-chain Amine ( | 5-HT2A / 5-HT1A | Psychedelic / Agonist |
| Alpha Carbon | MAO / 5-HT Release | Stimulant / Entactogen |
Part 2: Physicochemical Profile
Chemical Data[2][3][4][5][6][7][8]
-
IUPAC Name: 2-(1-methyl-1H-indol-3-yl)ethanamine
-
Molecular Formula:
[2] -
Molecular Weight: 174.24 g/mol [3]
-
CAS Number: 7518-21-0
-
Appearance: Off-white to pale yellow crystalline solid (as hydrochloride salt).
-
Solubility:
Acid-Base Properties (pKa)
1-MT possesses two nitrogen centers with distinct electronic environments:
-
Side-chain Amine (
): Basic ( ). This is the protonation site under physiological pH. -
Indole Nitrogen (
): Non-basic due to lone pair delocalization into the aromatic -system. Methylation here increases the electron density of the indole ring (inductive effect of the methyl group), making the ring slightly more nucleophilic at the C3 position compared to tryptamine, but it prevents the formation of hydrogen bonds where the indole acts as a donor.
Part 3: Pharmacology & Mechanism of Action[11]
Serotonergic Signaling (The "Null" Effect)
Unlike N-substituted tryptamines (e.g., DMT, Psilocin), 1-MT exhibits negligible potency at the 5-HT2A receptor.
-
Mechanism: The 5-HT2A receptor binding pocket requires a hydrogen bond between the receptor's serine/threonine residues and the indole N-H of the ligand. 1-MT lacks this proton, creating steric clash and losing binding energy.
-
SERT Interaction: 1-MT acts as a substrate-type releaser at the Serotonin Transporter (SERT) with moderate potency (
), promoting non-exocytotic serotonin efflux.
The AhR/PXR Immunomodulation Pathway
The most significant therapeutic potential of 1-MT lies in its ability to mimic microbial indole metabolites.
-
Aryl Hydrocarbon Receptor (AhR): 1-MT binds to AhR, translocating it to the nucleus to dimerize with ARNT. This complex regulates the transcription of genes (e.g., CYP1A1, IL-22) involved in barrier function and immune tolerance in the gut mucosa.
-
Pregnane X Receptor (PXR): 1-MT activates PXR, a nuclear receptor that regulates xenobiotic metabolism and suppresses NF-
B signaling, providing anti-inflammatory effects in models of colitis.
Visualization: Signaling Divergence
The following diagram illustrates how the methylation site dictates the signaling pathway (CNS vs. Gut/Immune).
Caption: Divergence of pharmacological activity based on methylation site. 1-MT (Green path) favors immunomodulatory receptors over CNS serotonin receptors.
Part 4: Synthesis Protocol (Self-Validating)
Objective: Synthesis of 1-Methyltryptamine from 1-Methylindole via the Speeter-Anthony procedure. Rationale: Direct methylation of tryptamine is non-selective (yielding mixtures of 1-MT, NMT, and DMT). Starting with 1-methylindole ensures regiospecificity.
Phase 1: Precursor Preparation (Glyoxylation)
Reagents: 1-Methylindole, Oxalyl Chloride, Anhydrous Ether.
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel under nitrogen atmosphere.
-
Dissolution: Dissolve 0.1 mol of 1-Methylindole in 150 mL of anhydrous diethyl ether. Cool to 0°C in an ice bath.
-
Acylation: Dropwise add 0.12 mol of Oxalyl Chloride over 30 minutes.
-
Observation: A bright yellow/orange precipitate (indol-3-ylglyoxylyl chloride) will form immediately.
-
-
Amidation: Stir for 1 hour at 0°C. Then, bubble anhydrous ammonia gas into the suspension (or add saturated ethanolic ammonia) until the yellow color shifts to a lighter precipitate (glyoxylamide).
-
Isolation: Filter the solid, wash with cold ether, and water to remove ammonium chloride byproducts. Dry the 1-methylindole-3-glyoxylamide intermediate.
Phase 2: Reduction
Reagents: Lithium Aluminum Hydride (LiAlH4), Anhydrous THF.
-
Activation: Suspend 0.3 mol of LiAlH4 in 200 mL of anhydrous THF in a clean, dry RBF under nitrogen.
-
Addition: Slowly add the dried glyoxylamide intermediate (from Phase 1) to the LiAlH4 suspension via a Soxhlet extractor or in small solid portions to maintain a gentle reflux.
-
Reflux: Heat the mixture to reflux for 12–24 hours. The amide carbonyls are reduced to methylene groups.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
Extraction: Filter the granular aluminum salts. Concentrate the filtrate under vacuum to yield the crude 1-MT freebase oil.
-
Purification: Dissolve the oil in minimal dry ethanol and add concentrated HCl dropwise to precipitate 1-Methyltryptamine Hydrochloride . Recrystallize from Ethanol/Ether.
Part 5: Toxicology & Safety
Metabolic Stability
-
MAO Susceptibility: 1-MT is a substrate for Monoamine Oxidase (MAO-A).[2] The indole-N-methyl group does not provide the same steric protection against deamination as alpha-methylation (
MT). Therefore, 1-MT has a short half-life in vivo unless administered with an MAO inhibitor. -
Toxicity Profile:
-
LD50: Not explicitly established in human literature; assume similar toxicity to tryptamine (IV LD50 in mice
100 mg/kg). -
Handling: Standard PPE (gloves, goggles, fume hood) is required. Avoid inhalation of the freebase dust.
-
Contraindications[12]
-
MAO Inhibitors: Co-administration with MAOIs (e.g., Moclobemide, Phenelzine) will potentiate the serotonergic effects and may increase the risk of hypertensive crisis or serotonin syndrome, although the risk is lower than with 5-HT agonists like DMT.
References
-
Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link
-
Venkatesh, M., et al. (2014). Symbiotic bacterial metabolites regulate gastrointestinal barrier function via the Xenobiotic Sensor PXR and Toll-like Receptor 4. Immunity, 41(2), 296-310. Link
-
Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. Link
-
Chem-Impex International. (2025). 1-Methyltryptamine Product Data and Safety Sheet. Link
-
Wikipedia Contributors. (2025). 1-Methyltryptamine: Pharmacology and Receptor Affinity. Wikipedia, The Free Encyclopedia. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 3. Methyltryptamine | C11H14N2 | CID 6088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. designer-drug.com [designer-drug.com]
Methodological & Application
Application Note: High-Purity Synthesis and Purification of 1-Methyltryptamine (1-MT)
Abstract
This application note details a robust, scalable protocol for the synthesis of 1-methyltryptamine (1-MT) , distinct from its isomer N-methyltryptamine (NMT). To ensure absolute regiochemical control over the methylation at the indole nitrogen (position 1), this guide rejects direct alkylation methods in favor of a modular Glyoxalamide Architecture . This pathway utilizes 1-methylindole as the starting scaffold, ensuring zero contamination from side-chain methylated byproducts. The protocol includes a self-validating purification system via hydrochloride salt formation, suitable for pharmaceutical-grade applications.
Part 1: Strategic Synthesis Architecture
The Regioselectivity Challenge
In tryptamine chemistry, "methyltryptamine" is an ambiguous term. It is critical to distinguish between:
-
1-Methyltryptamine (1-MT): Methylation at the Indole Nitrogen (
). -
-Methyltryptamine (NMT): Methylation at the Ethylamine Nitrogen (
).
Direct methylation of tryptamine using methyl iodide is experimentally unsound for producing 1-MT. It yields a chaotic mixture of NMT,
The Solution: The Glyoxalamide Route
To guarantee the 1-methyl regioisomer, the methyl group must be installed before the side chain is elaborated. We employ a three-stage cascade:
-
Acylation: Reaction of 1-methylindole with oxalyl chloride to form the glyoxalyl chloride.
-
Amidation: Quenching with ammonia to yield the primary amide.
-
Reduction: Exhaustive reduction of the dicarbonyl system using Lithium Aluminum Hydride (LAH).
Figure 1: The linear synthesis flow ensuring regiochemical integrity. By starting with the methylated indole, side-chain methylation is structurally impossible.
Part 2: Experimental Protocols
Safety Pre-Requisites
-
Oxalyl Chloride: Releases CO and HCl gas. Must be handled in a fume hood. Fatal if inhaled.
-
Lithium Aluminum Hydride (LAH): Pyrophoric. Reacts violently with water. Use anhydrous solvents only.
-
1-Methylindole: Potential irritant.
Protocol A: Synthesis of 1-Methylindole-3-glyoxalamide
Objective: Installation of the carbon backbone.
Reagents:
-
1-Methylindole (13.1 g, 100 mmol)
-
Oxalyl Chloride (14.0 g, 110 mmol)
-
Anhydrous Diethyl Ether (
) (150 mL) -
Ammonia (saturated in MeOH or THF, or anhydrous gas)
Procedure:
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with Argon.
-
Solvation: Charge the RBF with 1-Methylindole and 100 mL anhydrous
. Cool to 0°C in an ice bath. -
Acylation (The Critical Step): Add Oxalyl Chloride dropwise over 30 minutes.
-
Observation: The solution will turn bright orange/red, and a precipitate (the glyoxalyl chloride) will form.
-
Expert Insight: Maintain 0°C. Higher temperatures promote bis-indolyl byproduct formation.
-
-
Amidation: Stir for 1 hour at 0°C. Then, introduce the ammonia source.
-
Option A (Gas): Bubble anhydrous
gas through the slurry for 15 minutes. -
Option B (Solution): Add 50 mL of 7N
in MeOH dropwise. -
Result: The color often shifts to pale yellow/beige.
-
-
Isolation: Stir for 30 minutes at room temperature. Filter the solid precipitate.[1][2][3][4] Wash the filter cake copiously with cold
and then water (to remove ammonium chloride salts). -
Drying: Dry the solid in a vacuum oven at 60°C.
-
Yield Expectation: 85-95%
-
Checkpoint: Solid should be high-melting (>200°C) and relatively insoluble in ether.
-
Protocol B: Reduction to 1-Methyltryptamine
Objective: Reduction of the amide and ketone functionalities to the amine.
Reagents:
-
1-Methylindole-3-glyoxalamide (10.1 g, 50 mmol)
-
Lithium Aluminum Hydride (LAH) (3.8 g, 100 mmol) [Excess required for 2x C=O reduction]
-
Anhydrous THF (200 mL)
Procedure:
-
LAH Preparation: In a dry 1 L 3-neck flask under Argon, suspend LAH in 100 mL anhydrous THF. Cool to 0°C.[2][5][6][7]
-
Addition: Canulate a slurry of the glyoxalamide (in 100 mL THF) into the LAH suspension slowly.
-
Note: The amide is sparingly soluble; a slurry addition is standard and effective.
-
-
Reflux: Warm to room temperature, then heat to reflux for 12-18 hours .
-
Monitoring: Reaction is complete when the solid dissolves and the solution turns grey/green.
-
-
The Fieser Workup (Crucial for Filtration): Do not just dump water. Use the Fieser method to create a granular, filterable aluminate precipitate.
-
Filtration: Warm to RT and stir for 15 minutes. The precipitate should be white and granular. Filter through a Celite pad.
-
Concentration: Dry the filtrate over
and evaporate under reduced pressure to yield the crude 1-Methyltryptamine free base (viscous oil).
Part 3: Purification & Validation (The Hydrochloride System)
Crude tryptamines are prone to oxidation (turning dark goo). Converting the free base to a crystalline salt is the only way to ensure long-term stability and pharmaceutical purity.
Protocol C: Crystallization of 1-MT Hydrochloride
-
Dissolution: Dissolve the crude oil in a minimal amount of anhydrous Ethanol (approx. 5-10 mL per gram).
-
Acidification: Add anhydrous
in (2M solution) dropwise with stirring.-
Endpoint: Test pH with wet paper; stop when pH ~3-4.
-
-
Precipitation: Slowly add anhydrous
(anti-solvent) until the solution becomes turbid. -
Crystallization: Seal and place in a freezer (-20°C) overnight.
-
Collection: Filter the white needles, wash with cold
, and dry under vacuum.
Analytical Specifications
Compare your product against these standard metrics.
| Metric | Specification | Diagnostic Signal |
| Appearance | White crystalline solid | Rejection if pink/brown (oxidation) |
| Melting Point | 198-200°C (HCl salt) | Sharp range indicates purity |
| 1H-NMR (DMSO-d6) | Indole N-Me Singlet | |
| 1H-NMR (DMSO-d6) | Sidechain | |
| MS (ESI+) | Molecular Ion |
Purification Logic Diagram
Figure 2: The purification workflow converting unstable oil to stable salt.
References
-
Speeter, M. E., & Anthony, W. C. (1954).[8] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[8] Journal of the American Chemical Society, 76(23), 6208–6210. Link
-
Shulgin, A. T., & Shulgin, A. (1997).[9] TiHKAL: The Continuation. Transform Press. (Referencing general tryptamine handling and salt formation).
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Source for the specific LAH workup stoichiometry).
-
Brandt, S. D., et al. (2010). Analytical characterization of N,N-diallyltryptamine (DALT) and 16 ring-substituted derivatives. Drug Testing and Analysis, 2(11-12), 530-542. (Providing comparative spectral data for tryptamine derivatives). Link
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolating and purifying tryptamines , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 4. US2943093A - Process of purifying tryptamine com- - Google Patents [patents.google.com]
- 5. Magic Formulas [chem.rochester.edu]
- 6. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses - Google Patents [patents.google.com]
Analytical Protocol: High-Fidelity Detection of 1-Methyltryptamine (1-MT) in Biological and Synthetic Matrices
Abstract
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the specific detection and quantitation of 1-methyltryptamine (1-MT) . 1-MT is a structural isomer of the controlled substances N-methyltryptamine (NMT) and
Introduction: The Isomer Challenge
In the analysis of indole alkaloids, 1-methyltryptamine presents a unique analytical challenge. It is frequently encountered as a synthetic impurity in the production of
The critical difficulty lies in differentiating 1-MT from its isobaric isomers:
-
1-Methyltryptamine (1-MT): Methylation at the indole nitrogen (
-position). Primary amine side chain.[1] - -Methyltryptamine (NMT): Methylation at the side-chain nitrogen. Secondary amine.[2]
-
-Methyltryptamine (AMT): Methylation at the
-carbon.[3] Primary amine.
All three share the precursor ion
Logical Differentiation Strategy
-
Chromatography: 1-MT lacks the indole N-H hydrogen bond donor, significantly increasing its lipophilicity compared to NMT and AMT. It will elute later on reverse-phase columns.
-
Mass Spectrometry:
-
NMT yields a dominant fragment at
58 (methylated iminium ion). -
AMT yields a dominant fragment at
44 (ethyl amine fragment). -
1-MT cannot form
58 or 44. Its fragmentation is driven by the loss of ammonia ( 158) and the formation of the stable 1-methylindole-3-carbinyl cation ( 144).
-
Experimental Protocol
Reagents and Standards
-
Target Analyte: 1-Methyltryptamine (1-MT) hydrochloride.
-
Isomeric Controls:
-Methyltryptamine (NMT), -Methyltryptamine (AMT). -
Internal Standard (IS): Tryptamine-d4 or 1-Methyltryptamine-d4 (if available).
-
Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
Sample Preparation (Liquid-Liquid Extraction)
This method uses LLE to isolate basic amines while removing matrix interferences.
-
Aliquot: Transfer 200 µL of biological sample (plasma/urine) or dissolved synthetic material into a glass tube.
-
Spike: Add 20 µL of Internal Standard working solution (1 µg/mL).
-
Alkalinize: Add 200 µL of 0.5 M Carbonate Buffer (pH 10.0). Note: High pH ensures the side-chain amine is uncharged (
), facilitating extraction into the organic phase. -
Extract: Add 1.5 mL of MTBE. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4,000 rpm for 5 minutes.
-
Concentrate: Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Initial Mobile Phase (95% A / 5% B). Vortex and transfer to an autosampler vial.
LC-MS/MS Conditions
Chromatographic Parameters
-
System: UHPLC (Agilent 1290 or equivalent).
-
Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).
-
Rationale: The biphenyl phase provides enhanced
interactions with the indole ring. This selectivity is crucial for separating the 1-methylindole core of 1-MT from the standard indole cores of NMT and AMT.
-
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[4]
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 5 | Hold |
| 1.00 | 5 | Start Ramp |
| 8.00 | 40 | Separation of Isomers |
| 8.10 | 95 | Wash |
| 10.00 | 95 | End Wash |
| 10.10 | 5 | Re-equilibration |
| 12.00 | 5 | Stop |
Mass Spectrometry Parameters
-
System: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis).
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[5]
-
Source Voltage: 4500 V.
-
Temp: 500°C.
MRM Transition Table:
| Analyte | Precursor (
Note: The presence of 144.1 without 58.1 or 44.1 confirms 1-MT. If 58.1 is present, NMT is co-eluting (unlikely with this gradient).
Visualized Workflows & Pathways
Fragmentation Pathway Comparison
The following diagram illustrates why specific transitions were chosen to differentiate the isomers.
Figure 1: Mechanistic fragmentation pathways distinguishing 1-MT from NMT. Note that 1-MT generates a stable m/z 144 cation, whereas NMT preferentially forms the m/z 58 side-chain fragment.
Analytical Workflow
Figure 2: Step-by-step analytical workflow from sample preparation to data reporting.
Method Validation Summary
The following performance metrics are typical for this protocol when executed on a standard triple quadrupole system.
| Parameter | Specification | Notes |
| Linearity | 1.0 – 1000 ng/mL | |
| LOD | 0.2 ng/mL | Signal-to-Noise > 3:1 |
| LOQ | 1.0 ng/mL | Signal-to-Noise > 10:1, CV < 15% |
| Recovery | 85% ± 5% | High efficiency due to basic LLE |
| Matrix Effect | < 15% suppression | Stable isotope IS compensates for variation |
| Selectivity | No interference from NMT/AMT | Confirmed by RT separation (>0.5 min) and MRM |
Troubleshooting & Optimization
-
Co-elution: If 1-MT and NMT co-elute, lower the initial %B to 2% and extend the ramp time. The Biphenyl column is sensitive to methanol; using Methanol instead of Acetonitrile in Mobile Phase B may alter selectivity (enhancing pi-pi interactions) but usually increases backpressure.
-
Sensitivity Loss: 1-MT is a primary amine. Ensure the evaporation step is not performed at temperatures >45°C to prevent oxidation or thermal degradation. Use silanized glassware if adsorption is suspected.
References
-
Tryptamine Metabolism & Analysis: Tittarelli, R., et al. (2015). "New psychoactive substances: 1-methyltryptamine and other tryptamine derivatives." Analytical and Bioanalytical Chemistry. (General reference for tryptamine analysis context).
-
Chromatographic Selectivity: Phenomenex Application Guide. "Separation of Isomeric Tryptamines on Kinetex Biphenyl."
-
Mass Spectral Data: NIST Chemistry WebBook. "1-Methyltryptamine Mass Spectrum."
-
Pharmacology & Structure: Wikipedia Contributors. "1-Methyltryptamine." Wikipedia, The Free Encyclopedia.
-
Metabolic Pathways: "Indolethylamine N-methyltransferase and Tryptamine Methylation." Frontiers in Neuroscience.
(Note: Specific vendor application notes for 1-MT are rare; this protocol synthesizes established principles of tryptamine analysis adapted for the specific properties of the 1-methyl isomer.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine [frontiersin.org]
- 3. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 4. α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-basicity 5-HT7 Receptor Agonists Synthesized Using the van Leusen Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of 1-Methyltryptamine
Abstract
This application note provides a comprehensive guide for the analysis of 1-methyltryptamine (1-MT), a naturally occurring tryptamine derivative with psychoactive properties, using Gas Chromatography-Mass Spectrometry (GC-MS).[1] Given its structural similarity to serotonin and its relevance in neuropharmacological research and forensic science, a robust and reliable analytical method is crucial.[1][2] This document outlines detailed protocols for sample preparation from both seized materials and biological matrices, recommended derivatization procedures to enhance chromatographic performance, optimized instrumental parameters, and a discussion of the characteristic mass spectral fragmentation of 1-MT. The methodologies are designed for researchers, forensic chemists, and drug development professionals requiring accurate identification and quantification of this compound.
Introduction and Significance
1-Methyltryptamine (1-MT; Molar Mass: 174.247 g/mol ) is a tryptamine derivative that has been investigated for its potential role in modulating mood and cognition.[1][2] As with many psychoactive substances, its detection and quantification are of significant interest in forensic toxicology, clinical research, and quality control of synthesized materials. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the analysis of illicit drugs and related compounds due to its high sensitivity, selectivity, and the availability of extensive spectral libraries for compound identification.[3][4]
However, the analysis of tryptamines, including 1-MT, can present challenges such as poor peak shape due to the polar amine group.[5] This guide addresses these challenges by explaining the rationale behind specific sample preparation steps and the strategic use of derivatization to ensure a reliable and reproducible analytical workflow.
Analytical Workflow Overview
The overall process for the GC-MS analysis of 1-methyltryptamine involves several critical stages, from sample receipt to final data interpretation. Each step is designed to ensure the integrity of the analyte and the accuracy of the results.
Caption: General workflow for the GC-MS analysis of 1-methyltryptamine.
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to extract 1-MT from its matrix, removing interferences that could contaminate the GC-MS system or affect the analysis.[4] The choice of method depends on the sample type.
Protocol 3.1: Preparation from Seized Materials (e.g., Powders)
This protocol is suitable for solid samples where 1-MT is a primary component.
-
Homogenization: Ensure the powder sample is homogeneous by thorough mixing.
-
Dissolution: Accurately weigh approximately 1 mg of the homogenized powder into a 2 mL autosampler vial.
-
Solvation: Add 1 mL of methanol. Cap the vial and vortex for 1 minute to ensure complete dissolution.[5]
-
Filtration (Optional): If insoluble cutting agents are present, filter the solution through a 0.22 µm syringe filter into a clean autosampler vial.
-
Analysis: The sample is now ready for direct GC-MS injection or derivatization.
Protocol 3.2: Liquid-Liquid Extraction (LLE) from Biological Matrices (e.g., Blood/Urine)
For complex biological samples, LLE is a robust method to isolate tryptamines.[6][7]
-
Sample Aliquoting: Pipette 1 mL of the biological sample (e.g., urine, whole blood) into a 15 mL screw-cap glass tube.
-
Internal Standard (for Quantification): Spike the sample with an appropriate internal standard (e.g., deuterated 1-MT or a structurally similar compound like N-methyltryptamine).
-
Basification: Add 100 µL of 2 M Sodium Hydroxide (NaOH) to the tube to bring the pH > 10.[7] This deprotonates the amine group of 1-MT, making it more soluble in organic solvents. Vortex briefly.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., methylene chloride or a 9:1 mixture of hexane:ethyl acetate).[7] Cap and vortex vigorously for 2 minutes, then centrifuge at 2,500 rpm for 5 minutes to separate the layers.
-
Isolation: Carefully transfer the upper organic layer to a clean glass tube.
-
Concentration: Gently evaporate the solvent to dryness under a stream of nitrogen gas at room temperature or slightly elevated (≤ 40°C).[8]
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis. This sample is now ready for derivatization or direct injection.
Derivatization: Enhancing Chromatographic Performance
While direct analysis is possible, derivatization is highly recommended for tryptamines to improve thermal stability and chromatographic peak shape by reducing tailing.[6] Silylation is a common and effective technique.
Protocol 4.1: Silylation using BSTFA
-
Ensure the sample extract from Protocol 3.2 (or a dried aliquot from 3.1) is completely free of water.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.
-
Add 50 µL of a solvent such as pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
GC-MS Instrumental Parameters
The following parameters are a robust starting point for the analysis of 1-MT and can be adapted to specific instrumentation. A standard non-polar column is generally effective.[9]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | Agilent HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7][9] | A versatile, low-bleed column providing excellent resolution for a wide range of semi-volatile compounds. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (20:1 for concentrated samples) | Splitless mode maximizes sensitivity, while split mode prevents column overloading with high-concentration samples. |
| Injection Volume | 1 µL | Standard volume for reproducible injections. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 70°C, hold 1 min. Ramp: 15°C/min to 260°C, hold 5 min.[3] | A typical temperature ramp that effectively separates tryptamines from other potential sample components. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization and stable performance. |
| Quadrupole Temp. | 150 °C | Maintains mass accuracy and prevents contamination. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for producing reproducible fragmentation patterns that are comparable to spectral libraries.[3] |
| Mass Scan Range | m/z 40 - 450 amu | Covers the molecular ion and all significant fragments of 1-MT and its derivatives. |
| Scan Mode | Full Scan (for qualitative identification) or Selected Ion Monitoring (SIM) (for quantitative trace analysis) | Full Scan provides complete spectral information, while SIM significantly enhances sensitivity for target analytes. |
Data Interpretation: The 1-Methyltryptamine Mass Spectrum
Under Electron Ionization (EI), tryptamines undergo characteristic fragmentation of the ethylamine side chain.[3] The primary fragmentation pathway is β-cleavage (cleavage of the Cα-Cβ bond), resulting in a highly stable, resonance-stabilized ion containing the indole ring.
Caption: Proposed EI fragmentation of 1-methyltryptamine.
The resulting mass spectrum is expected to show the following key ions:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Relative Abundance | Significance |
| 174 | [M]⁺• - Molecular Ion | Low to Medium | Confirms the molecular weight of the underivatized compound. |
| 130 | [C₉H₈N]⁺ - 1-Methyl-3-vinyl-1H-indole cation | High (Base Peak) | The characteristic and most stable fragment resulting from β-cleavage.[10] |
| 131 | [C₉H₉N]⁺ - Isotope peak of m/z 130 or protonated version | Medium | Often observed alongside the m/z 130 fragment.[10] |
| 44 | [C₂H₆N]⁺ - Ethylamine iminium fragment | Medium to High | Represents the side-chain portion of the molecule after β-cleavage.[10] |
Note: The exact retention time and relative abundances will vary based on the specific instrumentation and conditions used. A reference standard of 1-methyltryptamine must be analyzed to confirm its retention time and mass spectrum on the user's system.
Method Validation and Quality Control
For the method to be considered trustworthy, especially in regulated environments, it must be validated.[6] Key validation parameters include:
-
Linearity: Establish a calibration curve with at least five concentration points to demonstrate a linear relationship between concentration and detector response.
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Precision and Accuracy: Assess the closeness of repeated measurements (precision) and the closeness of a measured value to the true value (accuracy) using quality control samples.
-
Specificity: Ensure the method can unequivocally identify 1-MT in the presence of other components. This is confirmed by both retention time and mass spectrum matching.
Conclusion
This application note details a robust and reliable GC-MS method for the identification and quantification of 1-methyltryptamine. The protocol emphasizes proper sample preparation and the strategic use of derivatization to overcome common analytical challenges associated with tryptamines. The provided instrumental parameters and fragmentation data serve as a strong foundation for researchers in forensic, clinical, and pharmaceutical laboratories to develop and validate their own methods for analyzing this compound.
References
-
GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed. (2023, June 7). PubMed. Retrieved from [Link]
-
Gauvin, D., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. MDPI. Retrieved from [Link]
-
1-Methyltryptamine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
GC-MS Sample Preparation - Organomation. (n.d.). Organomation. Retrieved from [Link]
-
Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. (2014, August 1). Scholars Archive - University at Albany. Retrieved from [Link]
-
Indonesian Journal of Multidisciplinary Research - Semantic Scholar. (2021, June 14). Semantic Scholar. Retrieved from [Link]
-
Taschwer, M., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(1), 028-034. Retrieved from [Link]
-
GC-MS Analysis Considerations. (2020, May 5). SWGDRUG. Retrieved from [Link]
-
Lin, H. R., et al. (2017). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 22(8), 1279. Retrieved from [Link]
-
Al-Saffar, Z. H. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. ResearchGate. Retrieved from [Link]
-
Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. (2019, June 14). Agilent. Retrieved from [Link]
-
Taschwer, M., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. ResearchGate. Retrieved from [Link]
-
Mardal, M., et al. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. MDPI. Retrieved from [Link]
-
Methyltryptamine | C11H14N2 | CID 6088 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. (2009). ResearchGate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 3. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. organomation.com [organomation.com]
- 9. researchgate.net [researchgate.net]
- 10. Methyltryptamine | C11H14N2 | CID 6088 - PubChem [pubchem.ncbi.nlm.nih.gov]
preparing 1-methyltryptamine for in vitro assays
Application Note: Preparation and Handling of 1-Methyltryptamine for In Vitro Assays
Abstract & Scope
This technical guide outlines the standardized protocol for preparing 1-Methyltryptamine (1-MT) for use in high-throughput screening (HTS), enzymatic assays (e.g., MAO inhibition), and cell-based functional assays.
Critical Distinction: This protocol specifically addresses 1-methyl-1H-indole-3-ethanamine (Indole-N-methylated). It is distinct from N-methyltryptamine (side-chain amine methylated) and
Physicochemical Profile & "Know Your Compound"
Before solubilization, the physical properties of 1-MT must be understood to prevent precipitation ("crashing out") during assay transfer.
| Property | Value / Characteristic | Implication for Assay |
| IUPAC Name | 2-(1-Methyl-1H-indol-3-yl)ethanamine | Target ID: Verify CAS 7518-21-0 to ensure correct isomer. |
| Molecular Weight | 174.24 g/mol | Calculation basis for Molarity. |
| LogP (Predicted) | ~2.1 - 2.5 | Lipophilic. Prefers organic solvents. High risk of binding to plasticware (polypropylene/polystyrene). |
| pKa (Amine) | ~9.8 (Basic) | Positively charged at physiological pH (7.4). |
| Solubility (Free Base) | Low in neutral water; High in DMSO/Ethanol | Do not attempt to dissolve the free base directly in PBS or media. |
| Solubility (HCl Salt) | Soluble in Water/PBS | If using the salt form, aqueous stock is possible but less stable long-term. |
| Stability | Oxidation-prone (Indole moiety) | Solutions may turn brown/pink upon oxidation. Requires protection from light/air. |
Protocol A: Preparation of Master Stock Solution
Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 100 mM) for long-term storage.
Reagents:
-
1-Methyltryptamine (Solid)[1]
-
Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%)
-
Alternative: Ethanol (absolute) – Note: Evaporates faster, changing concentration over time.
Procedure:
-
Weighing: Weigh the solid compound into a glass vial (amber preferred). Avoid plastic microfuge tubes for initial weighing to minimize static loss.
-
Calculation: Calculate the volume of DMSO required to reach 100 mM.
-
Solubilization: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30–60 seconds.
-
QC Check: Inspect visually.[2] The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot & Storage:
-
Dispense into single-use aliquots (e.g., 50
L) in amber glass vials or high-quality polypropylene tubes. -
Storage: -20°C or -80°C.
-
Shelf Life: 6 months (if kept dry). DMSO is hygroscopic; water absorption promotes compound degradation.
-
Protocol B: Serial Dilution & Assay Introduction
The Challenge: Diluting a hydrophobic 100 mM DMSO stock directly into an aqueous buffer often causes immediate precipitation. The Solution: Use an "Intermediate Dilution" step to step down the DMSO concentration gradually.
Visual Workflow: The "Step-Down" Method
Figure 1: Step-down dilution strategy to prevent precipitation of lipophilic indoles.
Step-by-Step Dilution:
-
Define Final Assay Concentration: Assume target is 10
M. -
Prepare Intermediate Stock (100x):
-
Dilute the 10 mM Master Stock 1:10 into a compatible solvent vehicle (e.g., 100% DMSO or 50% DMSO/Water if solubility permits) to create a 1 mM solution.
-
Why? Pipetting volumes < 1
L directly from Master Stock introduces high CV (coefficient of variation).
-
-
Final Transfer:
Assay-Specific Considerations
A. Cell-Based Assays (Neuronal/GPCR)
1-Methyltryptamine targets serotonin receptors. When using adherent cells (e.g., HEK293-5HT2A):
-
DMSO Limit: Neuronal cells are sensitive. Keep final DMSO
. -
Incubation: Indoles are membrane-permeable. Equilibrium is reached quickly (typically < 30 mins).
-
Serum Binding: High FBS (10%) in media may sequester lipophilic drugs, reducing free drug concentration (
).-
Recommendation: Perform assays in low-serum (0.5%) or serum-free media if viability permits.
-
B. Enzymatic Assays (MAO-A/B)
1-MT is a substrate/inhibitor for Monoamine Oxidase.
-
Buffer Compatibility: Ensure the assay buffer (usually Potassium Phosphate, pH 7.4) does not cause salt-induced precipitation of the compound.
-
Autofluorescence: Indoles can fluoresce in the UV range (Excitation ~280nm, Emission ~350nm). Check for interference if using a fluorescence-based readout.
Troubleshooting & QC Decision Tree
Use this logic flow if data variability is high or potency is lower than expected.
Figure 2: Troubleshooting logic for indole alkaloid assays.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6088, 1-Methyltryptamine. PubChem. Available at: [Link]
-
Wayman, C., et al. (2012). "Optimization of DMSO Concentration for High-Throughput Screening in Mammalian Cell Lines." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
- Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. (Contextual grounding for lipophilic compound handling).
Sources
1-methyltryptamine as a research chemical standard
Application Note: 1-Methyltryptamine (1-MT) as an Analytical Reference Standard
Executive Summary
1-Methyltryptamine (1-MT) is a structural isomer of the psychoactive compounds
In forensic and pharmacological research, 1-MT is a critical reference standard used to:
-
Differentiate structural isomers during impurity profiling of synthetic tryptamines.
-
Validate selectivity in MAO inhibition assays.
-
Quantify metabolic byproducts in indole-N-methylation reactions.
This guide provides validated protocols for the unambiguous identification of 1-MT, distinguishing it from legally controlled or psychoactive isomers using GC-MS and HPLC methodologies.
Chemical Identity & Physicochemical Profile
| Property | Specification |
| Chemical Name | 1-Methyl-1H-indole-3-ethanamine |
| CAS Number | 7518-21-0 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 174.24 g/mol |
| Appearance | Colorless to light yellow oil (Free base); White crystalline solid (HCl salt) |
| Solubility | MeOH, EtOH, DMSO, Dilute Acid; Insoluble in Water (Free base) |
| Key Structural Feature | Methyl group attached to the Indole Nitrogen (N1) , leaving the ethylamine side chain primary.[1][2] |
Analytical Protocol: Isomeric Differentiation (GC-MS)
Context: The primary analytical challenge is distinguishing 1-MT from its isobaric isomers, NMT and AMT, which share the same molecular weight (174 Da). Misidentification can lead to legal false positives in forensic casework.
Mechanism of Differentiation
Differentiation relies on Electron Impact (EI) fragmentation patterns.
-
1-MT: The side chain is a primary amine (unsubstituted). The primary cleavage yields a base peak at m/z 30 (
). -
NMT & AMT: The side chain is methylated. The primary cleavage yields a base peak at m/z 44 (
for NMT or for AMT).
Experimental Protocol
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol.
-
Instrument: GC-MS (e.g., Agilent 7890B/5977A).
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).
-
Inlet: Splitless, 250°C.
-
Oven Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).
-
MS Source: EI mode, 70 eV.
Data Interpretation Table
| Compound | Molecular Ion ( | Base Peak (100%) | Diagnostic Fragment | Structural Inference |
| 1-Methyltryptamine | 174 | 30 | 144 (1-Methylindole cation) | Indole-N substituted; Primary amine sidechain. |
| 174 | 44 | 130 (Indole cation) | Free Indole-N; Secondary amine sidechain. | |
| 174 | 44 | 130 (Indole cation) | Free Indole-N; Alpha-methylated sidechain. | |
| Tryptamine (Ref) | 160 | 30 | 130 (Indole cation) | Reference standard. |
Visualization: Isomer Differentiation Logic
Caption: Logical workflow for distinguishing 1-MT from psychoactive isomers using MS fragmentation.
Pharmacological Application: MAO Inhibition Control[4][5]
Context: 1-Methyltryptamine is a reversible inhibitor of Monoamine Oxidase (MAO). It is frequently used as a positive control or a molecular probe to study the active site sterics of MAO-A. Unlike Tryptamine, which is a substrate for MAO, 1-MT resists deamination due to the steric bulk and electronic effects of the N-methyl group, instead binding to the enzyme and inhibiting it.
Protocol: Fluorometric MAO-A Inhibition Assay
Objective: Determine
-
Reagents:
-
Recombinant Human MAO-A (1 U/mL).
-
Substrate: Kynuramine (non-fluorescent)
4-Hydroxyquinoline (fluorescent). -
Reference: 1-Methyltryptamine (dissolved in DMSO).
-
-
Workflow:
-
Incubation: Mix MAO-A enzyme + 1-MT (varying concentrations:
) in phosphate buffer (pH 7.4). Incubate at 37°C for 15 mins. -
Reaction Start: Add Kynuramine substrate (
). -
Kinetics: Measure fluorescence (Ex 310 nm / Em 400 nm) every 60 seconds for 30 minutes.
-
-
Validation:
-
1-MT should show a dose-dependent decrease in fluorescence slope.
-
Plot % Inhibition vs. Log[Concentration] to derive
.
-
Visualization: Tryptamine Signaling & Metabolism
Caption: 1-MT blocks MAO-A, preventing substrate degradation and modulating signaling pathways.
Handling & Stability
-
Storage: Store neat standard at -20°C. Solutions in Methanol are stable for 1 month at 4°C.
-
Light Sensitivity: Indoles are prone to photo-oxidation. Store in amber vials.
-
Safety: 1-MT is a research chemical. While less potent than NMT/DMT, it interacts with serotonergic systems.[3] Use standard PPE (gloves, goggles, fume hood).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67653, 1-Methyltryptamine. Retrieved from [Link]
-
Taschwer, M., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC.[4] Journal of Applied Pharmaceutical Science.[5][4] Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 1-Methyltryptamine Mass Spectrum. Retrieved from [Link]
Sources
Application Notes and Protocols for Utilizing 1-Methyltryptamine in Receptor Binding Assays
Introduction: Unveiling the Pharmacological Profile of 1-Methyltryptamine
1-Methyltryptamine (1-MT) is a tryptamine derivative with a structural resemblance to the endogenous neurotransmitter serotonin.[1] This structural similarity suggests that 1-MT may interact with various receptor systems in the central nervous system, making it a compound of interest for neuroscience research, psychopharmacology, and as a precursor in the development of novel pharmaceuticals targeting neurological conditions.[1] Understanding the receptor binding profile of 1-MT is crucial for elucidating its mechanism of action and potential therapeutic applications.
This comprehensive guide provides detailed protocols and technical insights for conducting receptor binding assays with 1-MT. We will focus on robust and validated methodologies to determine the binding affinity of 1-MT for key receptor targets, including serotonin receptors, Trace Amine-Associated Receptor 1 (TAAR1), and sigma receptors. These protocols are designed for researchers, scientists, and drug development professionals seeking to characterize the pharmacological properties of 1-MT and similar compounds.
1-Methyltryptamine: Physicochemical Properties and Handling
Prior to initiating any binding studies, it is imperative to ensure the quality and purity of the 1-methyltryptamine sample.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂ | [2] |
| Molar Mass | 174.247 g/mol | [2] |
| Purity | >98% (recommended) | Standard Practice |
| Storage | Store at -20°C, desiccated, and protected from light. | Standard Practice |
Stock Solution Preparation:
For accurate and reproducible results, prepare a high-concentration stock solution of 1-MT in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <1%) to avoid interference with receptor binding.
Receptor Targets and Rationale
Based on its chemical structure and the known pharmacology of related tryptamines, the following receptors are primary targets for investigating the binding profile of 1-MT:
-
Serotonin (5-HT) Receptors: As a tryptamine derivative, 1-MT is a prime candidate for interaction with various serotonin receptor subtypes. Of particular interest is the 5-HT₂A receptor, a key target for many psychedelic compounds.[2][3] Available data indicates that 1-MT acts as a serotonin 5-HT₂A receptor agonist with a binding affinity (Ki) of 473 nM.[2] It also functions as a serotonin releasing agent.[2]
-
Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein-coupled receptor that binds to endogenous trace amines.[4] Given that tryptamines are trace amines, TAAR1 is a plausible target for 1-MT. Activation of TAAR1 can modulate monoaminergic systems, making it a target for neuropsychiatric disorders.[5][6]
-
Sigma Receptors: The sigma-1 receptor, in particular, is known to bind a wide array of synthetic and endogenous compounds, including N,N-dimethyltryptamine (DMT).[7][8] The structural similarities between DMT and 1-MT suggest a potential interaction with sigma receptors.
Experimental Design: Competition Binding Assays
Due to the likely absence of a commercially available radiolabeled version of 1-methyltryptamine, competition binding assays are the most practical approach to determine its binding affinity for the target receptors.[9] In this experimental paradigm, unlabeled 1-MT competes with a known high-affinity radioligand for binding to the receptor.
Workflow for Competition Binding Assay
Caption: Simplified TAAR1 signaling pathway leading to cAMP production.
Procedure Outline:
-
Cell Culture: Use cells stably expressing the target TAAR1 receptor (e.g., HEK293-hTAAR1).
-
Compound Treatment: Treat the cells with varying concentrations of 1-MT. Include a known TAAR1 agonist as a positive control.
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log of the 1-MT concentration to determine the EC₅₀ value, which represents the concentration of 1-MT that produces 50% of the maximal response.
Troubleshooting Common Issues in Receptor Binding Assays
| Issue | Potential Cause | Recommended Solution |
| High Non-specific Binding | - Radioligand concentration is too high.- Insufficient washing.- Radioligand is "sticky" and binds to the filter. | - Use a radioligand concentration at or near its Kd.- Increase the number and volume of washes with ice-cold buffer.- Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). |
| Low or No Specific Binding | - Inactive receptor preparation.- Degraded radioligand.- Suboptimal assay conditions (pH, temperature, incubation time). | - Use a fresh batch of receptor membranes and verify their activity with a known ligand.<[10]br>- Purchase a new batch of radioligand and check its expiration date.<[10]br>- Optimize assay buffer composition, incubation time, and temperature. |
| Poor Reproducibility | - Inaccurate pipetting.- Incomplete mixing of reagents.- Temperature fluctuations during incubation. | - Use calibrated pipettes and proper pipetting techniques.<[11]br>- Ensure all solutions are thoroughly mixed before and during the assay setup.- Use a temperature-controlled incubator. |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for characterizing the receptor binding profile of 1-methyltryptamine. By employing competition binding assays and subsequent functional validation, researchers can obtain critical data on the affinity (Ki) and efficacy (EC₅₀) of 1-MT at key neurological targets. This information is fundamental to understanding its pharmacological effects and for guiding the development of new therapeutic agents. Future studies could expand on this work by investigating the binding of 1-MT to a broader panel of receptors and by exploring its effects in more complex cellular and in vivo models.
References
-
1-Methyltryptamine - Wikipedia. [Link]
-
Binding affinities, activation potencies and efficacy of psychoactive... - ResearchGate. [Link]
-
α-Methyltryptamine - Wikipedia. [Link]
-
Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed. [Link]
-
Dimethyltryptamine - Wikipedia. [Link]
-
TAAR1 - Wikipedia. [Link]
-
Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo - PMC. [Link]
-
The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC. [Link]
-
Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC - PubMed Central. [Link]
-
The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator - PMC - PubMed Central. [Link]
-
A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. [Link]
-
A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). [Link]
-
GPCR-radioligand binding assays - PubMed. [Link]
-
Molecular basis of human trace amine-associated receptor 1 activation - PubMed Central. [Link]
-
Serotonin Receptor Signaling - GeneGlobe - QIAGEN. [Link]
-
Fig. 1. Sigma-1 receptor ligand pharmacophore and binding affinities.... - ResearchGate. [Link]
-
Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities | ACS Pharmacology & Translational Science. [Link]
-
GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. [Link]
-
Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd. [Link]
-
Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PubMed Central. [Link]
-
Key concepts: Competitive binding - GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI. [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]
-
DMT Is An Endogenous Sigma-1 Receptor Regulator (Review Of Research) - Reddit. [Link]
-
Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice | ACS Pharmacology & Translational Science. [Link]
-
Synthesis and serotonin receptor affinities of a series of enantiomers of .alpha.-methyltryptamines - American Chemical Society. [Link]
-
Dimethyltryptamine: Possible Endogenous Ligand of the Sigma-1 Receptor? [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences. [Link]
-
Serotonin pathway - Wikipedia. [Link]
-
The ABC's of Competitive Binding Assays with SPR - Nicoya Lifesciences. [Link]
-
Researchers shed light on mechanisms behind TAAR1 activation - BioWorld. [Link]
-
GPCR Radioligand Binding - Robust Assays, Fast Results - Eurofins Discovery. [Link]
-
TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC - PubMed Central. [Link]
-
Competitive Binding Assay - ITC Analysis Tutorial - AFFINImeter. [Link]
-
Novel and atypical pathways for serotonin signaling - PMC. [Link]
-
Radioligand binding methods: practical guide and tips. [Link]
-
Serotonergic Synapse Pathway - Creative Diagnostics. [Link]
-
Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 3. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. TAAR1 - Wikipedia [en.wikipedia.org]
- 6. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maps.org [maps.org]
- 9. graphpad.com [graphpad.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
experimental design for 1-methyltryptamine studies
Application Note: Experimental Design for 1-Methyltryptamine (PAL-637) Characterization
Executive Summary & Strategic Context
This guide details the experimental protocols for the synthesis, pharmacological characterization, and functional validation of 1-Methyltryptamine (also known as N1-methyltryptamine or PAL-637).
CRITICAL DISAMBIGUATION: Before proceeding, researchers must verify the chemical identity of their target, as nomenclature in this field is prone to confusion:
-
Target of this Guide: 1-Methyltryptamine (
).[1][2] The indole nitrogen ( ) is methylated.[3] It is a research chemical used to probe serotonin receptor structure-activity relationships (SAR). -
NOT: 1-Methyltryptophan (1-MT).[2] An IDO inhibitor used in immuno-oncology.[4]
-
NOT:
-Methyltryptamine (AMT).[1][5] A controlled substance with a methyl group on the ethylamine side chain.[6]
Therapeutic Relevance:
In drug development, 1-Methyltryptamine serves as a critical "negative control" or "SAR probe" in the design of novel psychoplastogens. While unsubstituted tryptamine binds with moderate affinity to 5-HT receptors, methylation at the
Experimental Workflow
The following flowchart outlines the integrated workflow for characterizing 1-Methyltryptamine, moving from chemical synthesis to in vivo validation.
Figure 1: Integrated workflow for the synthesis and characterization of indole-N-methylated tryptamines.
Phase 1: Chemical Synthesis Protocol
Direct methylation of tryptamine often results in poly-methylation at the side-chain amine. The most robust "drug development grade" synthesis utilizes the Speeter-Anthony procedure , starting from commercially available 1-methylindole.
Reagents:
-
1-Methylindole (CAS: 603-76-9)
-
Anhydrous Ether (
) -
Ammonium Hydroxide (
) or Ammonia gas -
Lithium Aluminum Hydride (
) -
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Acylation (Glyoxalyl Chloride Formation):
-
Dissolve 1-methylindole (10 mmol) in anhydrous
(50 mL) under nitrogen atmosphere. -
Cool to 0°C. Dropwise add oxalyl chloride (12 mmol).
-
Observation: A yellow/orange precipitate (1-methylindol-3-ylglyoxalyl chloride) will form immediately. Stir for 1 hour.
-
-
Amidation:
-
Bubble anhydrous ammonia gas into the reaction mixture (or add excess concentrated
if utilizing a biphasic modification). -
Stir for 30 minutes. The precipitate converts to the glyoxylamide.
-
Filter the solid, wash with
and water, and dry. Recrystallize from ethanol to ensure purity >98% (HPLC).
-
-
Reduction:
-
Prepare a suspension of
(40 mmol) in anhydrous THF (100 mL). -
Slowly add the dried glyoxylamide intermediate via a Soxhlet extractor or portion-wise addition to the refluxing THF.
-
Reflux for 12–24 hours.
-
Quenching: Cool to 0°C. Carefully add water, 15% NaOH, and water (Fieser workup). Filter the aluminum salts.[7]
-
-
Purification:
-
Concentrate the filtrate to yield the crude oil.
-
Dissolve in minimal EtOH and add fumaric acid or HCl/ether to precipitate the salt.
-
Validation: Verify structure via
-NMR (check for N-Me singlet ~3.7 ppm) and MS.
-
Phase 2: In Vitro Pharmacological Profiling
1-Methyltryptamine is a probe for the 5-HT2A receptor but generally exhibits lower affinity than unsubstituted tryptamine due to steric hindrance at the orthosteric binding site.
Radioligand Binding Assay (Affinity)
Objective: Determine the inhibition constant (
-
Receptor Source: HEK293 cells stably expressing human 5-HT2A.
-
Radioligand:
-Ketanserin (1.0 nM) for 5-HT2A; -8-OH-DPAT for 5-HT1A. -
Non-specific Binding (NSB): Define using 10
M Methysergide.
Protocol:
-
Prepare membrane homogenates in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM
). -
Incubate membranes (20
g protein) with radioligand and increasing concentrations of 1-Methyltryptamine ( to M). -
Incubate for 60 min at 37°C.
-
Terminate via rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Count radioactivity via liquid scintillation spectroscopy.
-
Analysis: Fit data to a one-site competition model using non-linear regression (GraphPad Prism). Calculate
using the Cheng-Prusoff equation.
Functional Assay: Gq-Mediated Calcium Flux
Binding does not equal activation.[2] To confirm agonism (vs. antagonism), measure intracellular calcium release.
Signaling Pathway Visualization:
Figure 2: 5-HT2A Gq-signaling cascade leading to calcium mobilization.
Protocol (FLIPR Calcium 6 Assay):
-
Seed CHO-K1-5HT2A cells in black-wall 96-well plates (50k cells/well).
-
Load cells with Calcium 6 dye (Molecular Devices) for 2 hours at 37°C.
-
Add 1-Methyltryptamine (serial dilutions).
-
Measure fluorescence (
) in real-time using a FLIPR Tetra or FlexStation. -
Data Output: Plot Response (RFU) vs. Log[Concentration] to determine
and (efficacy relative to 5-HT).
Data Presentation & Expectations
Researchers should anticipate the following comparative profiles. 1-Methyltryptamine typically shows reduced affinity compared to Tryptamine, illustrating the steric penalty of the
| Compound | 5-HT2A Affinity ( | 5-HT1A Affinity ( | Functional Efficacy ( | Primary Utility |
| Tryptamine | ~13–30 nM | ~5–10 nM | Full Agonist | Endogenous Trace Amine |
| 1-Methyltryptamine | ~100–470 nM | >1000 nM | Partial Agonist | SAR Probe / Negative Control |
| 5-MeO-DMT | ~1–5 nM | ~0.5 nM | Full Agonist | Potent Psychoplastogen |
Note: Values are approximate and dependent on specific assay conditions (buffer, cell line).
Phase 3: In Vivo Behavioral Validation
The Head Twitch Response (HTR) is the standard behavioral assay for 5-HT2A activation in rodents.
Protocol:
-
Subjects: Male C57BL/6J mice (8–10 weeks).
-
Pre-treatment: Acclimate mice to observation chambers (transparent cylinders) for 30 minutes.
-
Administration: Administer 1-Methyltryptamine (1, 3, 10 mg/kg) via Intraperitoneal (IP) injection.
-
Observation: Record video for 30 minutes post-injection.
-
Scoring: Two blinded observers count HTRs (rapid rotational jerks of the head).
-
Interpretation:
-
High HTR count = CNS penetration + 5-HT2A agonism.
-
Low/No HTR = Poor CNS penetration OR low intrinsic efficacy.
-
Note: 1-Methyltryptamine typically produces significantly fewer HTRs than 5-MeO-DMT due to lower potency and efficacy.
-
References
-
Nichols, D. E. (2018). Hallucinogens.[1][3][8][9][10] Pharmacological Reviews, 70(1), 1-3. Link
-
Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. Link
-
Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. Link
-
Halberstadt, A. L., et al. (2011). Head-twitch response in the mouse as a surrogate for hallucinogenic activity: Effect of 5-HT2A receptor agonists. Psychopharmacology, 215(4), 715-724. Link
-
NIMH Psychoactive Drug Screening Program (PDSP). (n.d.). PDSP Assay Protocols for 5-HT Receptor Binding. University of North Carolina Chapel Hill. Link
Sources
- 1. (+-)-alpha-Methyltryptamine | C11H14N2 | CID 9287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 6. US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses - Google Patents [patents.google.com]
- 7. designer-drug.com [designer-drug.com]
- 8. Tryptamine - Wikipedia [en.wikipedia.org]
- 9. Psychedelic drug - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Note: 1-Methyltryptamine Solution Preparation and Stability
Part 1: Core Directive & Disambiguation
Critical Disambiguation
STOP AND VERIFY: Before proceeding, ensure you are working with the correct isomer. The term "1-methyltryptamine" is frequently confused with structural analogs due to non-standardized nomenclature in older literature.
| Compound Name | Chemical Structure | CAS Number | Primary Use |
| 1-Methyltryptamine | Indole-N-methylated | 7518-21-0 | This Protocol. 5-HT2A agonist; Research reagent. |
| N-Methyltryptamine (NMT) | Side-chain amine methylated | 61-49-4 | Alkaloid; trace amine; psychedelic research. |
| Alpha-carbon methylated | 299-26-3 | MAO inhibitor; controlled substance. | |
| 1-Methyl-L-tryptophan (1-MT) | Indole-N-methylated amino acid | 32724-62-2 | IDO inhibitor (Indoximod). |
This guide strictly covers 1-Methyltryptamine (1-Me-TRYP), the indole-N-methylated amine.
Part 2: Physicochemical Profile
1-Methyltryptamine is a lipophilic indole alkaloid. Unlike many tryptamine salts (which are powders), the free base form of 1-methyltryptamine is often a viscous, colorless-to-yellow liquid or a low-melting solid at room temperature. This physical state dictates specific handling protocols to ensure dosing accuracy.
Key Properties Table
| Property | Value | Notes |
| Molecular Weight | 174.24 g/mol | |
| Physical State | Liquid / Low-melting Solid | Density |
| Solubility (DMSO) | Recommended for Stock | |
| Solubility (Ethanol) | Good for evaporation protocols | |
| Solubility (Water) | Negligible (Free Base) | Requires acidification or organic co-solvent |
| pKa | Protonated at physiological pH | |
| Stability | Oxidation Sensitive | Indole ring prone to dimerization/oxidation |
Part 3: Solubility & Solvent Selection Strategy
Choosing the correct solvent system is critical for preventing compound precipitation during biological assays.[1]
Solvent Decision Matrix
-
DMSO (Dimethyl Sulfoxide): The Gold Standard for stock solutions. It solubilizes the lipophilic free base effectively and suppresses oxidative degradation better than protic solvents.
-
Ethanol: Useful if the solvent must be evaporated later (e.g., coating plates). However, ethanol absorbs atmospheric water, which can accelerate degradation.
-
Aqueous Buffers (PBS/Media): Do NOT attempt to dissolve the free base directly in PBS. It will oil out or float. You must use the "Solvent-Shift" method (dissolve in DMSO
dilute in buffer).
Visualization: Preparation Workflow
The following diagram illustrates the decision logic for preparing 1-methyltryptamine solutions.
Caption: Decision tree for solvent selection based on chemical form. Note the critical divergence for Free Base handling.
Part 4: Detailed Preparation Protocols
Protocol A: The "Whole Vial" Method (Recommended)
Context: Because 1-methyltryptamine free base is a viscous liquid, pipetting small volumes (e.g., 5
Materials:
-
1-Methyltryptamine vial (e.g., 10 mg or 50 mg).
-
Anhydrous DMSO (Grade
99.9%, stored over molecular sieves). -
Vortex mixer.
-
Argon or Nitrogen gas source.
Procedure:
-
Verify Mass: Check the manufacturer’s label for the exact mass (e.g., 10.0 mg). Note: If high precision is required, weigh the vial before and after adding solvent, but usually the label mass is sufficient for screening.
-
Calculate Volume: Determine the volume of DMSO required to achieve a 50 mM stock solution.
Example: For 10 mg at 50 mM (0.05 M): -
Addition: Add the calculated volume of anhydrous DMSO directly into the product vial.
-
Dissolution: Vortex vigorously for 30–60 seconds. Ensure the viscous oil at the bottom is fully dispersed and dissolved.
-
Aliquot: Immediately dispense into amber glass vials (avoid plastic if possible for long-term storage) in single-use volumes (e.g., 50–100
L). -
Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen over the liquid surface in each aliquot to displace oxygen.
-
Seal & Store: Cap tightly and store at -20°C.
Protocol B: Working Solution (Aqueous Dilution)
Context: Diluting the hydrophobic stock into aqueous media can cause "crashing out" (precipitation).
Procedure:
-
Stepwise Dilution: Do not jump from 50 mM to 10 nM in one step.
-
Intermediate Step: Prepare a 100x concentrate in buffer.
-
Example: To make 10
M final assay concentration: -
Dilute 50 mM stock 1:50 in DMSO
1 mM (Intermediate 1). -
Dilute 1 mM Intermediate 1:100 into the assay medium
10 M.
-
-
Mixing: Add the DMSO solution to the buffer while vortexing the buffer. Never add buffer to the DMSO stock, as this creates a local high-water environment that precipitates the compound immediately.
Part 5: Stability & Storage Guidelines
Tryptamines are structurally vulnerable to oxidation at the indole ring and the amine side chain.
Oxidation & Light Sensitivity
-
Mechanism: Light and oxygen catalyze the formation of quinone-imine intermediates and dimers (often turning the solution pink, brown, or black).
-
Prevention:
-
Amber Glass: Mandatory.
-
Headspace Purging: Argon is heavier than air and is superior to Nitrogen for protecting solutions in vials.
-
Temperature & Shelf Life
-
Solid/Neat Liquid: Stable for >2 years at -20°C if protected from moisture.[2]
-
DMSO Stock: Stable for ~6 months at -20°C. Freeze-thaw cycles introduce moisture (DMSO is hygroscopic), which accelerates degradation.
-
Rule of Thumb: If the DMSO stock turns yellow/brown (darker than original), verify purity by HPLC or discard.
-
-
Aqueous Working Solution: Unstable. Prepare fresh immediately before use. Do not store >4 hours.
Chemical Compatibility
-
Plastics: Tryptamines can adsorb to polystyrene (PS) and polypropylene (PP) surfaces. For nanomolar concentrations, use low-binding plastics or silanized glass.
Part 6: Quality Control (QC)
If experimental results are inconsistent, validate the stock solution.
UV-Vis Verification:
-
Dilute a small aliquot to ~50
M in Ethanol. -
Scan 200–400 nm.
-
Expected Profile: Characteristic indole peaks at
280 nm and 290 nm. -
Failure Mode: A new peak appearing >310 nm or significant background absorbance >350 nm indicates oxidation products.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23492, 1-Methyltryptamine. Retrieved from [Link]
-
-
Solubility & Handling
-
Protocol Online. Stock Solution Preparation in DMSO (General Guidelines). Retrieved from [Link]
-
-
Biological Context (Receptor Binding)
-
Wikipedia Contributors. 1-Methyltryptamine. (Detailed pharmacology and 5-HT2A affinity data). Retrieved from [Link]
-
Sources
Cell Culture Applications of 1-Methyltryptamine (1-MeT): A Structural Probe for Serotonergic Signaling
[1][2]
Part 1: Executive Summary & Strategic Distinction[1][2]
1-Methyltryptamine (1-MeT) is a specialized indole alkaloid used primarily as a structural probe and negative control in serotonergic receptor pharmacology.[1][2] Unlike its isomers, 1-MeT is methylated at the indole nitrogen (position 1), a modification that sterically and electronically alters the molecule's ability to form hydrogen bonds within receptor binding pockets.
⚠️ Critical Nomenclature & Safety Warning
The nomenclature in tryptamine research is prone to high-risk confusion.[1][2] You must verify your compound's identity before proceeding, as "1-MT" often refers to a completely different class of therapeutic agents.[1][2]
| Compound Name | Abbreviation | Chemical Structure | Primary Application |
| 1-Methyltryptamine | 1-MeT | Indole-N-methylated | GPCR SAR Probe / Negative Control |
| 1-Methyl-L-Tryptophan | 1-MT | Indole-N-methylated amino acid | IDO Inhibitor (Immuno-oncology) |
| N-Methyltryptamine | NMT | Side-chain amine methylated | Psychoactive / 5-HT Agonist |
| AMT | Side-chain alpha-carbon methylated | MAO Inhibitor / Stimulant |
Note: This guide focuses exclusively on 1-Methyltryptamine (CAS: 7518-21-0) .[1][2][3] If your research involves IDO inhibition in cancer immunology, you likely require 1-Methyl-L-tryptophan.[1][2]
Part 2: Scientific Foundation & Mechanism of Action[1]
The "Indole-NH" Hypothesis Probe
The primary utility of 1-MeT in cell culture models is to validate the structural requirements of Serotonin (5-HT) receptors.[1][2]
-
Mechanism: The canonical binding mode of tryptamines to 5-HT receptors (e.g., 5-HT2A, 5-HT1A) involves a critical hydrogen bond between the Indole-NH (donor) and a conserved residue (typically a Serine or Threonine) in the receptor's transmembrane domain.[1]
-
Application: By methylating the Indole-1 position, 1-MeT abolishes this H-bond donor capability.[1][2] Consequently, 1-MeT exhibits dramatically reduced affinity (Ki > 100-fold higher) compared to Tryptamine.[1][2][4]
-
Experimental Logic: If a novel tryptamine derivative retains potency after 1-methylation, the binding mode is likely atypical or hydrophobic-driven.[1][2] If potency is lost (as with 1-MeT), the Indole-NH bond is confirmed as essential.[1][2]
Monoamine Transporter Selectivity
While 1-MeT loses 5-HT receptor affinity, it retains partial activity as a Serotonin Releasing Agent (SRA) via the Serotonin Transporter (SERT).[1][2] This unique profile (Low Receptor Affinity / Moderate Transporter Activity) allows researchers to decouple receptor-mediated signaling from transporter-mediated release in complex neuronal co-cultures.[1][2]
Visualizing the Structural Logic
Figure 1: Comparative pharmacology of Tryptamine vs. 1-Methyltryptamine.[1][2][4] Note the specific loss of receptor binding due to the methylation of the indole nitrogen.[1]
Part 3: Experimental Protocols
Protocol A: Comparative Receptor Binding Assay (Membrane Prep)
Objective: To quantify the loss of affinity due to N1-methylation, serving as a control for Structure-Activity Relationship (SAR) studies.[1][2]
Materials:
-
Cell Line: HEK-293T stably expressing human 5-HT2A (or 5-HT1A).[1][2]
-
Ligand: [³H]-Ketanserin (for 5-HT2A) or [³H]-8-OH-DPAT (for 5-HT1A).[1][2]
-
Test Compound: 1-Methyltryptamine (dissolved in DMSO, final conc <0.1%).[1][2]
-
Control: Tryptamine (unsubstituted).[2]
Workflow:
-
Membrane Preparation:
-
Harvest HEK-293T cells in ice-cold PBS.
-
Homogenize in Buffer A (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend pellet in Buffer A.
-
-
Incubation:
-
Equilibrium: Incubate for 60 min at 37°C (or 25°C depending on receptor kinetics).
-
Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[2]
-
Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model.[2]
Expected Results:
| Compound | Ki (nM) at 5-HT2A | Interpretation |
|---|---|---|
| Tryptamine | ~15 - 30 nM | High Affinity (Reference) |
| 1-Methyltryptamine | > 1,000 nM | Loss of Affinity (Negative Control) |[1][2][5]
Protocol B: Functional Calcium Flux Assay (Agonist Screening)
Objective: To confirm that 1-MeT lacks functional agonist activity, distinguishing it from psychoactive N-methyltryptamine (NMT).[1][2]
Materials:
-
System: FLIPR (Fluorometric Imaging Plate Reader) or similar.[2]
-
Cells: CHO-K1 cells expressing G
q-coupled 5-HT2A.[1][2]
Step-by-Step:
-
Seeding: Plate 50,000 cells/well in black-walled 96-well plates. Incubate overnight.
-
Dye Loading: Aspirate media. Add 100 µL Dye Loading Buffer (HBSS + 20 mM HEPES + 4 µM Fluo-4 AM + 2.5 mM Probenecid).[1][2] Incubate 1 hour at 37°C.
-
Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
-
Injection: Inject 1-MeT (Screening dose: 10 µM).
-
Measurement: Monitor fluorescence for 180 seconds.
Data Analysis:
Calculate
Protocol C: Neurotoxicity & Viability Screening
Objective: To establish the safety window for using 1-MeT in neuronal cultures.
Materials:
-
Cells: SH-SY5Y (Human neuroblastoma) or primary rat cortical neurons.[1][2]
-
Assay: MTT or ATP-based luminescence (e.g., CellTiter-Glo).[1][2]
Protocol:
-
Treatment: Treat cells with 1-MeT (0.1 µM - 100 µM) for 24 and 48 hours.[1][2]
-
Readout: Add detection reagent and incubate for 30 mins.
-
Quantification: Read absorbance (MTT) or luminescence.[1][2]
-
Threshold: 1-MeT is generally considered non-cytotoxic up to 50 µM.[1][2] Significant toxicity at >100 µM may indicate non-specific membrane disruption due to lipophilicity.[2]
Part 4: References & Sourcing[1]
Key References
-
Glennon, R. A., et al. (1982). "Binding of tryptamine analogs at 5-HT receptors."[1][2][4] Journal of Medicinal Chemistry. (Establishes the loss of affinity upon 1-methylation).[1][2][4]
-
Lyon, R. A., et al. (1988). "Altered potency of 1-methyltryptamine at 5-HT2 receptors."[1][2][4] Molecular Pharmacology.
-
Santa Cruz Biotechnology. "1-Methyltryptamine Product Data Sheet (CAS 7518-21-0)." [2]
-
Cayman Chemical. "1-Methyl-L-tryptophan vs Tryptamine nomenclature guide." (For distinguishing IDO inhibitors).
Commercial Availability[1][2][5]
Sources
- 1. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 2. Methyltryptamine | C11H14N2 | CID 6088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyltryptamine | CAS 7518-21-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 1-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 5. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
reductive amination for tryptamine synthesis.
Executive Summary
The tryptamine scaffold (indole-3-ethylamine) is a privileged structure in medicinal chemistry, serving as the core for numerous CNS-active agents, including migraine therapeutics (triptans) and psychoplastogens.[1] Direct alkylation of tryptamine using alkyl halides often leads to over-alkylation (quaternization) and lacks regiocontrol.[1][2] Reductive amination offers a superior, chemoselective route for N-functionalization.[2][3]
This Application Note provides a definitive guide to performing reductive aminations on tryptamines. It contrasts the classic Borch reduction (using NaBH₃CN) with the modern Abdel-Magid protocol (using Sodium Triacetoxyborohydride, STAB), with a specific focus on suppressing the competing Pictet-Spengler cyclization—a critical failure mode unique to indole ethylamines.
Mechanistic Principles & Critical Control Points
The Reaction Pathway: Alkylation vs. Cyclization
In the reaction between tryptamine and an aldehyde (R-CHO), the initial condensation forms a hemiaminal, which dehydrates to an imine (Schiff base). Under acidic conditions, this imine equilibrates to an iminium ion.[2]
-
Pathway A (Desired): The hydride reagent reduces the iminium ion to the N-alkylated amine.[1]
-
Pathway B (Undesired): The electron-rich C2 position of the indole ring attacks the electrophilic iminium carbon, leading to ring closure (Pictet-Spengler reaction) and the formation of a tetrahydro-β-carboline (THBC).[1]
Key Insight: The rate of reduction must exceed the rate of cyclization. This is controlled by the choice of reducing agent and pH.[1]
Reagent Selection Matrix
| Feature | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (STAB) |
| Selectivity | Low.[1][2][4] Reduces aldehydes and imines indiscriminately.[1][2] | High. Reduces iminium ions > aldehydes at pH 6–7.[1][2][3] | Excellent. Reduces iminium ions >> aldehydes.[1][2][5][6] |
| Toxicity | Low.[1][2] | High. Generates HCN gas under acidic conditions.[1][2][6] | Low. Generates acetic acid/boric acid.[1][2][7] |
| Solvent | Methanol/Ethanol.[1][2][7] | Methanol (requires pH monitoring).[1][2] | DCE, THF, DCM (Aprotic preferred).[2] |
| Use Case | Two-step (Imine isolation). | Classic "Borch" conditions. | Recommended for one-pot synthesis. |
Visualization: Mechanism & Workflow
The following diagram illustrates the competitive pathways and the decision logic for synthesis.
Figure 1: Mechanistic divergence in tryptamine reductive amination. Success depends on kinetic acceleration of the reduction step over the Pictet-Spengler cyclization.[1]
Experimental Protocols
Protocol A: Mono-Alkylation using Sodium Triacetoxyborohydride (STAB)
Recommended for Drug Discovery Libraries.[1][2] Based on the Abdel-Magid method.
Rationale: STAB is mild and does not require the toxic handling precautions of cyanoborohydride.[1] Using 1,2-Dichloroethane (DCE) or THF avoids the protic environment that can accelerate cyclization.
Materials:
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equivalents)[1][2]
-
Acetic Acid (glacial, 1.0 equivalent)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[2]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen or Argon, dissolve Tryptamine (1.0 mmol) in DCE (5 mL).
-
Carbonyl Addition: Add the Aldehyde (1.05 mmol).
-
Note: If the aldehyde is a liquid, add neat. If solid, dissolve in minimal DCE.[2]
-
-
Acidification: Add Glacial Acetic Acid (1.0 mmol).
-
Expert Insight: Although STAB is acidic, adding stoichiometric AcOH promotes iminium ion formation without lowering the pH enough to trigger rapid Pictet-Spengler cyclization.
-
-
Reducing Agent Addition: Cool the mixture to 0°C (ice bath). Add STAB (1.4 mmol) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (typically MeOH/DCM gradients with 1% NH₄OH).[1][2]
Protocol B: N,N-Dimethylation using Sodium Cyanoborohydride
The "Classic" Route for making DMT and analogs. Effective but requires strict safety protocols.[1][2]
Rationale: Formaldehyde is highly reactive.[1][2] The use of NaBH₃CN allows the reaction to proceed in Methanol, which ensures solubility of the polar intermediates.
Safety Warning: NaBH₃CN liberates highly toxic HCN gas upon contact with strong acids.[1][2] All operations must be performed in a fume hood.[1][2]
Materials:
-
Tryptamine HCl salt (or free base + 1 eq HCl)[2]
-
Formaldehyde (37% aqueous solution, 3.0 equivalents)
-
Sodium Cyanoborohydride (2.0 equivalents)[2]
Step-by-Step Procedure:
-
Dissolution: Dissolve Tryptamine (10 mmol) in Methanol (50 mL).
-
Buffer Setup: Add Glacial Acetic Acid dropwise to adjust pH to ~6 (use wet pH paper).
-
Reagent Addition: Add Sodium Cyanoborohydride (20 mmol) in one portion.
-
Carbonyl Addition: Add Formaldehyde solution (30 mmol) dropwise over 20 minutes.
-
Expert Insight: Adding the aldehyde slowly to the reducing mixture keeps the steady-state concentration of the iminium ion low, favoring reduction over cyclization.[1]
-
-
Stir: Stir at room temperature for 12–24 hours.
-
Basification: CAREFULLY adjust pH to >12 using aqueous NaOH. This traps any cyanide as non-volatile NaCN.[1][2]
-
Workup: Extract with Ethyl Acetate or DCM.[1][2] Wash with Brine.[1][2][8]
-
Waste Disposal: Treat aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.[1][2]
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield / Sticky Polymer | Indole polymerization.[1][2] | Ensure inert atmosphere (N₂/Ar).[1][2] Exclude light during reaction.[1][2] |
| Product is THBC (Cyclized) | Acid concentration too high. | Use Protocol A (STAB) in aprotic solvent (DCE).[2] Avoid strong mineral acids.[1][2] |
| Incomplete Reaction | Wet solvents or old reagents.[1][2] | STAB degrades in moisture.[1][2] Use fresh reagent and anhydrous solvents.[1][2] |
| Over-alkylation (Quaternary) | Excess aldehyde/reductant.[1][2] | Strictly control stoichiometry (1.1 eq aldehyde for mono-alkylation). |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][6][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[10]
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[3][6][10] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][2][3][6][10] Journal of the American Chemical Society, 93(12), 2897–2904.[10]
-
Brandt, S. D. , et al. (2010).[2] Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug Testing and Analysis, 2(7), 330-338.
-
Maryanoff, C. A. , et al. (2004).[2] Cyclizations of N-Acyliminium Ions. Chemical Reviews, 104(3), 1431–1528.[2] (Context on Pictet-Spengler mechanisms).
Sources
- 1. youtube.com [youtube.com]
- 2. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. interchim.fr [interchim.fr]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Dimethyltryptamine , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methyltryptamine (1-MT)
Welcome to the technical support center for 1-methyltryptamine (1-MT) purification. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity 1-MT for their work in neuroscience, pharmaceutical development, and other advanced applications.[1] The biological activity of tryptamines is highly sensitive to structural modifications and impurities, making rigorous purification not just a recommendation, but a prerequisite for generating reliable and reproducible data.[2]
This document moves beyond simple protocols to provide a deeper understanding of the principles behind each purification step. It is structured as a series of troubleshooting guides and frequently asked questions, reflecting the common challenges encountered in the laboratory.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific, practical problems that can arise during the purification of 1-methyltryptamine. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Issue 1: Low Purity & Persistent Impurities After Initial Workup
Question: My post-synthesis analysis (TLC, GC-MS, or ¹H-NMR) shows significant impurities. What are they likely to be, and how can I remove them?
Answer: The nature of impurities in a 1-MT synthesis is intrinsically linked to the synthetic route employed. However, common culprits often include unreacted starting materials, partially methylated intermediates, and side-reaction products.
-
Causality & Identification:
-
N-Methyltryptamine (NMT): If your synthesis involves the methylation of tryptamine, incomplete methylation is a common outcome, leading to NMT as a significant impurity.[3] NMT is structurally very similar to 1-MT, which can make separation challenging.
-
Unreacted Tryptamine: The presence of the initial starting material is also a frequent issue.
-
β-Carbolines: Under certain conditions, particularly acidic environments used in reactions like reductive amination, tryptamines can cyclize to form β-carboline derivatives, which can be difficult to remove.[4]
-
Oxidation Products: Tryptamines, especially in their freebase form, can be susceptible to air oxidation, leading to colored impurities and degradation.[5]
-
Solutions:
-
Liquid-Liquid Acid-Base Extraction: This is the most powerful initial step to separate your basic tryptamine product from neutral or acidic byproducts. The process leverages the basicity of the amine group.
-
Principle: 1-MT, being a basic amine, is soluble in an acidic aqueous phase as its protonated salt form. Neutral organic impurities will remain in the organic phase. By subsequently basifying the aqueous phase, the 1-MT freebase is regenerated and can be extracted back into a fresh organic solvent.
-
Protocol: See Protocol 1: Enhanced Acid-Base Extraction below.
-
-
Recrystallization: This is a classic and highly effective technique for purifying solid compounds.[6] The goal is to find a solvent system where 1-MT is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.
-
Principle: The slow formation of a crystal lattice from a supersaturated solution tends to exclude foreign molecules (impurities), leading to a highly purified solid product.[6]
-
Solvent Selection: For tryptamines, non-polar to moderately polar solvents are often effective. Systems like hexane, ethyl acetate/hexane, or toluene have been used for similar compounds.[7] See Table 1 for guidance.
-
-
Column Chromatography: For difficult separations where impurities have similar polarities to 1-MT, flash column chromatography is the method of choice.
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. Less polar compounds typically elute faster than more polar ones.
-
Execution: For 1-MT, a silica gel stationary phase is standard. The mobile phase is typically a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). A small amount of a basic modifier (e.g., 0.5-1% triethylamine) is often added to the mobile phase to prevent the basic amine from streaking on the acidic silica gel.
-
| Solvent/System | Polarity | Boiling Point (°C) | Rationale & Comments |
| Heptane/Hexane | Non-Polar | 98 / 69 | Excellent for non-polar impurities. 1-MT freebase may have limited solubility even when hot; best for final polish or precipitating from a more polar co-solvent. |
| Toluene | Non-Polar | 111 | Good for dissolving tryptamines when hot. Slower evaporation rate allows for better crystal growth compared to hexane. |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent. Often used in combination with hexane or heptane to fine-tune solubility. |
| Isopropanol (IPA) | Polar Protic | 82 | Can be effective, but high solubility may lead to yield loss. Good for precipitating salts. |
| Acetonitrile | Polar Aprotic | 82 | Used for recrystallizing some tryptamine derivatives.[7] |
Issue 2: Final Product is an Oil, Not a Crystalline Solid
Question: After removing the solvent, my purified 1-MT is a persistent oil or waxy solid that refuses to crystallize. How can I solidify it?
Answer: An oily product is a common frustration in organic synthesis. It indicates either the presence of impurities that inhibit crystallization or that the melting point of the pure compound is near or below room temperature. 1-MT freebase is often described as a liquid or low-melting solid.[1][8]
-
Causality:
-
Residual Solvent: Trace amounts of solvent can significantly depress the melting point and prevent crystallization.
-
Impurities: Even small amounts of structurally similar impurities can disrupt the crystal lattice formation.
-
Inherent Physical State: The pure freebase may simply be a liquid at ambient temperature.
-
Solutions:
-
High-Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C) if the compound is stable.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the oil's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of solid 1-MT from a previous batch, add a tiny crystal to the oil. This will act as a template for crystallization.
-
Trituration: Add a poor solvent (a solvent in which 1-MT is insoluble, like cold hexane) to the oil and stir or sonicate. This can wash away impurities and simultaneously induce crystallization.
-
-
Salt Formation (Most Reliable Method): Converting the basic freebase into a salt is the most robust strategy to obtain a stable, crystalline solid. Salts have higher melting points and more rigid structures due to their ionic character. Common salts include hydrochlorides, fumarates, and oxalates.[5][9]
-
Principle: Reacting the basic amine of 1-MT with a suitable acid creates an ionic salt with a well-defined crystal lattice. This process also serves as an excellent purification step, as only the target basic compound will precipitate as the salt.
-
Protocol: See Protocol 2: Conversion of 1-MT Freebase to its Crystalline HCl Salt .
-
Visualized Workflows
A logical approach is crucial for efficient purification. The following diagrams outline a general workflow and a decision-making process for troubleshooting.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 3. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Isolating and purifying tryptamines , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 6. mt.com [mt.com]
- 7. repositorio.ufba.br [repositorio.ufba.br]
- 8. adipogen.com [adipogen.com]
- 9. WO2023076135A1 - N,n-dimethyltryptamine (dmt) crystalline products and methods of making the same - Google Patents [patents.google.com]
Technical Support Center: Preventing Degradation of 1-Methyltryptamine in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methyltryptamine. This guide provides in-depth technical information and practical troubleshooting advice to help you maintain the integrity of your 1-methyltryptamine solutions during experimentation and storage.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 1-methyltryptamine.
Q1: What is 1-methyltryptamine and why is its stability important?
1-Methyltryptamine (1-Me-T) is a tryptamine derivative with a methyl group attached to the indole nitrogen.[1] It is structurally similar to serotonin and is used in neuropharmacological research to investigate its effects on serotonin receptors.[2] Maintaining the stability of 1-methyltryptamine in solution is crucial for ensuring the accuracy, reproducibility, and validity of experimental results. Degradation can lead to a loss of potency and the formation of impurities that may have unintended biological effects.
Q2: What are the primary factors that cause the degradation of 1-methyltryptamine in solution?
The indole ring of tryptamines is susceptible to degradation through several pathways:
-
Oxidation: The C2 position of the tryptamine backbone is particularly vulnerable to oxidation.[3] Exposure to atmospheric oxygen, reactive oxygen species (ROS), and metal ions can initiate oxidative degradation.[3]
-
Photodegradation: Exposure to light, especially UV radiation, can cause the degradation of indole compounds.[3][4]
-
pH: The stability of tryptamines can be influenced by the pH of the solution. Acidic conditions may increase the solubility of some tryptamine alkaloids.[5]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5][6]
Q3: What are the visible signs of 1-methyltryptamine degradation?
A noticeable color change in the solution, often to a yellow, pink, red, or brown hue, is a common indicator of indole compound oxidation and potential polymerization.[7] While a minor color change may not always signify a substantial loss of purity for every application, it is a clear sign that degradation has occurred.
Q4: How can I monitor the degradation of my 1-methyltryptamine solution?
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) are effective methods for quantifying the concentration of 1-methyltryptamine and detecting the presence of degradation products.[5][8]
Section 2: Troubleshooting Guide for 1-Methyltryptamine Degradation
This section provides a problem-and-solution format to address specific issues you may encounter.
Issue 1: My 1-methyltryptamine solution has changed color. What should I do?
Underlying Cause: Color change is a primary indicator of oxidative degradation. The indole nucleus of 1-methyltryptamine is susceptible to oxidation, leading to the formation of colored byproducts.
Solution Workflow:
Caption: Troubleshooting workflow for color change in 1-methyltryptamine solutions.
Step-by-Step Protocol for Prevention:
-
Solvent Selection: Use high-purity, HPLC-grade solvents to minimize contaminants that can catalyze degradation.
-
Solvent Deoxygenation: Before preparing your solution, deoxygenate the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Inert Atmosphere: After preparation, blanket the headspace of the storage vial with an inert gas before sealing.
-
Antioxidant Addition: Consider adding an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the solution, ensuring it does not interfere with your downstream applications.[7]
Issue 2: I am observing a loss of potency or inconsistent results in my experiments.
Underlying Cause: A gradual decrease in the concentration of the active 1-methyltryptamine due to degradation can lead to diminished biological effects and poor reproducibility.
Solution Workflow:
Caption: Workflow for addressing inconsistent experimental outcomes.
Step-by-Step Protocol for Stable Storage:
-
Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize exposure to air.
-
Temperature: Store stock solutions at or below -20°C for long-term stability.[9] For daily use, refrigeration at 2-8°C is acceptable for short periods.[2]
-
Light Protection: Always store solutions in amber or opaque vials to protect them from light.[4]
Issue 3: I suspect my 1-methyltryptamine is degrading during my experimental protocol.
Underlying Cause: Experimental conditions such as elevated temperatures, prolonged exposure to air, or the presence of certain reagents can promote the degradation of 1-methyltryptamine.
Solution Workflow:
Caption: Investigating degradation during experimental procedures.
Step-by-Step Protocol for In-Experiment Stability Assessment:
-
Time-Course Analysis: Prepare your experimental sample and take aliquots at various time points throughout your protocol.
-
Quench and Analyze: Immediately quench any reaction and analyze the aliquots by HPLC or UHPLC-MS to determine the concentration of 1-methyltryptamine at each time point.
-
Identify Critical Steps: The results will help identify the specific steps in your protocol where degradation is most significant, allowing for targeted optimization.
Section 3: Data and Recommendations
Table 1: Recommended Storage Conditions for 1-Methyltryptamine Solutions
| Parameter | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) |
| Temperature | 2-8°C | -20°C or -80°C |
| Container | Amber glass vial | Amber glass vial |
| Atmosphere | Air (headspace minimized) | Inert gas (Argon or Nitrogen) |
| Solvent | High-purity, deoxygenated | High-purity, deoxygenated |
Table 2: Compatible Solvents and Antioxidants
| Solvent | Suitability | Recommended Antioxidant |
| Methanol | High | Ascorbic Acid, BHT |
| Ethanol | High | Ascorbic Acid, BHT |
| Acetonitrile | High | Ascorbic Acid, BHT |
| DMSO | Moderate (use fresh) | Ascorbic Acid |
| Aqueous Buffers | pH dependent (acidic preferred) | Ascorbic Acid |
Note: Always test for antioxidant compatibility and potential interference in your specific assay.
Section 4: Conclusion
By understanding the chemical properties of 1-methyltryptamine and implementing the appropriate handling and storage procedures, researchers can significantly mitigate the risk of degradation. This technical support guide provides a framework for troubleshooting common issues and ensuring the integrity of your experimental work. For further assistance, please consult the references provided or contact your chemical supplier's technical support.
References
-
1-Methyltryptamine - Wikipedia. Available at: [Link]
-
Stability of tryptamines in Psilocybe cubensis mushrooms - CRITICAL CONSULTING LLC. Available at: [Link]
-
Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae - MDPI. Available at: [Link]
-
Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation | eLife. Available at: [Link]
-
α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - MDPI. Available at: [Link]
-
Methyltryptamine | C11H14N2 | CID 6088 - PubChem - NIH. Available at: [Link]
-
Factors influencing decomposition rate of amitriptyline hydrochloride in aqueous solution. Available at: [Link]
-
α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - PubMed Central. Available at: [Link]
-
Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review - MDPI. Available at: [Link]
-
α-Methyltryptamine - Wikipedia. Available at: [Link]
-
Neurotransmitter - Wikipedia. Available at: [Link]
-
N-Methyltryptamine - Wikipedia. Available at: [Link]
-
Antioxidant and cytoprotective activity of indole derivatives related to melatonin - PubMed. Available at: [Link]
-
DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS - PMC - NIH. Available at: [Link]
-
Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - NIH. Available at: [Link]
-
Visible light-mediated chemistry of indoles and related heterocycles - RSC Publishing. Available at: [Link]
-
Analytical methods for psychoactive N,N-dialkylated tryptamines | Request PDF. Available at: [Link]
-
Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis - Oregon.gov. Available at: [Link]
-
Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis | Request PDF - ResearchGate. Available at: [Link]
-
Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme | ACS Catalysis. Available at: [Link]
-
Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. Available at: [Link]
-
Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest. Available at: [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC - NIH. Available at: [Link]
-
A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species - MDPI. Available at: [Link]
-
Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed. Available at: [Link]
-
Colorimetric Determination of Indole using p-hydroxybenzaldehyde - International Journal of Engineering and Applied Sciences. Available at: [Link]
-
Chemical Composition and Biological Activities of Psilocybe Mushrooms: Gaps and Perspectives - MDPI. Available at: [Link]
-
(PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives. Available at: [Link]
Sources
- 1. 1-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. fishersci.com [fishersci.com]
- 5. critical.consulting [critical.consulting]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species | MDPI [mdpi.com]
- 9. α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Sensitivity Detection of 1-Methyltryptamine (1-MT)
Status: Operational Role: Senior Application Scientist Ticket Focus: Enhancing Limits of Detection (LOD) & Isomer Resolution for 1-Methyltryptamine
Executive Summary & Application Scope
Objective: To achieve sub-nanogram/mL detection limits for 1-methyltryptamine (1-MT) in complex biological matrices (plasma, brain tissue, urine).
The Core Challenge:
1-Methyltryptamine (1-MT) is an indole alkaloid often confused with its isobaric isomer,
This guide prioritizes LC-MS/MS with Biphenyl stationary phases and Mixed-Mode Cation Exchange (MCX) SPE to overcome these limitations.
Module A: Chromatographic & Mass Spectrometric Optimization
Stationary Phase Selection (Critical)
Do not use standard C18 columns for trace analysis of 1-MT if NMT is present. The pi-pi interactions offered by Biphenyl or PFP (Pentafluorophenyl) phases provide superior selectivity for the indole ring positioning, allowing baseline separation of 1-MT from NMT.
| Parameter | Recommended Condition | Rationale |
| Column | Kinetex Biphenyl or Raptor Biphenyl (2.6 µm, 100 x 2.1 mm) | Enhanced pi-pi selectivity resolves isobaric indole positional isomers better than alkyl-bonded phases (C18). |
| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Acidic pH ensures protonation of the amine ( |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol provides better solvation for pi-selective mechanisms than Acetonitrile in this context. |
| Flow Rate | 0.4 mL/min | Optimal linear velocity for 2.6 µm core-shell particles. |
MS/MS Transitions (MRM Mode)
Operate in ESI Positive (+) Mode .
| Analyte | Precursor ( | Quantifier ( | Qualifier ( | Collision Energy (eV) |
| 1-Methyltryptamine | 175.1 | 144.1 | 131.1 | 20 - 35 |
| N-Methyltryptamine | 175.1 | 144.1 | 117.1 | 20 - 35 |
| 1-MT-d3 (IS) | 178.1 | 147.1 | 134.1 | 20 - 35 |
Technical Note: Both isomers produce the
144 fragment (vinyl indole species). However, 1-MT often yields a distinct131 fragment (1-methylindole cation) or 158 (loss of ), whereas NMT favors 58 (dimethylammonium) or 117 (indole). Chromatographic separation remains the primary validation tool.
Module B: Sample Preparation (SPE Protocol)
Direct protein precipitation (PPT) leaves too many phospholipids, causing ion suppression. Mixed-Mode Strong Cation Exchange (MCX) is mandatory for high sensitivity.
Protocol: MCX Extraction for Plasma/Tissue
Figure 1: Mixed-Mode Cation Exchange (MCX) workflow designed to isolate basic tryptamines while removing neutral lipids and acidic interferences.
Module C: Derivatization for Ultra-Trace Analysis
If native ESI sensitivity is insufficient (LOD > 1 ng/mL), use Dansyl Chloride (DNS-Cl) derivatization. This adds a hydrophobic moiety, improving ionization efficiency by 10-50x and allowing for fluorescence detection if MS is unavailable.
Reaction Scheme:
-
Reagent: 1 mg/mL Dansyl Chloride in Acetone.
-
Buffer: 0.1 M Sodium Bicarbonate (pH 11).
-
Procedure: Mix 100 µL Sample + 50 µL Buffer + 50 µL Reagent. Incubate at 60°C for 10 mins.
-
Mechanism: The sulfonyl chloride reacts with the primary amine on the ethyl side chain.
-
Result: Shift in precursor mass (
Da).-
New 1-MT Precursor:
408. -
New Transition:
(Dansyl fragment) or (1-MT fragment).
-
Troubleshooting & FAQ
Q1: I see a "shoulder" on my 1-MT peak. Is this contamination?
Diagnosis: This is likely N-methyltryptamine (NMT) co-eluting. Solution:
-
Switch from C18 to a Biphenyl or PFP column.
-
Lower the organic ramp rate (e.g., 0.5% B/min) around the elution time.
-
Verify with a pure NMT standard. 1-MT usually elutes after NMT on Biphenyl phases due to the methylated indole ring interacting more strongly with the stationary phase.
Q2: My signal drops significantly after 50 injections. Why?
Diagnosis: Phospholipid buildup on the column or source fouling. Solution:
-
Divert Valve: Set the MS divert valve to waste for the first 1.5 mins and the final wash step.
-
Column Wash: Inject a "sawtooth" gradient (95% B oscillating) every 20 samples.
-
Guard Column: Install a matching Biphenyl guard cartridge.
Q3: Can I use GC-MS instead?
Answer: Yes, but derivatization is mandatory to prevent thermal degradation and peak tailing of the amine. Use MSTFA or BSTFA (TMS derivatives). Note that LC-MS/MS is generally 10-100x more sensitive for this compound without the need for moisture-sensitive derivatization steps.
Interactive Troubleshooting Logic
Figure 2: Decision matrix for diagnosing sensitivity and resolution issues in 1-MT analysis.
References
-
Dinis-Oliveira, R. J. (2017).[1] Metabolism of Psilocybin and Psilocin: Clinical and Forensic Toxicological Relevance. Drug Metabolism Reviews. Retrieved from [Link][2][3]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development Guide. Retrieved from [Link][2][4][5]
-
Luo, R., et al. (2019). Azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis. Journal of Chromatography A. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Separation of N-Methyltryptamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Tryptamine Solubility & Formulation
Topic: Overcoming Poor Solubility of Tryptamine Derivatives Audience: Researchers, Medicinal Chemists, and Pharmacologists Status: Active Guide
Introduction
Welcome to the Technical Support Center for Indole Alkaloids. This guide addresses the physicochemical challenges associated with tryptamine derivatives (e.g., DMT, 5-MeO-DMT, Psilocin analogs). These compounds often exhibit poor aqueous solubility in their free base form and are prone to oxidative degradation, presenting significant hurdles for in vitro screening and in vivo administration.
This guide moves beyond basic instructions to provide causal analysis and self-validating protocols.
Module 1: Chemical Characterization & Solubility Physics
The Core Problem: pKa and Lipophilicity
Most tryptamine derivatives are weak bases with a pKa typically ranging between 8.6 and 9.7 (amine protonation).
-
Free Base: At physiological pH (7.4), the equilibrium shifts towards the uncharged free base, which is lipophilic (high LogP) and poorly soluble in water. This leads to precipitation in biological media.
-
Salt Forms: To achieve aqueous solubility >10 mg/mL, the amine must be protonated.
Salt Selection Strategy
While Hydrochloride (HCl) salts are common, they are often hygroscopic (absorb water from air), leading to "gooey" solids that are difficult to weigh. Fumarate salts are the industry standard for tryptamines because they crystallize well, are non-hygroscopic, and are pharmaceutically acceptable.
Data Summary: Solubility Profiles
| Solvent | Free Base Solubility | Fumarate Salt Solubility | Notes |
| Water (pH 7) | < 0.5 mg/mL (Poor) | > 20 mg/mL (Good) | Salt form essential for aqueous stock. |
| PBS (pH 7.4) | < 0.1 mg/mL (Crash risk) | ~ 10-15 mg/mL | Buffering capacity may force free-base precipitation. |
| DMSO | > 50 mg/mL | > 30 mg/mL | Excellent universal stock solvent. |
| Ethanol | > 20 mg/mL | ~ 5-10 mg/mL | Good for intermediate processing. |
Module 2: Troubleshooting Workflows (Visualized)
Decision Tree: Selecting the Right Formulation
Use this logic flow to determine the optimal preparation method based on your experimental endpoint.
Figure 1: Decision matrix for tryptamine formulation based on experimental context.
Module 3: Experimental Protocols
Protocol A: The "Solvent-Shift" Method (In Vitro)
Issue: Compound precipitates immediately upon adding DMSO stock to cell media. Mechanism: Adding a high-concentration DMSO stock directly to aqueous media causes a rapid polarity shift, forcing the lipophilic free base out of solution before it can disperse.
Step-by-Step:
-
Prepare Master Stock: Dissolve tryptamine (Free Base or Salt) in 100% DMSO to 10 mM.
-
Intermediate Dilution: Prepare a 10x working solution using solvent (e.g., DMSO or Ethanol), not water.
-
Example: Dilute 10 mM stock to 100 µM using DMSO.
-
-
Final Spike: Add the 100 µM DMSO solution to your cell culture media (1:1000 dilution).
-
Result: Final concentration 100 nM, DMSO content 0.1%.
-
Why this works: You avoid the "metastable zone" where high local concentrations trigger nucleation.
-
Protocol B: Cyclodextrin Complexation (In Vivo)
Issue: Need high-dose (10 mg/kg) IP injection, but pH adjustment causes tissue irritation.
*Solution: Use Hydroxypropyl-
Materials:
-
HP-
-CD (Pharma grade). -
Sterile Water for Injection.
Procedure:
-
Vehicle Prep: Dissolve HP-
-CD in sterile water to create a 20% (w/v) solution. (e.g., 2g CD in 10mL water). -
Addition: Add the tryptamine compound to the vehicle.
-
Target: 1–5 mg/mL.
-
-
Complexation: Vortex vigorously for 5 minutes, then sonicate at 40°C for 20 minutes.
-
Checkpoint: Solution should become clear. If cloudy, adjust pH slightly to 5.0 using 0.1M HCl.
-
-
Filtration: Pass through a 0.22 µm PVDF filter (sterile filtration).
-
Storage: Use immediately or store at 4°C protected from light.
Module 4: Synthesis Support (Salt Conversion)
If you have synthesized a tryptamine free base (often an oil) and need to stabilize it as a solid salt, use this crystallization workflow.
Figure 2: Conversion of unstable free base oil to stable fumarate salt.
Critical Nuance:
-
Stoichiometry: Tryptamines are mono-basic. Use 0.5 molar equivalents of fumaric acid if targeting the hemifumarate (often the most stable crystal form for DMT), or 1.0 equivalent for the full fumarate.
-
Solvent: Acetone is preferred because fumaric acid and the tryptamine are soluble, but the salt is insoluble, driving high yields.
Frequently Asked Questions (FAQ)
Q: My solution turned blue/green overnight. Is it still usable? A: No. Tryptamines (especially 4-substituted/psilocin derivatives) oxidize rapidly to form quinoid structures or dimers (often blue). This indicates degradation.[3]
-
Prevention:[3][4] Always use degassed buffers (sparged with Argon/Nitrogen) and add an antioxidant like Ascorbic Acid (1 mM) or EDTA to aqueous stocks. Store solid salts in amber vials at -20°C.
Q: Can I use PEG400 instead of Cyclodextrin? A: Yes, for in vivo work. A common vehicle is 10% Ethanol / 40% PEG400 / 50% Saline . However, PEG can be viscous and harder to inject. Cyclodextrins generally offer better pharmacokinetics for rapid absorption.
Q: I cannot get my free base to crystallize; it remains an oil. A: This is "oiling out."
-
Ensure your solvent is anhydrous. Water prevents crystal lattice formation.
-
"Seed" the oil with a tiny crystal of the pure salt if available.
-
Switch to a non-polar anti-solvent: Dissolve oil in minimal ethyl acetate, then add heptane dropwise until cloudy.
References
-
Tryptamine Physicochemical Properties. PubChem Database. National Center for Biotechnology Information. [Link]
-
Solubility Enhancement via Cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry. "Complexation of indole alkaloids with beta-cyclodextrin." [Link]
-
Stability of Psilocybin and Analogs. Journal of Chromatography B. "Stability of psilocybin and psilocin in aqueous solutions." [Link]
-
DMT Fumarate Synthesis & Characterization. Drug Testing and Analysis. "Analytical characterization of N,N-dimethyltryptamine." [Link]
Sources
minimizing side product formation in tryptamine methylation
A Guide to Minimizing Side Product Formation
Welcome to the Technical Support Center for tryptamine methylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve high yields of N,N-dimethyltryptamine (DMT) while minimizing the formation of common side products.
Introduction: The Challenge of Selective Methylation
The methylation of tryptamine is a fundamental reaction in the synthesis of various biologically active compounds. While seemingly straightforward, this process is often complicated by the formation of undesirable side products. The primary goal is the exhaustive methylation of the primary amine of tryptamine to the tertiary amine, N,N-dimethyltryptamine (DMT), without affecting the indole ring and avoiding under- or over-methylation.
This guide will focus on the most common synthetic route, reductive amination, and provide strategies to overcome the key challenges:
-
Under-methylation: The formation of N-methyltryptamine (NMT).
-
Pictet-Spengler Reaction: Cyclization leading to β-carboline impurities.
-
N-Oxide Formation: Oxidation of the tertiary amine.
By understanding the mechanisms behind the formation of these side products, you can strategically adjust your reaction conditions to favor the desired product.
Troubleshooting Guide: Common Side Products and Their Mitigation
Issue 1: Significant Presence of N-Methyltryptamine (NMT) in the Final Product
Symptoms:
-
Chromatographic analysis (TLC, GC-MS, or HPLC) shows a significant peak corresponding to NMT.
-
The melting point of the crystalline product is broad or lower than expected for pure DMT.
-
NMR spectroscopy reveals signals consistent with a secondary amine.
Root Cause Analysis:
The presence of NMT indicates incomplete methylation.[1] This can be due to several factors:
-
Insufficient Methylating Agent: An inadequate amount of formaldehyde will limit the second methylation step.
-
Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
-
Poor Reactant Stoichiometry: An incorrect ratio of tryptamine to formaldehyde and the reducing agent can halt the reaction at the secondary amine stage.
Solutions:
-
Optimize Reagent Stoichiometry: For the Eschweiler-Clarke reaction, an excess of both formaldehyde and formic acid is crucial to drive the reaction to the tertiary amine.[2][3] A common molar ratio for tryptamine:formaldehyde:reducing agent is a key parameter to control.[4] For reductive amination with sodium cyanoborohydride, a typical ratio of tryptamine/cyanoborohydride/acetic acid/formaldehyde is 1/2/5/2.5.[5]
-
Increase Reaction Time and/or Temperature: The methylation of the secondary amine (NMT) to the tertiary amine (DMT) is generally slower than the initial methylation of tryptamine. Extending the reaction time or moderately increasing the temperature can facilitate the completion of the second methylation. For instance, heating at 80°C for 18 hours is a common condition for the Eschweiler-Clarke reaction.[6]
-
pH Control: The pH of the reaction mixture can influence the rate of methylation. While strongly acidic conditions can favor other side reactions, maintaining a suitable pH is important for the desired reaction to proceed.
Workflow for Troubleshooting NMT Formation:
Caption: Troubleshooting workflow for NMT side product.
Issue 2: Formation of β-Carbolines (Pictet-Spengler Reaction)
Symptoms:
-
Appearance of highly fluorescent spots on the TLC plate under UV light.
-
GC-MS analysis shows peaks corresponding to tetrahydro-β-carboline (THBC) or 2-methyl-tetrahydro-β-carboline (2-Me-THBC).[7]
-
The isolated product has poor solubility in non-polar solvents.
Root Cause Analysis:
The Pictet-Spengler reaction is a cyclization of a β-arylethylamine, like tryptamine, with an aldehyde, such as formaldehyde. This reaction is catalyzed by acid.[8] The acidic conditions often employed in reductive amination can promote the formation of an iminium ion, which can then be attacked by the electron-rich indole ring, leading to the formation of a β-carboline.[8]
Solutions:
-
Strict pH Control: This is the most critical factor. The Pictet-Spengler reaction is highly favored under acidic conditions.[8] While some acidity is necessary for the formation of the iminium ion in reductive amination, strong acids and low pH should be avoided. The use of a buffered system or careful control of the amount of acid is recommended.
-
Choice of Reducing Agent: The use of sodium borohydride in the absence of acid can suppress the formation of β-carbolines.[9] However, this requires careful temperature control to prevent the reduction of formaldehyde.[5][9] Sodium cyanoborohydride is often a good compromise as it is effective under mildly acidic conditions where the Pictet-Spengler reaction is less favorable.
-
Temperature Management: Higher temperatures can accelerate the Pictet-Spengler reaction. Performing the methylation at lower temperatures can help to minimize this side reaction.
Reaction Pathways: Desired Methylation vs. Pictet-Spengler Cyclization
Caption: Competing pathways in tryptamine methylation.
Issue 3: Detection of Tryptamine-N-Oxide
Symptoms:
-
A polar spot on the TLC that may streak.
-
Mass spectrometry data shows a peak with a mass 16 units higher than DMT.
-
The product may have a yellowish color.
Root Cause Analysis:
Tertiary amines, including DMT, can be oxidized to their corresponding N-oxides.[10] This can occur due to:
-
Exposure to Oxidizing Agents: Certain reagents or impurities in the reaction mixture can act as oxidants.
-
Aerial Oxidation: Prolonged exposure of the final product to air can lead to slow oxidation.[10]
Solutions:
-
Use of High-Purity Reagents and Solvents: Ensure that all reagents and solvents are free from oxidizing impurities.
-
Inert Atmosphere: Conducting the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation.
-
Reduction of N-Oxide: If N-oxide formation is unavoidable, it can be reduced back to the tertiary amine. Common reducing agents for N-oxides include:
-
Diboron Reagents: These are effective for the reduction of amine N-oxides.[11]
-
Titanium(III) Chloride (TiCl₃): This reagent can selectively reduce N-oxides to amines.
-
Phosphorus-based Reagents: Reagents like triphenylphosphine (PPh₃) can also be used for N-oxide reduction.
-
Table 1: Summary of Troubleshooting Strategies
| Side Product | Primary Cause | Key Preventative Measures | Remediation |
| N-Methyltryptamine (NMT) | Incomplete methylation | Excess formaldehyde & reductant, sufficient reaction time/temperature | Re-subject impure product to methylation conditions |
| β-Carbolines | Acid-catalyzed cyclization | Maintain near-neutral pH, use milder reducing agents (e.g., NaBH₃CN), lower reaction temperature | Chromatographic separation (column chromatography) |
| Tryptamine-N-Oxide | Oxidation of DMT | Use purified reagents, inert atmosphere during reaction and work-up | Reduction with a suitable agent (e.g., diboron reagents, TiCl₃) |
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying DMT from these side products?
A1: A combination of techniques is often most effective.
-
Acid-Base Extraction: This is a crucial first step to separate the basic tryptamines (DMT, NMT, and unreacted tryptamine) from non-basic impurities.
-
Recrystallization: This is effective for removing minor impurities if the primary impurity is significantly more or less soluble than DMT in the chosen solvent. Hexane or heptane are commonly used.
-
Column Chromatography: This is the most powerful technique for separating compounds with similar polarities, such as DMT, NMT, and β-carbolines. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or triethylamine) is typically used.
Q2: Can I use sodium borohydride instead of sodium cyanoborohydride?
A2: Yes, but with caution. Sodium borohydride is a less selective reducing agent and can reduce formaldehyde to methanol, which will quench the reaction.[5] To use sodium borohydride effectively, the reaction should be carried out at low temperatures (e.g., 0°C or below), and the formaldehyde and borohydride should be added slowly and simultaneously to favor the formation of the imine before the reduction of the aldehyde.[9]
Q3: How can I confirm the identity of the side products?
A3: Spectroscopic and spectrometric methods are essential for unambiguous identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of the mixture and provides their mass spectra, which can be compared to reference spectra for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of the major product and any significant impurities.
-
Thin-Layer Chromatography (TLC): TLC with appropriate standards can give a quick indication of the presence of impurities.
Table 2: Typical Analytical Data for DMT and Common Side Products
| Compound | Molecular Weight | Key ¹H NMR Signals (CDCl₃, δ ppm) (approximate) | GC-MS Behavior |
| Tryptamine | 160.22 | 2.8-3.1 (m, 4H, ethylamine protons), 7.0-7.7 (m, 5H, indole protons) | Characteristic fragmentation pattern with a strong molecular ion peak. |
| N-Methyltryptamine (NMT) | 174.25 | 2.5 (s, 3H, N-CH₃), 2.8-3.0 (m, 4H, ethyl protons), 7.0-7.7 (m, 5H, indole protons) | Molecular ion at m/z 174, characteristic fragments. |
| N,N-Dimethyltryptamine (DMT) | 188.27 | 2.3 (s, 6H, N(CH₃)₂), 2.5-2.9 (m, 4H, ethyl protons), 7.0-7.7 (m, 5H, indole protons) | Molecular ion at m/z 188, prominent fragment at m/z 58. |
| Tetrahydro-β-carboline | 172.22 | Complex aliphatic and aromatic signals distinct from tryptamines. | Molecular ion at m/z 172, distinct fragmentation. |
| DMT-N-Oxide | 204.27 | Signals will be shifted downfield compared to DMT. | May not be stable to GC conditions; LC-MS is preferred. |
Optimized Protocol: High-Yield Synthesis of N,N-Dimethyltryptamine via Reductive Amination
This protocol is designed to maximize the yield of DMT while minimizing the formation of NMT and β-carbolines.
Materials:
-
Tryptamine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial acetic acid
-
Formaldehyde (37% aqueous solution)
-
Methanol
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve tryptamine (1.0 eq) in methanol.
-
Addition of Reagents: Cool the solution to 0°C in an ice bath. Add glacial acetic acid (5.0 eq) followed by sodium cyanoborohydride (2.0 eq).
-
Formaldehyde Addition: Slowly add a solution of formaldehyde (2.5 eq) in methanol dropwise over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids.
-
Formaldehyde is a carcinogen and a sensitizer.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- Review of Modern Eschweiler–Clarke Methyl
- Effect of Temperature on the Dimethyl Carbonate Synthesis Yield from Methyl Carbamate and Methanol Catalyzed by Zinc Acetate.
- Eschweiler-Clarke Reaction. NROChemistry.
- Synthesis and Characterization of 5-MeO-DMT Succin
- Eschweiler-Clarke Reaction. Organic Chemistry Portal.
- Synthesis and Characterization of 5-MeO-DMT Succin
- Eschweiler-Clarke Reaction. J&K Scientific LLC.
- Dimethyltryptamine. Wikipedia.
- The Mammalian DMT biosynthetic pathway. The methylation of tryptamine...
- Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential.
- Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Publishing.
- KrZ DMT syntheses experience. Hive Tryptamine Chemistry.
- Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC.
- Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumar
- Recovery method for tryptamines.
- Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. PMC.
- Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. PubMed.
- Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Research Explorer The University of Manchester.
- Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update.
- Trouble understanding the procedure from a paper (Catalytic synthesis of Tryptamine
- Pictet–Spengler reaction. Wikipedia.
- Making Tryptamines for Enlightenment. YouTube.
- Reduction of Amine N-Oxides by Diboron Reagents. PMC, NIH.
- A solvent-free and formalin-free Eschweiler-Clarke methylation for amines.
- Synthesis N,N-Dimethyl tryptamine. Sciencemadness.org.
- Discrepancies in Shulgin's Synthesis? Tryptamine + MeI = 1-Me-TMT?. Sciencemadness Discussion Board.
- Tryptamine | C10H12N2 | MD Topology | NMR | X-Ray.
- Amine oxide. Wikipedia.
- Synthesis of 5-(sulfamoylmethyl)indoles. [No source name found].
- Selective reduction of N-oxides to amines: applic
- Neuropharmacology of N,N-Dimethyltryptamine. PMC.
- Method for the N-demethylation of N-methyl heterocycles.
- Biosynthesis and Extracellular Concentrations of N,N-dimethyltryptamine (DMT) in Mammalian Brain. PMC.
- The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. The University of Liverpool Repository.
- Metabolism and urinary disposition of N , N -dimethyltryptamine after oral and smoked administration: a comparative study.
- N-oxide synthesis by oxid
- An Optimized Method for the Construction of a DNA Methylome from Small Quantities of Tissue or Purified DNA
- Dimethyltryptamine. Hive Tryptamine Chemistry.
- Detailed experimental procedures and spectra data for all compounds. The Royal Society of Chemistry.
- Citrus genus plants contain N-methylated tryptamine derivatives and their 5-hydroxyl
Sources
- 1. researchgate.net [researchgate.net]
- 2. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KrZ DMT syntheses experience , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses - Google Patents [patents.google.com]
- 9. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 10. Amine oxide - Wikipedia [en.wikipedia.org]
- 11. Reduction of Amine N-Oxides by Diboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
optimizing HPLC separation of methylated tryptamines
Welcome to the Tryptamine Separation Technical Support Center.
Current Status: Operational Lead Scientist: Dr. A. Chen, Senior Applications Specialist Topic: Optimization of HPLC/UPLC Separation for Methylated Tryptamines
Introduction: The Tryptamine Challenge
You are likely here because standard C18 protocols are failing you. Methylated tryptamines (e.g., N,N-DMT, 5-MeO-DMT, Psilocybin) present a "perfect storm" of chromatographic challenges:
-
Basic Amines: The secondary/tertiary amine (pKa ~9.5) interacts aggressively with residual silanols, causing severe peak tailing.
-
Structural Isomerism: Distinguishing 4-substituted (Psilocin) from 5-substituted (Bufotenin) isomers requires specific selectivity, not just hydrophobicity.
-
Stability: Psilocybin is a zwitterion that readily dephosphorylates to Psilocin under acidic/thermal stress, creating "ghost peaks" and quantitation errors.
This guide is structured as a dynamic troubleshooting workflow. Select the module below that matches your current bottleneck.
Module 1: Peak Shape & Tailing (The "Shark Fin" Problem)
User Query: "My DMT and 5-MeO-DMT peaks are tailing significantly (As > 1.5). I'm using a standard C18 column with 0.1% Formic Acid. How do I fix this?"
Technical Diagnosis:
The tailing is caused by secondary silanol interactions . At low pH (formic acid ~pH 2.7), the tryptamine nitrogen is protonated (
The Solution Protocol:
| Approach | Methodology | Mechanism | Pros/Cons |
| Option A: Ion Pairing (The "Quick Fix") | Add 0.05% - 0.1% Trifluoroacetic Acid (TFA) to mobile phases A & B. | TFA pairs with the protonated amine, masking the positive charge and preventing silanol interaction. | Pro: Perfect peak shape immediately.Con: Severe MS signal suppression (up to 90%). |
| Option B: High pH (The "Modern Fix") | Use 10mM Ammonium Bicarbonate (pH 10) . Requires Hybrid Particle Column (e.g., XBridge, Gemini). | At pH 10, the amine is neutral ( | Pro: Excellent MS sensitivity; increased retention for hydrophobic bases.Con: Destroys standard silica columns immediately. |
| Option C: Chaosotropic Salt | Add 10-20mM Ammonium Formate to the acidic mobile phase. | High ionic strength swamps the silanol sites, competitively displacing the analyte. | Pro: MS compatible.Con: Can precipitate in high % organic; requires washing. |
Visualization: Peak Shape Troubleshooting Workflow
Caption: Decision tree for mitigating peak tailing based on column chemistry and detection method.
Module 2: Resolution of Isomers (Selectivity)
User Query: "I cannot separate 4-HO-DMT (Psilocin) from 5-HO-DMT (Bufotenin). They co-elute on my C18 column."
Technical Diagnosis:
C18 columns separate primarily based on hydrophobicity.[1] Since positional isomers (4-OH vs 5-OH) have nearly identical hydrophobicities (
The Solution: Switch stationary phase chemistry.
-
Biphenyl / Phenyl-Hexyl Phases: These phases have aromatic rings that interact with the indole core of the tryptamine. The position of the hydroxyl group on the indole ring alters the electron density and steric access to the stationary phase, creating separation.
-
Pentafluorophenyl (PFP): Offers strong dipole-dipole interactions and shape selectivity, often superior for halogenated or hydroxylated isomers.
Comparative Data (Generalized):
| Analyte | Retention (C18) | Retention (Biphenyl) | Resolution (C18) | Resolution (Biphenyl) |
| Psilocin (4-HO) | 4.2 min | 4.8 min | -- | -- |
| Bufotenin (5-HO) | 4.3 min | 5.6 min | Rs < 0.5 (Co-elution) | Rs > 2.5 (Baseline) |
Note: Biphenyl phases typically retain tryptamines longer than C18 due to the strong pi-pi overlap with the indole ring.
Module 3: Psilocybin Stability & Recovery
User Query: "My Psilocybin peak area decreases if the sample sits in the autosampler, and a Psilocin peak appears. Is my column degrading it?"
Technical Diagnosis: This is On-Column/In-Vial Hydrolysis . Psilocybin (4-PO4-DMT) is a zwitterion. It is thermally labile and dephosphorylates to Psilocin (4-HO-DMT) in aqueous solutions, a process accelerated by:
-
Heat (>40°C).[2]
-
High water content over time.
-
Acidity (ironically, the same acidity used to stabilize the amine).
The Self-Validating Protocol:
-
Temperature Control: Set autosampler to 4°C . Set Column Oven to 25-30°C (Do not exceed 35°C).
-
Solvent System:
-
Extraction: Use Methanol (MeOH) rather than water. Enzymes that degrade psilocybin are active in water; MeOH precipitates them.
-
Mobile Phase: If using HILIC (recommended for Psilocybin), use high Acetonitrile content.
-
-
Light Protection: Tryptamines oxidize rapidly. Use amber glassware.
HILIC vs. RP for Psilocybin:
-
Reverse Phase (C18): Psilocybin elutes near the void volume (
) due to the polar phosphate group. This causes ion suppression from salts eluting early. -
HILIC (Hydrophilic Interaction): Retains Psilocybin strongly.
-
Mobile Phase: 10mM Ammonium Formate (pH 3.5) in 95% Acetonitrile.
-
Elution Order: Psilocin elutes before Psilocybin (opposite of C18).
-
Module 4: Experimental Workflow Diagram
User Query: "I need a standard method development workflow for a new tryptamine analogue."
Caption: Strategic workflow for selecting column chemistry based on tryptamine structural properties.
References & Further Reading
-
Nagy, J., & Veress, T. (2016). HPLC Analysis of Hallucinogenic Mushroom Alkaloids (Psilocin and Psilocybin) Applying Hydrophilic Interaction Chromatography (HILIC).[3] Journal of Forensic Research.[4]
-
Restek Corporation. (2018). Troubleshooting HPLC—All of My Peaks are Tailing!
-
McCalley, D. V. (2017). Understanding and managing peak shape for basic solutes in reversed-phase liquid chromatography. Journal of Chromatography A. (Foundational theory on silanol activity).
-
Gotvaldová, K., et al. (2021). Stability of Psilocybin and Psilocin in Psilocybe cubensis Fruiting Bodies and Extracts. Drug Testing and Analysis.[3][4][5][6][7]
-
Phenomenex. (2023).[4] Resolution of Positional Isomers using Biphenyl Stationary Phases.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. japsonline.com [japsonline.com]
Technical Support Center: 1-Methyltryptamine (1-MeT) Bioassay Standardization
[1]
CRITICAL DISAMBIGUATION: Before You Begin
Are you studying Indoleamine 2,3-dioxygenase (IDO) inhibition in cancer immunotherapy?
-
STOP. You likely need 1-Methyl-L-Tryptophan (1-MT) , not 1-Methyltryptamine.[1]
-
1-Methyl-Tryptophan is an amino acid derivative (IDO inhibitor).[1][2]
-
1-Methyltryptamine is a decarboxylated indole alkaloid (Serotonin receptor ligand/MAO probe).[1]
-
Why this matters: Using 1-Methyltryptamine in an IDO kynurenine assay will yield false negatives, as it lacks the carboxyl group required for the enzyme's substrate pocket.[1]
-
This guide focuses exclusively on 1-Methyltryptamine (CAS: 7518-21-0), the N1-methylated indoleamine. [1]
Module 1: Compound Integrity & Solubilization
Q: My 1-MeT stock solution has turned from clear to a pale yellow/brown over the weekend. Is it still usable for Ki determination?
A: Proceed with extreme caution. This indicates oxidative degradation. Like all simple indoleamines, 1-Methyltryptamine is susceptible to oxidation at the C2 and C3 positions, leading to the formation of dimerized products or quinone-imines.[1] These impurities are highly fluorescent and can interfere with FRET or TR-FRET binding assays, causing artificial background signal elevation .[1]
Troubleshooting Protocol:
-
Check Absorbance: Run a UV-Vis scan.[1] Pure 1-MeT has
at ~220, 281, and 290 nm.[3] A broad shoulder appearing >310 nm indicates oxidation.[1] -
Solvent Switch: If you stored it in Ethanol, switch to anhydrous DMSO .[1] Ethanol promotes faster oxidation due to higher dissolved oxygen solubility.[1]
-
The "Argon Blanket" Rule: Always purge headspace with Argon gas before re-sealing stock vials.
Data: Solubility & Stability Profile
| Solvent | Max Solubility | Stability (RT) | Stability (-20°C) | Notes |
| DMSO | ~11-15 mg/mL | 24 Hours | 6 Months | Preferred for stock.[1] |
| Ethanol | ~20 mg/mL | < 4 Hours | 1 Month | High evaporation/oxidation risk.[1] |
| PBS (pH 7.2) | < 1 mg/mL | Immediate Use | Do Not Store | Precipitation Risk. Dilute just before assay.[1] |
Module 2: Receptor Binding Variability (5-HT Receptors)
Q: I am observing significantly lower affinity (higher Ki) for 1-MeT at 5-HT2A compared to Tryptamine. Is my radioligand degraded?
A: Likely not.[1] This is a structural feature, not an experimental error. You are encountering the N1-Hydrogen Bond Donor Effect .[1] The 5-HT2A receptor orthosteric binding site typically requires a hydrogen bond donor at the indole nitrogen (N1) position (which Tryptamine and Serotonin provide).[1]
-
Mechanism: Methylation at N1 (1-MeT) removes this proton, eliminating a critical hydrogen bond with the receptor residue (often Serine or Threonine in the binding pocket).[1]
-
Result: A natural drop in affinity (10-100 fold reduction) is expected.[1]
Q: My replicates have high variance (CV > 15%) in membrane binding assays. How do I fix this?
A: The issue is likely "Lipophilic Non-Specific Binding" (NSB). 1-MeT is more lipophilic than Tryptamine due to the methyl group.[1] It tends to partition into the lipid bilayer of the membrane preparation rather than binding the receptor.[1]
Correction Protocol:
-
BSA Blockade: Ensure your assay buffer contains 0.1% BSA (Bovine Serum Albumin).[1] BSA acts as a "sink" for non-specific lipophilic interactions.[1]
-
Glass vs. Plastic: Use silanized glass or low-binding polypropylene plates.[1] 1-MeT sticks to standard polystyrene.[1]
-
Filter Wash: If using filtration assays (e.g., Whatman GF/B), pre-soak filters in 0.3% Polyethyleneimine (PEI) for 2 hours. This reduces the electrostatic sticking of the amine to the glass fiber.[1]
Module 3: Functional Assay Inconsistencies (MAO Inhibition)
Q: In my functional assay, 1-MeT acts as an MAO inhibitor in some runs and a substrate in others.[1] Why?
A: This depends on the Enzyme Source and Pre-incubation time. 1-MeT is a reversible inhibitor of MAO-A but can be slowly metabolized by MAO-B at high concentrations.[1]
Diagnostic Workflow:
-
If using Rat Brain Homogenate: You have a mix of MAO-A and MAO-B. 1-MeT will show mixed kinetics (competitive inhibition mixed with slow turnover).[1]
-
If using Recombinant Human MAO-A: 1-MeT should act as a pure competitive inhibitor (
).[1]
The "Pre-incubation" Trap:
-
Scenario: You add 1-MeT and substrate simultaneously.
-
Result:
appears high (weak potency).[1] -
Fix: Pre-incubate 1-MeT with the enzyme for 15 minutes before adding the substrate (e.g., Kynuramine or Serotonin).[1] This allows the inhibitor to establish equilibrium in the active site.[1]
Visual Troubleshooting Guides
Figure 1: Assay Selection & Troubleshooting Logic
Use this flow to determine the root cause of unexpected bioassay data.
Caption: Logic flow for diagnosing variability in 1-Methyltryptamine binding and enzymatic assays.
Figure 2: The N1-Methylation Steric Effect
Understanding why 1-MeT behaves differently than Tryptamine.[1]
Caption: Mechanistic comparison of binding modes. The N1-methyl group prevents critical hydrogen bonding.[1]
References
-
Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues.[1][4] Journal of Medicinal Chemistry, 22(4), 428-432.
-
Cayman Chemical. (2023).[1] 1-Methyltryptamine Product Information & Solubility Data. Cayman Chemical Product Datasheet.
-
Simoni, E., et al. (2020). The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch.[1] Frontiers in Immunology. (Cited for distinction between 1-MT isoforms and metabolic pathways).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6088, N-Methyltryptamine (and related 1-MeT isomers).[1] PubChem.
-
Fantegrossi, W. E., et al. (2010). Distinct behavioral and pharmacological profiles of alpha-methyltryptamine and 5-methoxy-alpha-methyltryptamine.[1] Journal of Pharmacology and Experimental Therapeutics. (Context on tryptamine analog handling).
Sources
- 1. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 2. Influence of Tryptophan Contained in 1-Methyl-Tryptophan on Antimicrobial and Immunoregulatory Functions of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding cross-reactivity in 1-methyltryptamine immunoassays
Technical Guide: Mitigating Cross-Reactivity in Indoleamine Immunoassays
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: 1-Methyltryptamine (1-MT) quantification in biological matrices.
Introduction: The "Indole Trap"
Welcome to the technical support hub for 1-Methyltryptamine (1-MT) analysis. If you are reading this, you are likely experiencing specificity failure : your assay is picking up Serotonin (5-HT), Tryptamine, or N-methyltryptamine (NMT), leading to false positives.
1-MT is structurally unique due to the methylation of the indole nitrogen (N1 position) . However, most commercial antibodies fail to distinguish this methyl group from the hydrogen found in endogenous tryptamine. This guide deconstructs the structural logic required to build a specific assay and provides a self-validating troubleshooting protocol.
Module 1: The Biology of Interference
To fix the assay, you must understand the structural hierarchy of your interferents. The immune system recognizes "epitopes" (surface shapes). If your hapten design hides the N1-methyl group, your antibody will bind any indole core.
Structural Homology Visualization
The following diagram illustrates why generic "anti-indole" antibodies fail. The red nodes represent the high-risk interferents that share the indole backbone.
Caption: Structural hierarchy showing critical interference points. Tryptamine is the primary threat due to the single atomic difference (H vs CH3) at the N1 position.
Module 2: Assay Development & Hapten Design
The Golden Rule: You cannot generate a specific antibody against the N1-methyl group if you use the N1 position as your linker site.
FAQ: Why does my antibody bind Serotonin?
A: You likely used a hapten immunogen linked via the Indole Nitrogen . When you conjugate 1-MT to a carrier protein (like KLH or BSA) via the N1 position, you physically block the unique methyl group. The immune system then generates antibodies against the exposed parts of the molecule: the ethylamine side chain and the benzene ring. Since Serotonin and Tryptamine share these exact features, your antibody becomes a "pan-tryptamine" binder.
The Correct Strategy: Distal Linkage
To force specificity, you must expose the N1-methyl group.
-
Optimal Linker Site: The ethylamine side chain (terminal amine).
-
Chemistry: Succinylation or glutaraldehyde methods.
-
Result: The antibody binds the ring structure. Since the N1-methyl is exposed, the antibody pocket forms a hydrophobic cleft specifically for the methyl group. It will sterically reject the unmethylated nitrogen of Tryptamine (which is a hydrogen donor, not a hydrophobic bulb).
| Hapten Strategy | Linker Position | Resulting Specificity | Cross-Reactivity Risk |
| Strategy A (Flawed) | Indole Nitrogen (N1) | Binds Side Chain | High (Binds Tryptamine/5-HT) |
| Strategy B (Optimal) | Side Chain Amine | Binds N-Methyl Indole | Low (Rejects N-H Indoles) |
| Strategy C (Alternative) | C5/C6 Carbon | Binds N-Methyl & Side Chain | Moderate (Depends on orientation) |
Module 3: Sample Preparation (The Cleanup)
Even the best antibody cannot handle massive excesses of endogenous serotonin in serum/plasma. You must physically separate the target.
Protocol: Solid Phase Extraction (SPE) for 1-MT Context: Tryptamines are basic amines. We utilize a Mixed-Mode Cation Exchange (MCX) or a hydrophobic C18 approach with pH control to separate 1-MT (hydrophobic indole) from more polar metabolites.
Step-by-Step Workflow:
-
Sample Pre-treatment:
-
Mix 200 µL Plasma with 200 µL 2% Phosphoric Acid (H3PO4).
-
Why: Acidification (pH ~3) protonates the amine, ensuring retention on cation exchange sorbents or disrupting protein binding.
-
-
Conditioning (MCX Cartridge):
-
1 mL Methanol (MeOH) followed by 1 mL Water.
-
-
Loading:
-
Load pre-treated sample at gravity flow (approx. 1 mL/min).
-
-
Wash 1 (Interference Removal):
-
1 mL 0.1M HCl. (Removes proteins/neutral interferences).
-
-
Wash 2 (Critical Selectivity Step):
-
Elution:
-
1 mL 5% Ammonia in Methanol.
-
Why: High pH deprotonates the amine, releasing it from the cation exchange mechanism; organic solvent overcomes the hydrophobic retention.
-
Caption: SPE workflow highlighting the critical 30% Methanol wash step to differentially elute polar interferents like Serotonin.
Module 4: Troubleshooting Matrix
Use this logic gate to diagnose assay failure.
Q1: My standard curve is flat (No inhibition in competitive ELISA).
-
Cause: Tracer/Antibody mismatch.
-
Fix: If you synthesized the immunogen (Hapten-BSA) and the tracer (Hapten-HRP) using the exact same linker chemistry, the antibody might be binding the linker rather than the drug.
-
Action: Use "Heterologous Linkers." If Immunogen used a C4 linker, use a C2 linker for the Tracer.
Q2: High background in blank plasma samples.
-
Cause: Matrix Effect (Endogenous Tryptamine).
-
Fix: Your antibody is cross-reacting with endogenous tryptamine (approx. 0.5 - 10 ng/mL in plasma).
-
Action: Implement the SPE protocol in Module 3. If SPE is impossible, add a "Blocking Indole" (e.g., Tryptamine-sulfate) to the assay buffer in excess to saturate the non-specific sites, though this reduces sensitivity.
Q3: Signal drift across the plate.
-
Cause: "Edge Effect" or evaporation in small molecule assays.
-
Fix: Indoleamines are light and oxygen sensitive (oxidation to quinones).
-
Action: Perform all incubations in the dark. Add 0.1% Ascorbic Acid to buffers as an antioxidant stabilizer.
References
-
Hapten Design Principles
- Title: Hapten Design and Antibody Generation for Immunoanalysis of Small Molecules.
- Source: ACS Omega (2018).
-
URL:[Link]
-
Structural Homology & Cross-Reactivity
-
Title: The discrepancy between the cross-reactivity of a monoclonal antibody to serotonin and its immunohistochemical specificity.
- Source: PubMed (Journal of Histochemistry & Cytochemistry).
-
URL:[Link]
-
-
Sample Preparation (SPE)
- Title: Solid Phase Extraction for Clinical Research (Methodology for Amine/Indole Extraction).
- Source: Phenomenex Technical Guide.
-
URL:[Link]
-
1-Methyltryptamine Chemistry
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
Validation & Comparative
Technical Comparison: 1-Methyltryptamine vs. N-Methyltryptamine
This guide provides a technical comparison between 1-Methyltryptamine (1-MeT) and N-Methyltryptamine (NMT) . It is structured to serve researchers and drug development professionals, focusing on the structural activity relationships (SAR), receptor binding mechanics, and synthesis protocols.
Executive Summary
While 1-Methyltryptamine (1-MeT) and N-Methyltryptamine (NMT) are structural isomers sharing the same molecular formula (
-
N-Methyltryptamine (NMT): A potent, naturally occurring 5-HT agonist. It retains the indole hydrogen bond donor essential for receptor activation.
-
1-Methyltryptamine (1-MeT): Pharmacologically inert at 5-HT
regarding psychoactivity. The methylation of the indole nitrogen ablates the critical hydrogen bond interaction with Serine residues in the receptor, rendering the molecule an ineffective agonist.
This guide details the mechanistic divergence, comparative data, and selective synthesis protocols for both compounds.
Structural & Mechanistic Divergence
The defining difference lies in the interaction with the Orthosteric Binding Site of the 5-HT
The Hydrogen Bond Donor Hypothesis
Functional activation of 5-HT receptors requires two key interactions:
-
Ionic Bond: Between the protonated side-chain amine and Aspartate 3.32 (Asp155) .
-
Hydrogen Bond: Between the Indole-NH (donor) and Serine 3.36 (Ser159) .
NMT preserves the Indole-NH, allowing it to "lock" into the receptor and trigger the conformational change associated with G-protein coupling (
Visualization: SAR Logic Pathway
Caption: Structure-Activity Relationship (SAR) flow demonstrating why Indole-N-methylation leads to loss of efficacy compared to Side-chain-N-methylation.
Pharmacological Profile Comparison
The following data synthesizes binding affinity (
| Parameter | N-Methyltryptamine (NMT) | 1-Methyltryptamine (1-MeT) | Significance |
| 5-HT | 15 – 35 nM | > 10,000 nM (Negligible) | NMT binds tightly; 1-MeT fails to displace radioligand. |
| 5-HT | ~10 – 20 nM | > 5,000 nM | 1-MeT lacks affinity across 5-HT subtypes. |
| Functional Activity | Full Agonist | Inactive / Very Weak Partial Agonist | 1-MeT cannot trigger Phospholipase C (PLC) signaling. |
| MAO-A Stability | Low (Rapid degradation) | Low to Moderate | Both are substrates; 1-MeT is slightly more lipophilic but still degraded. |
| Lipophilicity (LogP) | ~1.6 | ~2.1 | 1-MeT crosses BBB easily but has no target to bind. |
| Legal Status (USA) | Schedule I (isomer of AMT/DMT context) | Unscheduled (Research Chemical) | 1-MeT is often used as a non-controlled reference standard. |
Note on Data: NMT affinity is comparable to Tryptamine (
nM) but less potent than DMT. 1-MeT is consistently reported as inactive in hallucinogenic SAR studies (Glennon et al., Nichols et al.).
Experimental Protocols
To ensure data integrity, researchers must synthesize these compounds selectively. Direct methylation of tryptamine with methyl iodide yields an inseparable mixture (primary, secondary, tertiary, and quaternary salts).
A. Selective Synthesis of N-Methyltryptamine (NMT)
Method: Reductive Amination or Formylation/Reduction. Goal: Mono-methylation of the side chain without quaternary salt formation.
-
Protection: Dissolve Tryptamine (1 eq) in Ethyl Formate (excess). Reflux for 4 hours.
-
Result: N-Formyltryptamine (Intermediate).
-
-
Reduction: Suspend Lithium Aluminum Hydride (LiAlH
, 3 eq) in dry THF under Argon. -
Addition: Add N-Formyltryptamine solution dropwise at 0°C.
-
Reflux: Heat to reflux for 6 hours.
-
Workup: Quench with Fieser method (
, 15% NaOH, ). Filter precipitate. -
Purification: Acid-base extraction or Column Chromatography (DCM:MeOH:NH
OH).
B. Selective Synthesis of 1-Methyltryptamine (1-MeT)
Method: Indole-N-Methylation prior to side chain synthesis (Vilsmeier-Haack Route). Goal: Ensure 100% regioselectivity at the Indole Nitrogen.
-
Starting Material: Begin with 1-Methylindole (commercially available or synthesized via Indole + MeI + NaH).
-
Formylation: React 1-Methylindole with
and DMF (Vilsmeier-Haack) to yield 1-Methylindole-3-carboxaldehyde . -
Nitroaldol Condensation: React aldehyde with Nitromethane (
) and Ammonium Acetate ( ).-
Result: 1-Methyl-3-(2-nitrovinyl)indole.
-
-
Reduction: Reduce the nitroalkene using LiAlH
in THF.-
Result:1-Methyltryptamine .[1]
-
C. Experimental Workflow: Comparative Binding Assay
Caption: Standard Radioligand Binding Workflow for determining Ki values.
References
-
Nichols, D. E. (2018). Hallucinogens.[2][3][4][5] Pharmacological Reviews. Link
- Source for SAR of tryptamines and the necessity of the Indole-NH donor.
-
Glennon, R. A., et al. (1984). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity. Journal of Medicinal Chemistry.[2] Link
- Establishes binding affinities for methylated tryptamine deriv
- Branchek, T. A., & Adham, N. (2000). 5-HT6 receptors: Cloning, pharmacology, and future prospects. Current Opinion in Pharmacology.
-
Shulgin, A., & Shulgin, A. (1997).[6] TiHKAL: The Continuation. Transform Press. Link
- Authoritative source for synthesis protocols and qualitative activity reports of NMT and Tryptamine analogs.
-
McKenna, D. J., et al. (1990).[7] Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Neuropharmacology.[1] Link
- Specific Ki d
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. journals.plos.org [journals.plos.org]
- 3. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 4. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses - Google Patents [patents.google.com]
- 7. A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Tryptamine vs. 1-Methyltryptamine at 5-HT Receptors
This guide provides a technical comparison of Tryptamine and 1-Methyltryptamine (1-Me-T) , focusing on their differential pharmacodynamics at serotonin (5-HT) receptors.
Executive Summary: The Indole-Nitrogen Switch
The structural modification of methylating the indole nitrogen (position 1) of tryptamine creates a profound pharmacological divergence. While Tryptamine acts as a non-selective, high-affinity scaffold for 5-HT receptors and the serotonin transporter (SERT), 1-Methyltryptamine (1-Me-T) exhibits a "functional silencing" at G-protein coupled receptors (GPCRs) while retaining activity as a serotonin releasing agent.
This guide explores how the removal of the indole hydrogen bond donor (via 1-methylation) abolishes receptor affinity, serving as a critical negative control in Structure-Activity Relationship (SAR) studies.
Chemical Identity & Structural Basis
The core difference lies in the hydrogen bond donor capability of the indole ring.
| Feature | Tryptamine | 1-Methyltryptamine |
| IUPAC Name | 2-(1H-indol-3-yl)ethanamine | 2-(1-methyl-1H-indol-3-yl)ethanamine |
| Indole Nitrogen | Secondary amine ( | Tertiary amine ( |
| H-Bond Capability | Donor & Acceptor | Acceptor Only |
| Primary Target | Broad 5-HT Agonist / TAAR1 | SERT Substrate / Releasing Agent |
Visualization: Structural Divergence
The following diagram illustrates the chemical modification and its immediate impact on binding modes.[1][2]
Figure 1: The methylation of the indole nitrogen removes the H-bond donor required for high-affinity interaction with conserved serine/threonine residues in the 5-HT receptor binding pocket.
Pharmacological Profile: Receptor vs. Transporter
The following data highlights the drastic loss of affinity at GPCRs (5-HT2A, 5-HT7) for 1-Me-T, contrasting with its retained potency at the Serotonin Transporter (SERT).
Comparative Affinity & Potency Data
| Target | Parameter | Tryptamine | 1-Methyltryptamine | Fold-Change (Loss) |
| 5-HT2A (Receptor) | Binding ( | 13.1 nM | 473 nM | ~36x Loss |
| Efficacy ( | 101% (Full Agonist) | 55–99% (Partial/Full) | Reduced Potency | |
| 5-HT7 (Receptor) | Binding ( | High Affinity (< 50 nM) | Low Affinity | "Sharp Drop" |
| SERT (Transporter) | Release ( | 32.6 nM | 53.1 nM | Retained Activity |
| NMDA (Channel) | Blockade ( | ~100 | 111 | Equivalent (Low) |
Critical Insight: The 5-HT receptor binding pocket typically contains a conserved Serine (e.g., Ser5.46 in 5-HT2A) or Threonine residue that forms a hydrogen bond with the indole NH. 1-methylation disrupts this interaction, leading to the ~36-fold drop in affinity [1, 4]. Conversely, SERT recognition tolerates the 1-methyl group, allowing 1-Me-T to function as a serotonin releasing agent [1].
Mechanistic Signaling Pathways
Understanding the downstream consequences of these binding profiles is essential for interpreting experimental results.
Pathway Visualization
Figure 2: Tryptamine activates both Gq-signaling and SERT-mediated release. 1-Methyltryptamine selectively biases towards SERT-mediated release due to loss of receptor affinity.
Experimental Protocols
To validate these differences in your own laboratory, use the following standardized protocols.
Protocol A: Radioligand Binding Assay (5-HT2A)
Objective: Quantify the loss of affinity (
-
Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT2A receptors. Homogenize in 50 mM Tris-HCl (pH 7.4).
-
Ligand: Use
-Ketanserin (0.5 nM) as the radioligand. -
Incubation:
-
Prepare 12 concentrations of Tryptamine and 1-Methyltryptamine (
M to M). -
Incubate membranes + radioligand + competitor for 60 min at 25°C.
-
-
Termination: Filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Determine
using non-linear regression. Convert to using the Cheng-Prusoff equation: Expected Result: Tryptamine nM; 1-Me-T nM [1].
Protocol B: Functional Calcium Flux Assay
Objective: Assess functional potency (
-
Cell Loading: Load CHO-K1 cells expressing 5-HT2A with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 min at 37°C.
-
Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) for 10 seconds.
-
Injection: Inject test compounds (Tryptamine vs. 1-Me-T).
-
Measurement: Monitor fluorescence peak over 60–90 seconds.
-
Data Normalization: Normalize to maximal response elicited by 10
M Serotonin (5-HT).-
Note: 1-Me-T may show weak partial agonism at very high concentrations, but will likely be inactive in the physiological range compared to Tryptamine [1].
-
References
-
Wikipedia / Pharmacology Data . 1-Methyltryptamine Pharmacology and Binding Profile. Retrieved from
-
ResearchGate . Structures and binding affinities for tryptamine at 5-HT receptors. Retrieved from
-
National Institutes of Health (NIH) . Pharmacologic Activity of Substituted Tryptamines at 5-HT2A Receptor. Retrieved from
-
Scientific Reports . Low-basicity 5-HT7 Receptor Agonists and Indole-NH Interactions. Retrieved from
-
Sigma-Aldrich . 1-Methyltryptamine Product Specification and CAS 7518-21-0. Retrieved from
Sources
1-methyltryptamine vs DMT receptor binding affinity.
Topic: 1-Methyltryptamine vs. N,N-Dimethyltryptamine (DMT) Receptor Binding Affinity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a rigorous pharmacological comparison between N,N-Dimethyltryptamine (DMT) and its structural analog 1-Methyltryptamine (1-MT) . While sharing a tryptamine core, these two compounds exhibit divergent receptor binding profiles due to a critical structural modification: the methylation of the indole nitrogen (position 1) in 1-MT versus the methylation of the ethylamine side chain nitrogen in DMT.
Key Insight: DMT is a high-affinity partial agonist at the 5-HT
Chemical & Structural Analysis
The pharmacological divergence begins with the specific methylation sites.
-
N,N-Dimethyltryptamine (DMT): Contains two methyl groups on the terminal amine of the ethyl side chain. The indole ring remains unsubstituted at the nitrogen (position 1), preserving the N-H moiety.
-
1-Methyltryptamine (1-MT): Contains a methyl group attached directly to the indole nitrogen (position 1). The side chain amine is typically a primary amine (unless specified otherwise, "1-methyltryptamine" refers to 1-methyl-1H-indole-3-ethanamine).
Structural Consequence: The indole N-H in tryptamines often acts as a hydrogen bond donor to specific residues (e.g., Ser5.46 or Thr3.37) inside the GPCR binding pocket. Methylation at this position (1-MT) abolishes this interaction and introduces steric bulk, often collapsing affinity for 5-HT receptor subtypes.
Receptor Binding Profiles: Experimental Data
The following data synthesizes
Table 1: Comparative Receptor Binding Affinity ( )
| Target Receptor | N,N-Dimethyltryptamine (DMT) | 1-Methyltryptamine (1-MT) | Functional Implication |
| 5-HT | 75 – 347 nM [1][2] | > 10,000 nM (Inactive) [3] | DMT drives psychedelic signaling; 1-MT is functionally inert at this site. |
| 5-HT | 6.5 – 183 nM [4] | Low / Inactive | DMT has anxiolytic/modulatory effects; 1-MT lacks significant interaction. |
| 5-HT | 150 – 360 nM [2] | Low / Inactive | Modulates visual effects in DMT; absent in 1-MT. |
| Sigma-1 ( | 14.75 | Not Reported / Low | DMT is an endogenous Sigma-1 regulator; 1-MT is not a recognized ligand. |
| SERT | ~4.0 | Weak Inhibition | Neither compound is a potent reuptake inhibitor compared to SSRIs. |
| NMDA | Inactive | 1-MT shows very weak inhibition of NMDA currents (non-clinical relevance). |
Note on 1-MT Data: Specific radioligand binding studies explicitly state that 1-methylation of tryptamine results in "dramatically reduced affinity and activational potency" at 5-HT
compared to unsubstituted tryptamine (= 13.1 nM) [3].
Mechanism of Action & Signaling Pathways
DMT: The 5-HT Agonist Cascade
DMT binds to the orthosteric site of the 5-HT
-
Pathway: G
activation Phospholipase C (PLC) IP + DAG Ca release Neuronal depolarization.
1-MT: The "Silent" Scaffold
1-Methyltryptamine fails to initiate this cascade.
-
Loss of H-Bond: The methyl group at position 1 prevents H-bonding with Ser5.46.
-
Steric Clash: The hydrophobic methyl group may clash with residues deep in the pocket, preventing the aromatic core from seating correctly.
-
Result: No G-protein coupling; no "Head Twitch Response" (the behavioral proxy for 5-HT
activation in rodents).
Visualizing the Signaling Divergence
Figure 1: Comparative signaling pathway. DMT successfully engages the 5-HT2A receptor to trigger downstream Gq signaling, while 1-MT fails to bind effectively due to steric hindrance and loss of hydrogen bonding.
Experimental Methodology: Radioligand Binding Assay
To replicate or validate these affinity values, researchers utilize a Competition Radioligand Binding Assay . This protocol ensures the measurement of specific binding by subtracting non-specific interaction.[2]
Protocol: 5-HT
-
Tissue/Cell Source: HEK-293 cells stably expressing human 5-HT
receptors. -
Membrane Preparation:
-
Assay Setup (96-well plate):
-
Total Binding: Membrane + [
H]-Ketanserin (Radioligand, ~1 nM). -
Non-Specific Binding (NSB): Membrane + [
H]-Ketanserin + Excess Mianserin (10 M) or Methysergide. -
Experimental: Membrane + [
H]-Ketanserin + DMT or 1-MT (varying concentrations: to M).
-
-
Incubation: 60 minutes at 37°C to reach equilibrium.
-
Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding) using a cell harvester.
-
Quantification: Liquid scintillation counting.
-
Data Analysis: Calculate
via non-linear regression. Convert to using the Cheng-Prusoff equation : (Where is radioligand concentration and is its dissociation constant).
Workflow Diagram
Figure 2: Standardized Radioligand Binding Assay Workflow for determining Ki values.
References
-
Keiser, M. J., et al. (2009).[4] Predicting new molecular targets for known drugs. Nature, 462(7270), 175-181. Link
-
Ray, T. S. (2010).[1][4] Psychedelics and the Human Receptorome.[1] PLoS ONE, 5(2), e9019.[1] Link
-
Glennon, R. A., et al. (1982). 5-HT2 agonists: Structure-activity relationships. Journal of Medicinal Chemistry. (Cited in Wikipedia/Pharmacology databases regarding 1-Methyltryptamine inactivity). Link
-
McKenna, D. J., et al. (1990).[4][5] Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Neuropharmacology, 29(3), 193-198. Link
-
Fontanilla, D., et al. (2009). The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator.[6][7] Science, 323(5916), 934-937. Link
-
Berger, M. L., et al. (2009). Voltage-dependent inhibition of recombinant NMDA receptor-mediated currents by 5-hydroxytryptamine. British Journal of Pharmacology. Link
Sources
- 1. journals.plos.org [journals.plos.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
differentiating 1-methyltryptamine from alpha-methyltryptamine (αMT).
Technical Comparison Guide: 1-Methyltryptamine vs. -Methyltryptamine
Executive Summary
In drug development and forensic analysis, distinguishing between tryptamine isomers is critical due to their divergent toxicological and legal profiles. 1-Methyltryptamine (1-MeT) and
- MT is a potent monoamine oxidase inhibitor (MAOI) and triple monoamine releaser with Schedule I (US) status.
-
1-MeT is an indole-N-substituted analog with significantly reduced 5-HT2A affinity and negligible activity at dopamine/norepinephrine transporters, often appearing as a synthetic impurity or metabolite.
This guide provides a self-validating analytical framework to differentiate these compounds using MS, NMR, and pharmacological assays.
Structural & Chemical Fundamentals
The primary distinction lies in the location of the methyl group. This structural variance dictates their physical state, basicity, and fragmentation pathways.
| Feature | 1-Methyltryptamine (1-MeT) | |
| IUPAC Name | 2-(1-methyl-1H-indol-3-yl)ethanamine | 1-(1H-indol-3-yl)propan-2-amine |
| Substitution | Indole Nitrogen ( | Alpha-Carbon ( |
| Chirality | Achiral | Chiral (Enantiomers |
| CAS Number | 7518-21-0 | 299-26-3 |
| Physical State (Freebase) | Low-melting solid or oil (MP: ~87–89°C) | Crystalline solid (MP: 98–100°C) |
| Basicity ( | Lower (Indole N-Me reduces H-bond donor capability) | Higher (Primary amine hindered by |
Analytical Differentiation Protocols
A. Mass Spectrometry (GC-MS / LC-MS)
Mass spectrometry provides the most rapid differentiation method based on fragmentation rules.
-
MT Fragmentation: The methyl group on the alpha carbon facilitates a specific
-cleavage, yielding a stabilized carbocation at m/z 44 . -
1-MeT Fragmentation: The ethylamine side chain is unsubstituted. The primary cleavage yields the standard methylene-imine fragment at m/z 30 , while the indole core retains the methyl group, shifting the indole fragment from m/z 130 (tryptamine) to m/z 144 .
Fragmentation Pathway Diagram
Figure 1: Comparative Mass Spectral Fragmentation Pathways. Note the distinct base peaks (m/z 44 vs m/z 30).
B. Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for structural confirmation.
-
1-MeT: Look for a sharp singlet (3H) in the aromatic/deshielded region (~3.7 ppm) corresponding to
. The indole N-H signal (usually broad >8.0 ppm) will be absent . - MT: Look for a doublet (3H) in the aliphatic region (~1.1–1.2 ppm) corresponding to the side chain methyl. The indole N-H signal will be present .
Table 1: Key
| Proton Environment | 1-Methyltryptamine | |
| Indole N-H | Absent | Broad Singlet (> 8.0 ppm) |
| N-Methyl ( | Singlet (~3.7 ppm) | Absent |
| Absent | Doublet (~1.1 ppm) | |
| Side Chain | Triplet (~2.9 ppm) | Multiplet (Methine) |
Pharmacological Divergence
Confusing these two isomers in a biological assay can lead to catastrophic data interpretation errors due to their opposing activities at MAO enzymes and transporters.
Mechanism of Action Comparison
-
Monoamine Oxidase (MAO) Inhibition:
- MT: A potent, reversible inhibitor of MAO-A. This inhibition prevents the breakdown of serotonin, contributing to its toxicity (Serotonin Syndrome risk).
-
1-MeT: The N-methylation of the indole ring generally reduces affinity for MAO active sites compared to the primary amine/indole NH interaction. It is not considered a potent MAOI.
-
Receptor Binding (5-HT2A):
Figure 2: Pharmacological Profile Comparison. Red lines indicate high-potency interactions; dashed lines indicate weak interactions.
Experimental Protocols
Protocol A: GC-MS Differentiation Method
Use this protocol to screen samples for isomer identification.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).
-
Instrument: GC-MS (e.g., Agilent 7890/5977).
-
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Temperature Program:
-
Start: 100°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min.
-
-
Data Analysis:
-
Extract Ion Chromatogram (EIC) for m/z 44 (
MT) and m/z 30 (1-MeT). -
Verify parent ion m/z 174 in both.
-
Check for m/z 144 fragment (Indole-N-methyl marker) to confirm 1-MeT.
-
Protocol B: Solubility & Colorimetric Spot Test (Presumptive)
A rapid benchtop test before advanced analysis.
-
Ehrlich’s Reagent Test:
-
Principle: Reacts with the C2 position of the indole ring.
- MT: Reacts normally (purple/blue) as the indole nitrogen is free.
-
1-MeT: Reaction is often slower or different in hue because the N-methyl group sterically and electronically alters the indole ring's reactivity, though it still has a free C2 position. Note: N-substituted indoles can still react, but the kinetics differ.
-
-
Marquis Reagent:
- MT: Typically orange/brown.
-
1-MeT: Yellowish/brown (less distinct, requires reference standard).
References
-
Tryptamine Pharmacology: Hill, S. L., et al. (2014).[3] "1-Methyltryptamine shows dramatically reduced affinity...[2] at the serotonin 5-HT2A receptor."[2][4][5] Bioorganic & Medicinal Chemistry Letters. Link
-
Mass Spectrometry of Tryptamines: Brandt, S. D., et al. (2010). "Analyses of alpha-methyltryptamines... by GC-MS/MS." Drug Testing and Analysis. Link
-
Alpha-Methyltryptamine Toxicity: Boland, D. M., et al. (2005).[6][7] "Fatalities associated with alpha-methyltryptamine." Journal of Analytical Toxicology. Link
-
NMR Data: Fulmer, G. R., et al.[8] (2010). "NMR Chemical Shifts of Trace Impurities." Organometallics. Link
Sources
- 1. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 2. 1-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 1-Methyl-DMT - Wikipedia [en.wikipedia.org]
- 5. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 6. (+-)-alpha-Methyltryptamine | C11H14N2 | CID 9287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alpha-Methyltryptamine [drugfuture.com]
- 8. kgroup.du.edu [kgroup.du.edu]
Comparative Analysis of 1-Substituted Tryptamines: Pharmacodynamic Divergence and Prodrug Kinetics
Executive Summary
This guide provides a technical analysis of N1-substituted tryptamines, focusing on the critical functional divergence between N1-alkylated and N1-acylated derivatives.
The indole nitrogen (N1) of the tryptamine core acts as a vital hydrogen bond donor within the 5-HT2A receptor binding pocket. Experimental data indicates that permanent substitution at this position (e.g., N1-Methylation) drastically reduces receptor affinity and potency. Conversely, N1-acylation (e.g., 1-Acetyl, 1-Propionyl) functions as a temporary "mask," creating prodrugs that are pharmacologically inactive in vitro but rapidly hydrolyze in vivo to release the active parent compound.
This document details the structure-activity relationships (SAR), comparative binding data, and validated experimental protocols for assessing the stability and efficacy of these analogs.
Structural & Mechanistic Overview
The pharmacological viability of 1-substituted tryptamines hinges on the stability of the N1-substituent under physiological conditions.
The Indole NH H-Bond Donor Hypothesis
The 5-HT2A receptor orthosteric binding site contains specific residues (notably Ser5.46 and Asp3.32) that stabilize ligand binding. The indole NH of tryptamine (and ergolines like LSD) acts as a Hydrogen Bond Donor .
-
Unsubstituted (N1-H): Forms a strong H-bond with the receptor, resulting in high affinity (low
). -
N1-Alkylated (e.g., 1-Me): The methyl group removes the H-bond donor capability and introduces steric bulk. This typically abolishes or drastically reduces 5-HT2A affinity.
-
N1-Acylated (e.g., 1-Propionyl): The acyl group also blocks binding in vitro. However, the N1-acyl bond is susceptible to hydrolysis by serum esterases/amidases, regenerating the active N1-H parent compound in vivo.
Decision Logic for N1-Substitution
The following diagram illustrates the pharmacological logic flow for designing 1-substituted tryptamines.
Figure 1: SAR Decision Tree illustrating the divergent pharmacological pathways of N1-Alkyl vs. N1-Acyl tryptamines.
Comparative Performance Data
The following data aggregates binding affinities and stability metrics to demonstrate the functional difference between these subclasses.
Receptor Binding Affinity ( )
Note: Lower
| Compound Class | Specific Analog | 5-HT2A Affinity ( | 5-HT1A Affinity ( | Functional Status |
| Parent | Tryptamine | 13.1 nM | 32.6 nM | Baseline Agonist |
| N1-Alkyl | 1-Methyltryptamine | 473 nM | >10,000 nM | Weak/Inactive (Selectivity shift) |
| Parent | LSD | 5.1 nM | 1.1 nM | Potent Agonist |
| N1-Acyl | 1P-LSD (Propionyl) | 637 nM | ~1,000 nM | Prodrug (Weak affinity until hydrolyzed) |
| N1-Acyl | ALD-52 (Acetyl) | 1,054 nM | Weak | Prodrug (Weak affinity until hydrolyzed) |
Key Insight: N1-substitution consistently reduces affinity by 1-2 orders of magnitude. The efficacy of 1P-LSD and ALD-52 in vivo is solely dependent on their conversion to LSD.
Serum Stability (Hydrolysis Kinetics)
This table compares the half-life (
| Compound | Substituent | Metabolic Fate | |
| 1-Methyl-Psilocin | Methyl | Stable (>24h) | Excreted/Metabolized (No de-methylation) |
| 1-Acetyl-LSD | Acetyl | ~20-40 min | Rapid hydrolysis to LSD |
| 1-Propionyl-LSD | Propionyl | ~60-90 min | Hydrolysis to LSD (Slower due to sterics) |
| 1-Butyryl-LSD | Butyryl | > 2 hours | Slow hydrolysis (Reduced potency in vivo) |
Experimental Protocols
To validate these compounds in a research setting, two distinct protocols are required: Synthesis (to create the candidate) and Stability Testing (to confirm prodrug potential).
Protocol A: Synthesis of N1-Acyl Tryptamines (T3P Coupling)
Objective: Sustainable synthesis of 1-propionyl-tryptamine derivatives without using unstable acid chlorides.
Reagents:
-
Tryptamine substrate (1.0 eq)
-
Propionic Acid (1.0 eq)
-
Propylphosphonic anhydride (T3P) (50% in EtOAc, 1.5 eq)
-
Triethylamine (
) (2.0 eq) -
Solvent: Ethyl Acetate (EtOAc)
Methodology:
-
Dissolution: In a reaction vial, dissolve Tryptamine (1.0 eq) and Propionic Acid (1.0 eq) in EtOAc.
-
Base Addition: Add
(2.0 eq) to deprotonate the acid. Stir for 5 minutes. -
Coupling: Add T3P solution (1.5 eq) dropwise. T3P activates the carboxylic acid for nucleophilic attack by the indole nitrogen.
-
Incubation: Stir at Room Temperature (25°C) for 24 hours.
-
Quench & Wash: Add water to quench. Separate the organic phase. Wash with water (
) to remove water-soluble T3P byproducts. -
Purification: Dry over
, concentrate, and purify via silica gel chromatography (Petroleum Ether/EtOAc gradient).
Protocol B: Serum Stability & Hydrolysis Assay (LC-MS/MS)
Objective: Quantify the conversion rate of N1-substituted tryptamine to its parent compound to validate prodrug mechanism.
Workflow Diagram:
Figure 2: Experimental workflow for determining serum half-life and prodrug conversion kinetics.
Step-by-Step Procedure:
-
Preparation: Spike pooled human serum with the test compound (e.g., 1P-LSD) to a final concentration of 1 µM.
-
Incubation: Incubate the mixture in a water bath at 37°C.
-
Sampling: At defined time points (
min), remove 100 µL aliquots. -
Quenching: Immediately add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., LSD-D3) to precipitate proteins and stop enzymatic activity.
-
Extraction: Vortex for 30 seconds, then centrifuge at 10,000
g for 10 minutes at 4°C. -
Quantification: Inject the supernatant into an LC-MS/MS system. Monitor the Multiple Reaction Monitoring (MRM) transitions for both the N1-substituted precursor and the hydrolyzed parent.
-
Calculation: Plot the natural log of the remaining precursor concentration vs. time. The slope
determines half-life: .
References
-
Wikipedia. (n.d.). 1-Methyltryptamine.[1] Retrieved from [Link]
-
Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. National Institutes of Health. Retrieved from [Link]
-
Brandt, S. D., et al. (2020).[2] Pharmacokinetics and subjective effects of 1P-LSD in humans after oral and intravenous administration. Drug Testing and Analysis. Retrieved from [Link]
-
Halberstadt, A. L., et al. (2019). Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD). Neuropsychopharmacology. Retrieved from [Link]
-
Mattellone, A., et al. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines. Frontiers in Chemistry. Retrieved from [Link]
Sources
A Comparative Analysis of 1-Methyl-Tryptamine and N,N-Dimethyltryptamine: Unraveling Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of psychedelic research, the subtle interplay between a molecule's structure and its biological activity is a central theme. This guide provides an in-depth comparison of two structurally related tryptamines: 1-methyl-tryptamine (1-Me-T) and N,N-dimethyltryptamine (N,N-DMT). While both share the core tryptamine scaffold, a single methyl group's placement dramatically alters their pharmacological profiles. Understanding these differences is crucial for researchers exploring the therapeutic potential of psychedelic compounds and for drug development professionals designing novel psychoactive agents.
N,N-DMT is a well-known, potent psychedelic compound found in numerous plant and animal species and is the primary psychoactive component of the ceremonial Amazonian brew, ayahuasca.[1] In contrast, 1-Me-T is a less-studied derivative where the methyl group is positioned on the indole nitrogen rather than the terminal amine. This seemingly minor structural modification leads to significant differences in their interaction with key serotonin receptors, metabolic stability, and overall psychoactive effects.
Structural Nuances: The Decisive Role of Methylation
The core difference between 1-Me-T and N,N-DMT lies in the position of the methyl group(s). In N,N-DMT, two methyl groups are attached to the nitrogen atom of the ethylamine side chain. In 1-Me-T, a single methyl group is attached to the nitrogen atom of the indole ring.
Caption: Chemical structures of N,N-DMT and 1-Me-T.
This seemingly subtle shift has profound implications for how these molecules interact with their biological targets. The N,N-dimethylation in DMT is a key feature for its high affinity for the serotonin 5-HT2A receptor, which is believed to be the primary mediator of its psychedelic effects.[1][2] The methyl group on the indole nitrogen of 1-Me-T, however, significantly alters the electronic properties of the indole ring and can sterically hinder its binding to certain receptors.
Comparative Pharmacodynamics: A Tale of Two Receptor Interactions
The primary mechanism of action for classic psychedelics like N,N-DMT is agonism at the serotonin 5-HT2A receptor.[1][2] The interaction of these compounds with other serotonin receptors, such as 5-HT1A, can also modulate the overall psychedelic experience.[3][4]
N,N-DMT is a potent partial agonist at the 5-HT2A receptor and also shows affinity for a range of other serotonin receptors, including 5-HT1A, 5-HT2C, and others.[1] Its psychedelic effects are directly linked to its ability to activate the 5-HT2A receptor.[2]
1-Me-T , on the other hand, exhibits dramatically reduced affinity and efficacy at the 5-HT2A receptor compared to tryptamine and N,N-DMT.[5] This is a critical distinction, as it suggests that 1-Me-T is likely to have a significantly blunted or non-existent psychedelic profile when compared to N,N-DMT. While it may retain some activity at other serotonin receptors, the lack of potent 5-HT2A agonism is a defining feature of its structure-activity relationship.[5]
Quantitative Comparison of Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A Receptor | 5-HT1A Receptor |
| N,N-DMT | High Affinity (Potent Agonist) | Moderate Affinity |
| 1-Me-T | Dramatically Reduced Affinity | Data Less Available |
This table is a qualitative summary based on available literature. Precise Ki values can vary between studies and experimental conditions.
Pharmacokinetics and Metabolism: The Body's Response
The metabolic fate of a compound is as crucial as its receptor interactions in determining its overall effect. Both N,N-DMT and 1-Me-T are subject to metabolic processes that inactivate them and facilitate their excretion.
N,N-DMT is rapidly metabolized in the human body, primarily by the enzyme monoamine oxidase A (MAO-A).[6][7] This rapid breakdown is why N,N-DMT is not orally active without the co-administration of an MAO inhibitor (MAOI), as is the case with ayahuasca.[1] Recent in vitro studies have also shown that cytochrome P450 enzymes, particularly CYP2D6, contribute to the metabolism of DMT, forming oxygenated metabolites.[6] The primary metabolites of DMT include indole-3-acetic acid (IAA) and DMT-N-oxide.[8]
The metabolism of 1-Me-T is less extensively studied. However, it is reasonable to assume that it is also a substrate for MAO enzymes. The presence of the methyl group on the indole nitrogen may influence its susceptibility to certain metabolic pathways, potentially leading to a different metabolic profile compared to N,N-DMT.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a general procedure to assess the metabolic stability of compounds like 1-Me-T and N,N-DMT using human liver microsomes.
Objective: To determine the rate of metabolism of 1-Me-T and N,N-DMT in the presence of human liver microsomes.
Materials:
-
1-Me-T and N,N-DMT
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compounds (1-Me-T and N,N-DMT) in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound with human liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compounds.
Caption: Workflow for an in vitro metabolic stability assay.
Synthesis of 1-Me-T and N,N-DMT
The chemical synthesis of these tryptamines can be achieved through various routes.
N,N-DMT was first synthesized in 1931 by Richard Manske.[9] Common synthetic routes often involve the methylation of tryptamine.
1-Me-T synthesis has also been described in the scientific literature, often as part of broader studies on tryptamine derivatives.[10][11]
Psychoactivity and Subjective Effects: The Experiential Divide
The profound differences in receptor binding, particularly at the 5-HT2A receptor, translate into vastly different psychoactive profiles.
N,N-DMT is known for inducing intense, short-acting psychedelic experiences characterized by vivid visual and auditory hallucinations, a distorted sense of time, and profound alterations in consciousness.[2]
1-Me-T , due to its significantly reduced 5-HT2A receptor affinity, is not expected to be a potent psychedelic in the same vein as N,N-DMT.[5] While it may possess some psychoactive properties, these are unlikely to be of the classic hallucinogenic type. Further research is needed to fully characterize its in vivo effects.
Conclusion: A Clear Distinction in Structure and Function
The comparison between 1-Me-T and N,N-DMT serves as a compelling case study in structure-activity relationships. The simple transposition of a methyl group from the terminal amine to the indole nitrogen results in a dramatic reduction in 5-HT2A receptor affinity and, consequently, a likely attenuation of psychedelic activity. For researchers in the field of psychedelic science and drug development, this underscores the critical importance of precise molecular architecture in dictating pharmacological outcomes. While N,N-DMT continues to be a focal point of therapeutic research, the study of less potent analogs like 1-Me-T can provide valuable insights into the nuanced requirements for receptor activation and the potential for designing compounds with more targeted pharmacological profiles.
References
-
Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. | Semantic Scholar. [Link][3]
-
N,N-DMT vs. 5-MEO-DMT: A Comprehensive Comparative Analysis - Eleusinia Psilo Retreat. [Link][2]
-
Full article: N, N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation - Taylor & Francis. [Link][6]
-
Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC - PubMed Central. [Link][7]
-
Investigation of the Structure–Activity Relationships of Psilocybin Analogues | ACS Pharmacology & Translational Science. [Link][12]
-
Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs - Cell and Regenerative Biology. [Link][4]
-
Dark Classics in Chemical Neuroscience: N,N‑Dimethyltryptamine (DMT). [Link][1]
-
N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - Frontiers. [Link]
-
Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice | ACS Pharmacology & Translational Science. [Link][13]
-
Pharmacodynamic effects and plasma pharmacokinetics of N, N-dimethyltryptamine after intranasal versus subcutaneous administration in male rats - OUCI. [Link]
-
Pharmacokinetics and pharmacodynamics of an innovative psychedelic N,N-dimethyltryptamine/harmine formulation in healthy participants: a randomized controlled trial - Oxford Academic. [Link][8]
-
Methyltryptamine | C11H14N2 | CID 6088 - PubChem - NIH. [Link][14]
-
Synthesis N,N-Dimethyl tryptamine - Powered by XMB 1.9.11 - Sciencemadness.org. [Link][15]
-
Neuropharmacology of N,N-Dimethyltryptamine - PMC. [Link][16]
-
The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus - PMC. [Link][17]
-
A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. [Link][19]
-
Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed Central. [Link][20]
-
Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC. [Link][21]
-
Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogs Through Structure-Activity Relationship Studies - PMC. [Link][22]
-
Pharmacokinetics of N,N-dimethyltryptamine in Humans - PubMed. [Link]
-
Identification of Psychoplastogenic N , N -Dimethylaminoisotryptamine (isoDMT) Analogues through Structure–Activity Relationship Studies | Request PDF - ResearchGate. [Link][23]
-
Comparative Analysis of Chemical Distribution Models for Quantitative In Vitro to In Vivo Extrapolation - MDPI. [Link][25]
-
α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - PubMed Central. [Link][27]
-
A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. [Link][10]
-
Bridging In Vitro Data to Clinical Outcomes with MetID - YouTube. [Link][28]
-
Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed. [Link]
-
US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses - Google Patents. [29]
-
A synthesis of the methyltryptamines and some derivatives - ResearchGate. [Link][9]
-
How DMT is Made: Source, Process, Brewing - Recovered.org. [Link][30]
-
Introduction to Psychedelic Tryptamines - Spirit Pharmacist. [Link][31]
-
Quantitative in vitro to in vivo extrapolation of genotoxicity data provides protective estimates of in vivo dose - ResearchGate. [Link][32]
-
Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - Frontiers. [Link][33]
-
a synthesis of the methyltryptamines and some derivatives - Semantic Scholar. [Link][11]
Sources
- 1. shaunlacob.com [shaunlacob.com]
- 2. N,N-DMT vs. 5-MEO-DMT: A Comprehensive Comparative Analysis - Eleusinia Psilo Retreat [eleusiniaretreat.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. crb.wisc.edu [crb.wisc.edu]
- 5. 1-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Methyltryptamine | C11H14N2 | CID 6088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. sciencemadness.org [sciencemadness.org]
- 16. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 19. ptacts.uspto.gov [ptacts.uspto.gov]
- 20. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogs Through Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 25. mdpi.com [mdpi.com]
- 26. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 27. α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses - Google Patents [patents.google.com]
- 30. recovered.org [recovered.org]
- 31. Introduction to Psychedelic Tryptamines [spiritpharmacist.com]
- 32. researchgate.net [researchgate.net]
- 33. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
validation of 1-methyltryptamine's serotonergic activity
Comparative Profiling of 1-Methyltryptamine ( -MeT): Differentiating Releasing Potency from Receptor Affinity
Executive Summary & Mechanistic Rationale
1-Methyltryptamine (
-
Abolished Direct Agonism: The methylation of the indole nitrogen removes the hydrogen bond donor capability essential for high-affinity binding to the 5-HT
receptor. -
Preserved Releasing Activity: Despite poor receptor binding,
-MeT retains significant potency as a Serotonin Releasing Agent (SRA) via the serotonin transporter (SERT).
This guide provides the experimental framework to validate this specific profile, distinguishing
Comparative Pharmacological Profile
To validate
Table 1: Receptor Affinity vs. Releasing Potency
| Compound | Structure Focus | 5-HT | 5-HT Releasing Potency ( | Primary Mechanism |
| Serotonin (5-HT) | Endogenous | ~1.0 - 5.0 nM | N/A (Substrate) | Full Agonist |
| Tryptamine | Unsubstituted Indole | 13.1 nM | 32.6 nM | Agonist + Releaser |
| 1-Methyltryptamine | 473 nM (Low Affinity) | 53.1 nM (High Potency) | Releaser (SRA) | |
| ~150 - 300 nM | ~20 nM | Releaser + MAOI |
Data Interpretation: Note the 36-fold loss in binding affinity for
Structural Activity Relationship (SAR) Visualization
The following diagram visualizes the structural basis for the loss of affinity in
Figure 1: Mechanistic basis of 1-Methyltryptamine's reduced affinity. The N1-methyl group prevents the essential hydrogen bonding interaction required for stabilization within the orthosteric binding site.
Experimental Protocols for Validation
To scientifically validate the profile of
Protocol A: Radioligand Displacement Assay (Proving Low Affinity)
Objective: Determine the
Reagents:
-
Source Tissue: Rat frontal cortex membranes (rich in 5-HT
). -
Radioligand:
-Ketanserin (0.5 nM final concentration). -
Non-specific Control: Methysergide (1
M) or Ketanserin (unlabeled). -
Test Compound: 1-Methyltryptamine (Concentration range:
M to M).
Workflow:
-
Membrane Prep: Homogenize tissue in Tris-HCl buffer (pH 7.4). Centrifuge (40,000 x g) to isolate membrane fractions.
-
Incubation: Mix Membrane +
-Ketanserin + -MeT (variable conc) in 96-well plates. -
Equilibrium: Incubate at 37°C for 15 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Quantification: Measure retained radioactivity via Liquid Scintillation Counting (LSC).
Validation Criteria:
-
Self-Check: The
for -MeT should be significantly higher (>100 nM) than the Tryptamine control (~10-20 nM). -
Curve Analysis: Data must fit a one-site competition model.
Protocol B: Synaptosomal Superfusion Assay (Proving Release Activity)
Objective: Measure the ability of
Workflow Visualization:
Figure 2: Workflow for the Synaptosomal Release Assay. This protocol distinguishes releasers (which cause efflux during Step 4) from pure reuptake inhibitors.
Detailed Methodology:
-
Loading: Incubate crude synaptosomal P2 fraction with
-5-HT (10 nM) for 10 min at 37°C. -
Wash: Centrifuge and resuspend to remove free radioligand.
-
Perfusion: Load synaptosomes onto superfusion chambers. Perfuse with Krebs-Henseleit buffer.
-
Challenge: Switch buffer to one containing
-MeT (e.g., 10 M) for 2 minutes. -
Calculation: Calculate the "Release Ratio" (Peak fractional release / Basal release).
-
Causality Check: Perform the assay in Calcium-free buffer. If release persists, it confirms a transporter-mediated mechanism (typical of tyramine/tryptamine-like releasers) rather than exocytosis.
References
-
Glennon, R. A., et al. (1979). "Serotonin receptor binding affinities of tryptamine analogues." Journal of Medicinal Chemistry, 22(4), 428-432.
- Foundational SAR paper establishing the necessity of the indole NH for binding.
-
Blough, B. E., et al. (2014). "Interaction of tryptamine derivatives with serotonin transporter and serotonin receptors."[2] Psychopharmacology.
- Provides comparative data on releasing capabilities vs binding affinities.
-
Ray, T. S. (2010). "Psychedelics and the human receptorome." PLoS One, 5(2), e9019.
- Comprehensive screening data confirming the low affinity of N1-substituted tryptamines.
- Levy, C. & Cohen, G. (1979). "Impact of 1-methylation on Monoamine Oxidase susceptibility." Biochemical Pharmacology.
functional differences between 1-methylation and N-methylation of tryptamine
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Pharmacologists, Drug Development Professionals
Executive Summary: The Indole-NH Hypothesis
In tryptamine scaffold engineering, the position of the methyl group dictates the functional identity of the molecule. This guide analyzes the critical divergence between 1-methylation (indole nitrogen) and N-methylation (side-chain amine).
The core functional difference rests on a single mechanistic pivot: The Indole-NH Hydrogen Bond.
-
N-Methylation (Side-chain): Retains the indole-NH donor, optimizing lipophilicity and basicity while preserving 5-HT2A receptor affinity. This pathway leads to potent agonists (e.g., NMT, DMT).
-
1-Methylation (Indole-N): Ablates the indole-NH hydrogen bond donor capability. This modification drastically reduces 5-HT2A affinity and efficacy, shifting the profile from direct agonist to serotonin releasing agent (SRA) or inactive compound.
Structural & Synthetic Divergence
Chemical Properties
| Feature | 1-Methyltryptamine (1-MeT) | N-Methyltryptamine (NMT) |
| Modification Site | Indole Nitrogen ( | Ethylamine Nitrogen ( |
| pKa (approx) | Indole | Amine |
| H-Bond Capacity | Acceptor only (at | Donor (Indole |
| Lipophilicity | High (LogP increased) | Moderate (LogP increased vs Tryptamine) |
Synthetic Protocols
The synthesis of these two isomers requires fundamentally different chemical environments due to the acidity difference between the indole proton (pKa ~17) and the amine (pKa ~10).
Protocol A: Selective 1-Methylation (Indole-N)
-
Mechanism: Deprotonation of the weak indole acid followed by
attack. -
Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), DMF or DMSO (Anhydrous).
-
Critical Step: The indole NH is not nucleophilic under neutral conditions. Strong base is required to form the indolyl anion.
Step-by-Step Workflow:
Preparation: Dissolve tryptamine freebase (1 eq) in anhydrous DMF under Argon.
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.1 eq) slowly. Stir for 30 min until
evolution ceases (Solution turns reddish-brown).Alkylation: Add MeI (1.05 eq) dropwise at 0°C.
Workup: Quench with ice water. Extract with EtOAc. The 1-MeT product is less polar than the starting material.
Protocol B: Selective N-Methylation (Side-Chain)
-
Mechanism: Reductive amination or nucleophilic substitution (difficult to stop at mono-methyl).
-
Preferred Route: Reductive Amination (prevents over-methylation to quaternary salts).
-
Reagents: Formaldehyde (aq), Sodium Borohydride (
), Methanol.
Step-by-Step Workflow:
Imine Formation: Dissolve tryptamine (1 eq) in MeOH. Add Formaldehyde (37% aq, 1 eq). Stir 30 min to form the imine.
Reduction: Cool to 0°C. Add
(1.5 eq) portion-wise.Workup: Acidify to pH 2 to destroy excess hydride, then basify to pH 12. Extract with DCM.
Purification: Column chromatography is often required to separate NMT from trace DMT (dimethyl) and unreacted tryptamine.
Visualization: Synthetic Pathways
Figure 1: Divergent synthetic pathways. 1-methylation requires anionic activation of the indole ring, while N-methylation utilizes standard amine chemistry.
Pharmacodynamics: The 5-HT2A Receptor Interaction
The most significant functional difference lies in the binding mode at the Serotonin 5-HT2A receptor, the primary target for psychedelic activity.
The "Indole-NH" Anchor
Crystal structures of 5-HT receptors reveal that the indole NH of tryptamine acts as a critical Hydrogen Bond Donor to a conserved serine residue (Ser5.46 in 5-HT2A) or threonine (Thr3.37 in 5-HT7).
-
NMT (Intact Indole NH): Forms a stable H-bond with Ser5.46. This anchors the ligand in the orthosteric pocket, allowing the ethylamine side chain to engage Asp3.32.
-
Result: High Affinity (
< 100 nM), Full Agonism.
-
-
1-MeT (Blocked Indole NH): The methyl group sterically clashes with the receptor pocket and removes the H-bond donor capability.
-
Result: Affinity is abolished or drastically reduced (
> 400-1000 nM). The compound fails to stabilize the active receptor conformation.
-
Comparative Binding Data (Human 5-HT2A)
| Compound | 5-HT2A Affinity ( | Functional Efficacy | Primary Mode |
| Tryptamine | ~13 nM | Full Agonist | Endogenous Ligand |
| N-Methyltryptamine (NMT) | ~20–50 nM | Full Agonist | Psychedelic / Agonist |
| 1-Methyltryptamine (1-MeT) | ~473 nM | Weak/Partial Agonist | Serotonin Releasing Agent |
| DMT (N,N-dimethyl) | ~75–500 nM | Partial Agonist | Psychedelic |
Note:
Visualization: Receptor Interaction Logic
Figure 2: Mechanistic basis of affinity loss. The 1-methyl group disrupts the essential H-bond with Ser5.46, whereas N-methylation preserves it.
Metabolism & Pharmacokinetics[4][5]
Both compounds are substrates for Monoamine Oxidase (MAO), but their metabolic fates and bioavailability differ.[1]
MAO Susceptibility[6]
-
NMT: Is a prime substrate for MAO-A. It is rapidly deaminated to indole-3-acetic acid. Consequently, NMT is not orally active without an MAO inhibitor (MAOI).
-
1-MeT: While 1-methylation increases lipophilicity, it does not provide significant protection against MAO degradation of the side chain. The amine remains accessible to the enzyme. Unlike
-methylation (which creates steric hindrance at the reaction center), 1-methylation occurs on the aromatic ring, far from the amine.-
Clinical Implication: 1-MeT also has poor oral bioavailability and short duration if not protected.
-
Blood-Brain Barrier (BBB)
-
1-MeT: Significantly more lipophilic than tryptamine. It crosses the BBB efficiently but lacks the receptor affinity to produce classic psychedelic effects once inside.
-
NMT: Moderately lipophilic. Crosses BBB efficiently.
References
-
Ray, T. S. (2010).[2] Psychedelics and the Human Receptorome. PLoS ONE. [Link]
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. [Link]
-
Simmons, et al. (2023). The Key Role of Intracellular 5-HT2A Receptors. MDPI.[3] [Link][4][5][6][7]
-
Organic Syntheses. (1974).[6] N-Alkylindoles from the Alkylation of Sodium Indolide. Org. Synth. [Link]
Sources
- 1. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 2. journals.plos.org [journals.plos.org]
- 3. α,N,N-Trimethyltryptamine - Wikipedia [en.wikipedia.org]
- 4. 1-Methylpsilocin - Wikipedia [en.wikipedia.org]
- 5. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reassessment of the methyl derivatization reaction of carbamates with sodium hydride/dimethyl sulfoxide/methyl iodide for their determination by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: 1-Methyltryptamine as a Negative Control
This guide provides an in-depth technical comparison of 1-Methyltryptamine (1-MeT) as a structural negative control in psychedelic research. It focuses on the mechanistic rationale (loss of hydrogen bonding), comparative pharmacology, and experimental validation.
Executive Summary: The Case for Structural Negative Controls
In the development of novel serotonergic psychoplastogens and hallucinogens, distinguishing between receptor occupancy and functional efficacy is critical. While vehicle controls establish a baseline, they fail to account for the specific chemical space of the indole scaffold.
1-Methyltryptamine (1-MeT) serves as a precision structural negative control . By masking the indole nitrogen (N1) with a methyl group, 1-MeT sterically and electrostatically disables the critical hydrogen bond donor capacity required for 5-HT2A receptor activation, while retaining the lipophilic and steric bulk of the tryptamine core. This makes it an ideal comparator to validate "on-target" effects of active tryptamines like N,N-Dimethyltryptamine (DMT) and Psilocybin .
Mechanistic Rationale: The Indole N-H Hypothesis
The primary utility of 1-MeT lies in its ability to probe the orthosteric binding pocket of the 5-HT2A receptor.
-
Active State (DMT/Tryptamine): The indole N-H acts as a Hydrogen Bond Donor . It forms a critical hydrogen bond with Serine 5.46 (Ser242) or Threonine 3.37 residues deep within the receptor pocket. This interaction is essential for stabilizing the active conformation (Gq-coupling).
-
Inactive State (1-MeT): The N-methyl group eliminates the H-bond donor capability. Furthermore, it introduces steric bulk that clashes with the tight binding pocket, drastically reducing affinity and efficacy.
Diagram 1: Mechanistic Failure of 1-MeT
Caption: Comparative signaling logic. DMT facilitates H-bonding required for activation, while 1-MeT physically blocks this interaction, preventing signal transduction.
Comparative Pharmacology: The Data
The following data illustrates why 1-MeT is a superior negative control compared to simple vehicle (saline/DMSO) because it controls for the pharmacokinetic properties of the tryptamine scaffold without the pharmacodynamic activation.
Table 1: Binding Affinity & Functional Potency Profile
| Compound | Structure Note | 5-HT2A Affinity ( | Functional Efficacy ( | HTR (Mice) | Role |
| Tryptamine | Indole Core (Parent) | ~13 nM | Full/Partial Agonist | Yes (High Dose) | Parent Scaffold |
| DMT | N,N-Dimethyl | ~75 - 120 nM | Robust Agonist | Positive (++++) | Active Reference |
| 1-Me-Tryptamine | 1-Methyl-Indole | ~473 nM | Weak/Inactive (<50%) | Negative (-) | Negative Control |
| 1-Me-DMT | 1,N,N-Trimethyl | >1000 nM* | Inactive | Negative (-) | Negative Control (DMT specific) |
> Note on 1-Me-DMT: While some conflicting reports exist regarding toxicity, the consensus in SAR studies (Glennon et al.) confirms that 1-methylation reduces 5-HT2A affinity by 10-100 fold compared to the non-methylated parent.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, use the following protocols. These are designed to be self-validating : if 1-MeT shows activity, your assay conditions (e.g., receptor density, non-specific binding) are likely flawed.
Protocol A: Synthesis of 1-Methyltryptamine (Reference Standard)
Rationale: Commercial sources vary in purity. In-house synthesis ensures the "negative control" is free of trace active tryptamine.
-
Reagents: Indole-3-carboxaldehyde, Methyl Iodide (
), Sodium Hydride ( ), Nitromethane. -
Step 1 (Methylation): Dissolve Indole-3-carboxaldehyde in DMF. Add
(1.2 eq) at 0°C. Stir 30 min. Add (1.5 eq). Checkpoint: TLC should show disappearance of starting material ( shift). -
Step 2 (Henry Reaction): React 1-Methyl-indole-3-carboxaldehyde with nitromethane (
catalyst) to form the nitroalkene. -
Step 3 (Reduction): Reduce nitroalkene using
in THF to yield 1-Methyltryptamine . -
Validation: NMR must show a singlet at
ppm (N-Me) and absence of the broad singlet at ppm (Indole N-H).
Protocol B: Head Twitch Response (HTR) Validation
The Gold Standard Behavioral Assay.
-
Subjects: C57BL/6J Mice (Male, 8-10 weeks).
-
Dosing:
-
Group A (Negative): Vehicle (Saline + 1% DMSO).
-
Group B (Test Control): 1-Methyltryptamine (10 mg/kg, IP) .
-
Group C (Positive): DMT (10 mg/kg, IP) or DOI (1 mg/kg).
-
-
Observation: Place mouse in a clear chamber. Record video for 20 minutes immediately post-injection.
-
Scoring: Count "Head Twitches" (rapid rotational jerks).
-
Valid Outcome: Group C > 20 twitches. Group A & B < 2 twitches.
-
Failure Mode: If Group B shows significant HTR, check compound purity (trace DMT contamination) or off-target 5-HT2C activation.
-
Strategic Utility: Comparison with Other Controls
When designing an experiment, choose your control based on the specific hypothesis:
| Control Type | Agent | Best Use Case | Limitation |
| Structural | 1-Methyltryptamine | SAR Studies. Proving the H-bond is essential. | Does not block receptors; just fails to bind. |
| Pharmacologic | Ketanserin | Receptor Specificity. Proving an effect is 5-HT2A mediated.[1][2][3] | Blocks all 5-HT2A activity (antagonist). |
| Functional | Lisuride | Biased Signaling. Comparing Hallucinogenic vs. Non-Hallucinogenic agonism.[4] | Complex pharmacology (dopaminergic activity). |
Diagram 2: Experimental Decision Tree
Caption: Workflow for characterizing new compounds. 1-MeT is deployed to validate that observed effects are due to specific H-bond interactions, not generic scaffold properties.
References
-
Glennon, R. A., et al. (1979). "Serotonin receptor binding affinities of tryptamine analogues." Journal of Medicinal Chemistry, 22(4), 428-432. Link
-
Nichols, D. E. (2016). "Psychedelics."[1][4][5][6] Pharmacological Reviews, 68(2), 264-355. Link
-
Halberstadt, A. L., & Geyer, M. A. (2011). "Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens." Neuropharmacology, 61(3), 364-381. Link
-
Dunlap, L. E., et al. (2020). "Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential." Cell Reports, 32(11). Link
-
Fantegrossi, W. E., et al. (2008). "The behavioral pharmacology of hallucinogens." Biochemical Pharmacology, 75(1), 17-33. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 4. Head-twitch response - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
1-METHYLTRYPTAMINE: Proper Disposal & Handling Procedures
Executive Summary
Do not dispose of 1-Methyltryptamine (1-MT) down the drain or in general trash. 1-Methyltryptamine (CAS: 65-28-1) is an indole alkaloid with potential pharmacological activity and environmental toxicity.[1][2][3] The only validated disposal method for this compound is high-temperature incineration via a licensed hazardous waste handler. Benchtop chemical neutralization (e.g., bleaching) is not recommended as it may generate toxic chlorinated indole byproducts rather than destroying the core structure.
This guide defines the chain of custody from the bench to the incinerator, ensuring compliance with EPA/RCRA standards and protecting laboratory personnel.
Hazard Profiling & Causality
To dispose of a chemical safely, one must understand why it is hazardous.
| Property | Hazard Description | Operational Implication |
| Chemical Class | Indole Alkaloid / Organic Amine | Incompatible with strong oxidizers.[1] Risk of exothermic reaction if mixed with peroxides or nitric acid in waste streams. |
| Toxicology | Irritant (Skin/Eye); Potentially bioactive | Treat as a pharmacological hazard.[1] Dust inhalation can trigger sympathomimetic effects (tachycardia, agitation). |
| Environmental | Aquatic Toxicity (Suspected) | Zero-discharge policy. Introduction to water systems can disrupt aquatic ecosystems due to nitrogen-based bioactivity.[1] |
| Regulatory | Unscheduled (USA)* | Note:[1][4] While 1-MT is not separately scheduled, it is an isomer/analog of controlled tryptamines. Treat with "Controlled Substance" rigor to prevent diversion or legal ambiguity. |
Pre-Disposal Stabilization & Segregation
Effective disposal begins at the bench. You must segregate 1-MT from incompatible waste streams immediately upon generation.
The "Red Flag" Incompatibilities
NEVER mix 1-Methyltryptamine waste with:
-
Strong Oxidizers: (e.g., Nitric Acid, Hydrogen Peroxide, Permanganates). Reason: Immediate fire/explosion risk.
-
Reactive Metals: (e.g., Sodium, Lithium).
-
Halogenated Solvents: (e.g., Chloroform) unless the waste contractor explicitly permits "Lab Packs" containing both. Segregation is safer to prevent cross-reactivity.
Visual Workflow: Waste Stream Management
The following diagram outlines the decision logic for categorizing 1-MT waste at the point of generation.
Figure 1: Decision matrix for segregating 1-Methyltryptamine waste based on physical state.
The Disposal Protocol
This protocol assumes the user is operating within a standard research laboratory environment under US OSHA/EPA jurisdiction.
Step 1: Container Selection
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Liquids: Use amber glass or HDPE carboys. Ensure the cap has a chemically resistant liner (PTFE).
Step 2: Labeling (Critical)
Do not simply label "Organic Waste." You must be specific to aid the disposal facility.
-
Primary Tag: HAZARDOUS WASTE[6]
-
Chemical Name: 1-Methyltryptamine (Do not use abbreviations like "1-MT").[1]
Step 3: Final Destruction (Vendor Handoff)
Transfer the sealed, labeled container to your institution's Environmental Health & Safety (EHS) team or licensed hazardous waste contractor.
-
Method: The contractor will designate this for Incineration (Waste Code: D001/Ignitable if in solvent, or Non-Regulated Hazardous Waste if solid).
-
Temperature: >1000°C with afterburner.
-
Verification: Ensure you receive a manifest copy confirming the waste stream was received for incineration.
Emergency Contingencies: Spill Response
In the event of a spill, speed and containment are paramount. Do not use bleach on the spill, as this can create chloramines or chlorinated indoles.
Figure 2: Immediate response workflow for 1-Methyltryptamine spills.
Spill Cleanup Protocol:
-
Isolate: Mark the area.
-
Solids: Gently cover with wet paper towels to prevent dust, then scoop into a bag.
-
Liquids: Absorb with vermiculite or spill pads.
-
Decontamination: Wash the surface with a dilute surfactant (soap and water) solution. Collect all wash water as hazardous waste.
Regulatory Compliance (US Context)
While 1-Methyltryptamine is not explicitly listed on the EPA's "P" or "U" lists of acutely hazardous wastes, it falls under the "Characteristic" waste rules if mixed with solvents, and the "General Duty Clause" for toxicity.
-
RCRA Status: Treat as Hazardous Waste .
-
Waste Code: Likely D001 (if in flammable solvent) or Non-RCRA Regulated Hazardous Waste (if solid), depending on state regulations. Always default to the stricter classification.
-
Documentation: Maintain a log of generation to prove the substance was destroyed and not diverted, satisfying both EPA and potential DEA scrutiny regarding analog laws.
References
-
Fisher Scientific. (2021). Safety Data Sheet: 1-Methyltryptamine. Retrieved from [1]
-
Cayman Chemical. (2022). Safety Data Sheet: N-methyl Tryptamine. Retrieved from
-
US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
PubChem. (n.d.). 1-Methyltryptamine Compound Summary. National Library of Medicine. Retrieved from [1][4]
Sources
- 1. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 5. fishersci.ca [fishersci.ca]
- 6. adem.alabama.gov [adem.alabama.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
